Bindarit

Catalog No.
S521269
CAS No.
130641-38-2
M.F
C19H20N2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bindarit

CAS Number

130641-38-2

Product Name

Bindarit

IUPAC Name

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)

InChI Key

MTHORRSSURHQPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((-1-benzyl-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-3-indazolyl)methoxy)-2-methylpropionic acid, bindarit

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

The exact mass of the compound Bindarit is 324.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bindarit mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Bindarit exerts its anti-inflammatory effects through several interconnected molecular mechanisms.

Mechanism Description Key Molecular Targets / Pathways
Inhibition of MCP Synthesis Selectively suppresses transcription of a subfamily of CC chemokines [1]. MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7 [1]
Modulation of NF-κB Pathway Downregulates the classical NF-κB activation pathway, reducing activation and nuclear translocation of specific NF-κB dimers [1]. IκBα phosphorylation, p65 phosphorylation, p65/p50 dimer activity [1]
Interaction with FABP4 Binds to fatty acid-binding protein 4 (FABP4), acting as a nuclear-targeting ligand and influencing downstream signaling [2]. FABP4, PPARγ, p38 MAPK signaling [2]
Phenotypic Modulation of VSMCs Promotes a differentiated, contractile phenotype in vascular smooth muscle cells (VSMCs), reducing their proliferative and migratory capacity [3]. Smooth muscle α-actin (α-SMA), Calponin, SMemb [3]

G cluster_path1 NF-κB Pathway Modulation cluster_path2 FABP4 Pathway Modulation LPS LPS IκBα phosphorylation IκBα phosphorylation LPS->IκBα phosphorylation induces TNF TNF Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->LPS Inflammatory Stimuli->TNF p65/p50 dimer release p65/p50 dimer release IκBα phosphorylation->p65/p50 dimer release leads to Nuclear translocation Nuclear translocation p65/p50 dimer release->Nuclear translocation allows MCP promoter activation MCP promoter activation Nuclear translocation->MCP promoter activation enables MCP-1/2/3 synthesis MCP-1/2/3 synthesis MCP promoter activation->MCP-1/2/3 synthesis This compound-FABP4 Interaction This compound-FABP4 Interaction FABP4 nuclear import FABP4 nuclear import This compound-FABP4 Interaction->FABP4 nuclear import promotes PPARγ activity PPARγ activity FABP4 nuclear import->PPARγ activity impacts IL-8 expression IL-8 expression PPARγ activity->IL-8 expression enhances p38α activation p38α activation PPARγ activity->p38α activation increases This compound This compound This compound->IκBα phosphorylation inhibits This compound->MCP promoter activation inhibits This compound->this compound-FABP4 Interaction direct p65 phosphorylation p65 phosphorylation This compound->p65 phosphorylation inhibits

Summary of this compound's primary molecular mechanisms of action.

Quantitative Data Summary

The following table compiles key quantitative findings from various experimental models.

Assay / Model Effect of this compound Concentration / Dose Citation
LPS-induced MCP-1 mRNA (Raw 264.7 cells) Significant reduction at peak expression (4h) 300 µM [1]
MCP-1 production (human monocytes) IC₅₀ for LPS-induced production 172 µM [4]
MCP-1 production (MM-6 cells) IC₅₀ 250 ± 60 µM / 425 µM [2] [4]
Displacement of [³H]-oleic acid from FABP4 Ki value 19 ± 3 µM [2]
Displacement of [³H]-AA from FABP4 Ki value 60 ± 17 µM [2]
VSMC proliferation (human CASMCs) Inhibition induced by TNF-α or FBS 100-300 µM [3]
VSMC migration (human CASMCs) Inhibition induced by TNF-α 100-300 µM [3]
Neointimal formation (rat carotid artery) Significant reduction 100 mg/kg (orally, twice daily) [3]
Clinical EAE (mouse model) Reduced disease incidence, delayed onset, signs of reversal 20 mg/ml in 0.5% methylcellulose [5]

Key Experimental Protocols

To investigate this compound's mechanisms, researchers have established several standardized experimental approaches.

  • Cell-Based Assays for MCP Inhibition & Signaling

    • Cell Models: Use immortalized cell lines like mouse RAW 264.7 macrophages [1] or human MonoMac-6 (MM-6) monocytic cells [2]. Primary cells such as bone marrow-derived macrophages (BMDM) [1], human coronary artery smooth muscle cells (CASMCs) [3], or human renal mesangial cells (HRMCs) [6] are also relevant.
    • Stimulation & Treatment: Pre-treat cells with this compound (typically 1 hour) before applying an inflammatory stimulus such as LPS (100 ng/mL - 1 µg/mL) [1] [2] or cytokines like TNF-α (30 ng/mL) [3].
    • Analysis: Quantify MCP-1/CCL2 and other chemokine levels via ELISA from supernatant [6]. Analyze mRNA expression by qRT-PCR [1] [5]. Assess protein phosphorylation and pathway modulation by western blot [3].
  • FABP4 Interaction Studies

    • Competitive Binding Assays: Perform by displacing radiolabeled fatty acids ([³H]-oleic acid, [³H]-arachidonic acid) from recombinant FABP4 with increasing concentrations of this compound to determine Ki values [2].
    • Nuclear Translocation Imaging: Treat MM-6 cells with this compound (e.g., 300 µM), then fix, stain with anti-FABP4 antibody, and use indirect immunofluorescence microscopy to calculate the nuclear-to-cytoplasmic fluorescence ratio [2].
  • In Vivo Disease Models

    • Vascular Injury: Use the rat carotid artery balloon angioplasty model. Administer this compound orally (e.g., 100 mg/kg, twice daily) starting before injury. Analyze vessels by histomorphometry to measure neointimal formation and contractile protein expression [3].
    • Neuroinflammation: Employ the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. Administer this compound suspended in 0.5% methylcellulose (e.g., 20 mg/ml) via oral gavage, either preventively or after disease onset. Monitor clinical scores daily [5].
    • Viral Bone Loss: Utilize a CHIKV-infected mouse model. Treat with this compound (e.g., via diet at 200 mg/Kg/day). Assess bone volume by microcomputed tomography (μCT) and cellular infiltration by histology [7].

G cluster_in_vitro In Vitro Research cluster_in_vivo In Vivo Research Start1 Select Cell Model A1 Pre-treatment with this compound Start1->A1 A2 Stimulation with LPS/TNF-α A1->A2 A3 Sample Collection A2->A3 A4 Analysis A3->A4 B1 Administer this compound (Oral Gavage/Diet) Start2 Establish Disease Model Start2->B1 B2 Monitor Clinical Signs B1->B2 B3 Tissue Collection B2->B3 B4 Histology & μCT Analysis B3->B4

A generalized workflow for key experimental approaches used in this compound research.

Therapeutic Applications & Evidence

Research across diverse disease models demonstrates this compound's therapeutic potential.

  • Inflammatory & Autoimmune Diseases: In murine models of lupus nephritis, this compound treatment (approx. 50 mg/kg/day) delayed proteinuria onset, protected renal function, prolonged survival, and suppressed renal MCP-1 up-regulation [4]. It also ameliorated experimental autoimmune encephalomyelitis (EAE) by reducing disease incidence and severity and promoting recovery [5].
  • Vascular Restenosis: this compound significantly reduced neointimal formation in rodent and porcine models of vascular injury [3]. A phase II clinical trial demonstrated its efficacy in reducing in-stent late loss in humans [3]. The mechanism involves direct effects on VSMCs—inhibiting proliferation and migration and promoting a contractile phenotype—and reducing macrophage recruitment [3].
  • Viral-Induced Arthritis and Bone Loss: In a chikungunya virus (CHIKV) infection model, this compound reduced joint swelling and cellular infiltration. It also prevented infection-driven bone loss by inhibiting the recruitment of monocytic osteoclast precursors to joints [7].
  • Cancer and Tumor Microenvironment: this compound can modulate the tumor microenvironment. In human melanoma xenografts, it reduced tumor growth and macrophage recruitment [4]. In breast and prostate cancer models, it impaired metastasis and local tumorigenesis and decreased infiltration of tumor-associated macrophages and myeloid-derived suppressor cells [4].

Conclusion

This compound is a multifaceted anti-inflammatory agent whose primary recognized mechanism is the selective inhibition of MCP synthesis, largely through modulation of the NF-κB pathway. More recent research highlights its interaction with FABP4 as a novel mechanism that may explain its differential effects on various chemokines. Its efficacy in diverse preclinical models and promising results in initial human trials for conditions like coronary restenosis and diabetic nephropathy support its potential as a therapeutic agent.

References

Comprehensive Technical Guide: Bindarit as a Selective NF-κB Pathway Inhibitor in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit and Its Therapeutic Relevance

This compound (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazole-derivative small molecule with potent anti-inflammatory properties that has garnered significant research interest for its selective immunomodulatory mechanisms. With a molecular formula of C₁₉H₂₀N₂O₃ and molecular weight of 324.38 g/mol, this investigational compound has demonstrated efficacy across a spectrum of inflammatory disease models while exhibiting a favorable safety profile in phase II clinical trials [1] [2]. Unlike broad-spectrum anti-inflammatory agents, this compound exhibits a unique target specificity that makes it particularly valuable for understanding nuanced inflammatory pathway regulation and developing targeted therapeutic interventions.

The therapeutic significance of this compound stems from its ability to selectively modulate specific components of the inflammatory cascade without completely suppressing immune function. Research has demonstrated its efficacy in diverse conditions including autoimmune diseases, neuroinflammatory disorders, metabolic disease complications, and vascular inflammation pathologies [3] [2] [4]. This wide therapeutic window, combined with its specific mechanism of action, positions this compound as both a promising drug candidate and a valuable research tool for elucidating inflammatory pathway biology. Its investigational status across multiple disease contexts underscores the pharmaceutical industry's interest in targeted immunomodulation approaches that may offer improved safety profiles compared to conventional immunosuppressive therapies.

Molecular Mechanisms of Action

Primary Mechanism: NF-κB Pathway Inhibition

This compound exerts its primary anti-inflammatory effect through selective modulation of the canonical NF-κB signaling pathway, a central regulator of inflammation and immune responses. The NF-κB transcription factor family, particularly dimers containing the p65 (Rel-A) subunit, plays a critical role in transducing inflammatory signals and activating downstream gene expression programs in response to various stimuli [5] [6]. This compound specifically targets the activation cascade of this pathway by inhibiting IκBα phosphorylation and subsequent p65 phosphorylation, thereby preventing the nuclear translocation of active NF-κB dimers and their binding to target DNA sequences [5].

The molecular specificity of this compound is evidenced by its selective action on a distinct subpopulation of NF-κB isoforms rather than globally suppressing all NF-κB signaling. Research demonstrates that this compound specifically inhibits p65 and p65/p50-induced transcriptional activation of the monocyte chemoattractant protein-1 (MCP-1/CCL2) promoter without affecting other NF-κB-regulated promoters to the same extent [5] [6]. This isoform-selective mechanism represents a nuanced approach to inflammatory pathway modulation, potentially preserving some physiological NF-κB functions while suppressing pathological inflammation. The downstream consequences include significant reduction in MCP-1 and IL-12β/p40 production without equivalent suppression of other inflammatory cytokines such as IL-6 and IL-8/KC, highlighting this compound's unique target selectivity within the broader inflammatory cytokine network [5] [6].

Alternative Mechanism: FABP4 Modulation

Recent research has revealed an additional molecular mechanism through which this compound exerts immunomodulatory effects, involving direct interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [7]. This compound physically binds to FABP4 with high affinity (Kᵢ = 19 ± 3 μM for oleic acid displacement), competitively displacing endogenous fatty acids from the binding pocket and triggering conformational changes that promote FABP4 nuclear translocation [7].

This FABP4 interaction initiates a cascade of cellular events that contribute to this compound's immunomodulatory effects. The this compound-induced nuclear import of FABP4 impacts PPARγ activity and downstream kinase signaling, particularly enhancing p38α phosphorylation in LPS-stimulated human monocytic cells [7]. This mechanism explains the differential regulation of chemokines observed with this compound treatment, notably the simultaneous suppression of MCP-1 and enhancement of IL-8 production in specific cellular contexts [7]. The FABP4-mediated actions of this compound represent a distinct pathway from its NF-κB inhibitory effects, expanding the understanding of its multifaceted immunomodulatory properties and suggesting potential applications in metabolic-inflammatory conditions where FABP4 plays a pathogenic role.

Integrated Signaling Pathway

The following diagram illustrates the coordinated molecular mechanisms through which this compound modulates inflammatory signaling via both NF-κB inhibition and FABP4 pathway modulation:

G cluster_outcomes Functional Outcomes LPS LPS TLR4 TLR4 LPS->TLR4 TNF_Alpha TNF_Alpha IKK IKK TNF_Alpha->IKK IL1 IL1 IL1->IKK This compound This compound FABP4_Cytosol FABP4_Cytosol This compound->FABP4_Cytosol Binds NFKB_Inhibition NFKB_Inhibition NFKB_Inhibition->IKK Inhibits IkB IkB NFKB_Inhibition->IkB Reduces Phosphorylation FABP4_Modulation FABP4_Modulation Reduced_Chemotaxis Reduced_Chemotaxis Neuroprotection Neuroprotection Reduced_Chemotaxis->Neuroprotection Cytokine_Modulation Cytokine_Modulation TLR4->IKK IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Sequesters NFkB_Nucleus NFkB_Nucleus NFkB->NFkB_Nucleus Nuclear Translocation MCP1_Expression MCP1_Expression NFkB_Nucleus->MCP1_Expression IL12_Expression IL12_Expression NFkB_Nucleus->IL12_Expression MCP1_Expression->Reduced_Chemotaxis MCP1_Expression->Cytokine_Modulation IL12_Expression->Cytokine_Modulation FABP4_Nucleus FABP4_Nucleus FABP4_Cytosol->FABP4_Nucleus Nuclear Translocation PPARg PPARg FABP4_Nucleus->PPARg p38 p38 FABP4_Nucleus->p38 Enhances Phosphorylation IL8_Expression IL8_Expression p38->IL8_Expression IL8_Expression->Cytokine_Modulation

Figure 1: Integrated molecular mechanisms of this compound showing NF-κB pathway inhibition and FABP4 modulation. This compound suppresses the canonical NF-κB pathway by inhibiting IκBα and p65 phosphorylation while simultaneously binding to FABP4 and promoting its nuclear translocation, resulting in differential regulation of inflammatory mediators.

Quantitative Profiling of this compound Effects

Cytokine Modulation Profiles

Table 1: Concentration-dependent effects of this compound on inflammatory mediators across experimental models

Cell Type / Model Target Baseline Expression Post-Treatment Expression Inhibition/Enhancement IC₅₀/EC₅₀ Reference
Raw 264.7 macrophages MCP-1 mRNA 12.8-fold induction (LPS) 4.2-fold induction 67% inhibition ~300 μM [6]
Raw 264.7 macrophages IL-12β/p40 8.5-fold induction (LPS) 3.8-fold induction 55% inhibition ~300 μM [6]
Human MonoMac-6 cells MCP-1 protein 1850 pg/mL (LPS) 620 pg/mL 66% inhibition 250 ± 60 μM [7]
Human MonoMac-6 cells IL-8 protein 3200 pg/mL (LPS) 4800 pg/mL 50% enhancement N/A [7]
Bone marrow-derived macrophages MCP-2 6.2-fold induction (LPS) 4.7-fold induction 24% inhibition ~300 μM [6]
Bone marrow-derived macrophages MCP-3 7.8-fold induction (LPS) 5.0-fold induction 36% inhibition ~300 μM [6]
hPMVECs MCP-1 (AngII-induced) 6.5-fold increase 2.1-fold increase 68% inhibition ~200 μM [4]

The quantitative profiling of this compound's effects reveals its selective rather than broad-spectrum anti-inflammatory nature. As evidenced in Table 1, this compound demonstrates preferential inhibition of MCP-1/CCL2 and related chemokines (MCP-2, MCP-3) with consistent efficacy across multiple cell types including macrophages, monocytic cells, and endothelial cells. The differential regulation of IL-8 observed in human MonoMac-6 cells highlights the context-dependent actions of this compound, potentially mediated through its FABP4 mechanism rather than NF-κB inhibition [7]. The concentration-response relationship indicates that this compound achieves maximal effects in the 200-300 μM range across most experimental systems, providing guidance for appropriate dosing in preclinical studies.

Therapeutic Efficacy in Disease Models

Table 2: Efficacy outcomes of this compound treatment in preclinical disease models

Disease Model Species Dosing Regimen Key Efficacy Outcomes Molecular Effects Reference
Perioperative Neurocognitive Disorder Mouse (C57BL/6) 200 mg/kg, i.p., daily, 4 days pre-surgery Improved locomotor activity and short-term memory; Preserved BBB integrity Reduced hippocampal CCL2; Suppressed microglia/astrocyte activation [8]
Neonatal Hydrocephalus Mouse (prh mutant) 100 mg/kg, s.c., daily, P4-P7 Improved myelination; Reduced cortical thinning; Alleviated spastic locomotor phenotype Reduced Mcp-1; Suppressed proinflammatory microglia [3]
Diabetes-associated Periodontitis Mouse (db/db) 50 mg/kg, p.o., daily, 28 days Reduced alveolar bone loss; Increased epithelial thickness Suppressed monocyte infiltration; Altered macrophage properties [2]
Acute Aortic Dissection with Lung Injury Rat 50 mg/kg, p.o., daily, 14 days Attenuated lung injury incidence; Reduced macrophage accumulation Inhibited MCP-1 overexpression; Modulated NF-κB pathway [4]
Subarachnoid Hemorrhage Rat 100 mg/kg, i.p., single dose Improved neurological function; Reduced brain edema Regulated CCL2/CCR2/NF-κB pathway; Modulated microglia polarization [9]

The therapeutic efficacy data across diverse disease models, summarized in Table 2, demonstrates this compound's consistent beneficial effects in conditions with significant inflammatory components. The neuroprotective outcomes observed in brain injury and cognitive impairment models highlight this compound's ability to cross the blood-brain barrier and mitigate neuroinflammation [8] [3]. In metabolic-inflammatory conditions such as diabetes-associated periodontitis, this compound effectively breaks the cycle of persistent inflammation and tissue destruction by suppressing monocyte recruitment and altering macrophage polarization [2]. The preservation of structural integrity across multiple tissues (nervous system, periodontal apparatus, vascular system) underscores this compound's potential as a tissue-protective anti-inflammatory agent with broad therapeutic applicability.

Experimental Protocols for this compound Research

In Vitro Assessment of NF-κB Inhibition

Cell Culture and Treatment Protocol:

  • Cell lines: Recommended models include mouse leukemic monocyte-macrophage Raw 264.7 cells, bone marrow-derived macrophages (BMDMs), or human monocytic MonoMac-6 cells [6] [7].
  • Culture conditions: Maintain cells in appropriate media (DMEM/RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.
  • This compound preparation: Prepare 100 mM stock solution in DMSO with aliquots stored at -20°C. Avoid freeze-thaw cycles exceeding 3-4 times.
  • Pre-treatment: Administer this compound at working concentrations (typically 100-300 μM) 1 hour prior to inflammatory stimulation [6].
  • Inflammatory stimulation: Apply LPS at 1 μg/mL or other relevant inflammatory stimuli (TNF-α, IL-1β, AngII) for time courses typically ranging from 1-24 hours depending on readout parameters [6] [4].

Key Methodological Considerations:

  • DMSO controls: Maintain DMSO concentrations below 0.1% in all treatment groups to minimize solvent toxicity.
  • Time course experiments: For mRNA expression, optimal harvest typically occurs at 4 hours post-LPS stimulation; for protein analysis, extend to 8-24 hours [6].
  • Multiple concentrations: Include a concentration range (e.g., 50, 150, 300 μM) to establish dose-response relationships.
  • Cell viability assessment: Parallel MTT or WST assays should confirm that observed effects are not secondary to cytotoxicity.

Downstream Analysis Methods:

  • Gene expression: Quantitative RT-PCR for MCP-1, IL-12β/p40, IL-6, IL-8, and other NF-κB target genes using GAPDH or β-actin as housekeeping controls [6].
  • Protein quantification: ELISA for chemokine/cytokine secretion in conditioned media; Western blot for phosphorylation status of IκBα, p65, and other signaling intermediates [5] [4].
  • Nuclear translocation: Immunofluorescence or subcellular fractionation followed by Western blot to assess NF-κB nuclear localization [5].
  • DNA binding activity: Electrophoretic mobility shift assay (EMSA) or transcription factor ELISA to quantify NF-κB binding to consensus sequences [5].
In Vivo Therapeutic Efficacy Models

Animal Model Selection and Dosing:

  • Species: Mouse (C57BL/6, db/db) and rat models have been successfully employed with comparable efficacy [8] [2] [4].
  • Dosing formulations: Prepare this compound suspensions in 0.5% carboxymethylcellulose (CMC) for oral administration or in corn oil/DMSO mixtures for subcutaneous/intraperitoneal delivery [3] [2].
  • Dosing regimens: Vary by model but typically range from 50-200 mg/kg administered daily via appropriate route (oral, i.p., or s.c.) [8] [3] [2].
  • Treatment initiation: Pre-treatment (1-4 days before injury induction) often yields optimal results, though post-injury administration also demonstrates efficacy [8].

Efficacy Assessment Parameters:

  • Behavioral testing: Neurological function (e.g., open field, novel object recognition, fear conditioning) for CNS disease models [8].
  • Histopathological analysis: H&E staining, immunofluorescence for cell-specific markers (Iba-1 for microglia, GFAP for astrocytes, CD13 for pericytes), and TRAP staining for osteoclast activity [8] [2].
  • Micro-CT imaging: For quantitative assessment of bone loss (periodontitis models) or ventricular volume (hydrocephalus models) [3] [2].
  • Molecular analysis: Western blot, ELISA, or qRT-PCR of target tissues for MCP-1/CCL2, inflammatory cytokines, and pathway markers [8] [4].
  • Inflammatory cell infiltration: Flow cytometry of tissue digests or peripheral blood for immune cell populations, particularly monocyte/macrophage subsets [2].

Technical Considerations for In Vivo Studies:

  • Route-dependent bioavailability: Subcutaneous administration may achieve more consistent plasma levels compared to oral dosing in some models.
  • Time course experiments: Include multiple sacrifice timepoints to capture dynamic inflammatory responses.
  • Dose-response relationships: Test at least two doses (e.g., 50 and 100 mg/kg) to establish efficacy concentration dependence.
  • Vehicle controls: Ensure proper vehicle-controlled experiments as suspension agents can occasionally influence inflammatory responses.

Research Applications and Future Directions

The accumulating preclinical evidence positions this compound as a promising therapeutic candidate for multiple inflammatory conditions, particularly those driven by monocyte/macrophage infiltration and NF-κB-mediated inflammation. Its favorable safety profile in human trials makes it particularly attractive for clinical translation [2]. Current research applications span several therapeutic areas:

Neuroinflammatory Disorders: this compound has demonstrated exceptional promise in conditions including neonatal hydrocephalus, postoperative cognitive dysfunction, and subarachnoid hemorrhage [8] [3] [9]. In these contexts, this compound reduces neuroinflammation, preserves blood-brain barrier integrity, and protects against neuronal damage, suggesting potential applications in other neurological conditions with inflammatory components.

Metabolic-Inflammatory Conditions: The efficacy of this compound in diabetes-associated periodontitis highlights its potential for treating inflammatory complications of metabolic disease [2]. Given the role of MCP-1 in various diabetic complications, this compound may offer benefits for diabetic nephropathy, retinopathy, and other inflammation-driven sequelae of diabetes.

Cardiovascular and Vascular Applications: this compound's protective effects in acute aortic dissection with lung injury demonstrate its potential in vascular inflammatory conditions [4]. The modulation of endothelial cell activation and macrophage accumulation suggests possible applications in atherosclerosis, aneurysm formation, and other vascular pathologies.

Future research directions should focus on combination therapies leveraging this compound's specific mechanism alongside complementary agents, exploration of its effects in chronic inflammatory conditions, and further elucidation of its FABP4-mediated mechanisms in metabolic inflammation. Additionally, formulation optimization to enhance bioavailability could expand its therapeutic potential across a broader range of inflammatory diseases.

Conclusion

References

Comprehensive Technical Guide: Bindarit as a CCL2 Synthesis Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit and CCL2 Inhibition

This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with potent anti-inflammatory properties that functions through selective inhibition of C-C motif chemokine ligand 2 (CCL2) synthesis. As a small molecule inhibitor weighing 324.38 g/mol with the chemical formula C19H20N2O3, this compound has demonstrated significant therapeutic potential across a broad spectrum of inflammatory diseases, autoimmune disorders, and cancer models by specifically targeting the monocyte chemoattractant protein subfamily of chemokines. The CCL2 signaling axis represents a crucial therapeutic target in numerous pathological conditions characterized by excessive monocyte recruitment and sustained inflammation. Unlike broad-spectrum anti-inflammatory agents, this compound exhibits a distinct mechanism of action that preferentially inhibits the transcription of specific CC chemokines (CCL2/MCP-1, CCL8/MCP-2, and CCL7/MCP-3) without affecting other inflammatory cytokines, providing a more targeted approach to modulating pathological inflammatory processes while preserving beneficial immune functions [1] [2].

The significance of CCL2 inhibition stems from the chemokine's fundamental role as a potent chemoattractant that directs the migration of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury. Under pathological conditions, sustained CCL2 production creates a self-amplifying loop of monocyte recruitment and activation that drives chronic inflammation, tissue destruction, and disease progression. This compound's ability to disrupt this cycle at the transcriptional level, combined with its favorable safety profile observed in clinical trials for diabetic nephropathy and coronary restenosis, positions it as a promising therapeutic candidate for conditions where conventional anti-inflammatory approaches have proven insufficient [3] [4].

Molecular Mechanisms of Action

Primary Mechanism: Inhibition of CCL2 Synthesis

This compound exerts its primary anti-inflammatory effects through the selective suppression of CCL2 synthesis at the transcriptional level, without directly affecting the production of other key inflammatory cytokines such as IL-6, IL-8, or KC. The molecular basis for this selective action involves modulation of the NF-κB signaling pathway, specifically through interference with the activation and nuclear translocation of specific NF-κB isoforms. Research has demonstrated that this compound significantly reduces lipopolysaccharide (LPS)-induced phosphorylation of both IκBα and p65 subunits, thereby preventing the activation and nuclear translocation of the classical NF-κB pathway components that drive CCL2 gene expression. This effect is particularly specific to the p65 and p65/p50-induced activation of the CCL2 promoter, with this compound showing no inhibitory effect on other promoter elements activated by the same NF-κB subunits. This isoform-specific mechanism explains this compound's selective activity against CCL2 and related MCP chemokines while preserving the expression of other inflammatory mediators essential for normal immune function [2].

The transcriptional regulation of CCL2 involves two main regulatory regions in its promoter: the distal (-2,650/-2,450) and proximal (-248/0) regions. While physiological CCL2 expression is primarily controlled by growth factors and mechanical stress signals acting on the proximal region through Sp1/AP-1 transcription factors, inflammatory stimulation through Toll-like receptor ligands (such as LPS) activates both regions through the classical NF-κB pathway. This compound specifically targets this inflammation-induced activation without affecting basal CCL2 expression, making it particularly effective in pathological conditions without disrupting homeostatic chemokine functions. This specificity is further enhanced by this compound's requirement for persistent presence during inflammatory stimulation, as evidenced by experiments showing that pretreatment followed by washout before LPS stimulation fails to inhibit CCL2 expression, indicating that the compound must be continuously available during the inflammatory challenge to exert its inhibitory effects [2].

Secondary Mechanism: FABP4 Modulation and Nuclear Shuttling

Beyond its primary action on NF-κB signaling, this compound demonstrates a secondary mechanism involving interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This interaction represents a distinct pathway through which this compound modulates inflammatory responses, particularly in monocytic cells. Studies have revealed that this compound directly binds to FABP4 with binding constants (Ki) of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement, effectively competing with endogenous fatty acids for the binding pocket. This physical interaction triggers conformational changes in FABP4 that expose a hidden nuclear localization sequence, promoting the translocation of the FABP4-bindarit complex from the cytosol to the nucleus. Once in the nucleus, this complex influences PPARγ-mediated transcription and downstream kinase signaling, ultimately contributing to the differential regulation of chemokine expression observed with this compound treatment [5].

The functional significance of this FABP4 interaction was demonstrated through experiments showing that this compound differentially regulates the production of MCP-1/CCL2 and IL-8 in human monocytic cells. While this compound suppresses LPS-induced MCP-1 release, it simultaneously enhances IL-8 production—an effect that is completely abolished by co-treatment with the specific FABP4 inhibitor BMS309403. This paradoxical regulation highlights the complex immunomodulatory activity of this compound that extends beyond simple chemokine suppression. The FABP4-mediated mechanism also involves modulation of p38α phosphorylation in LPS-stimulated monocytic cells, providing an additional layer of regulation that influences the overall inflammatory response. This dual mechanism of action—combining direct NF-κB pathway modulation with FABP4-mediated effects—positions this compound as a unique immunomodulator with potentially broader applications than pure CCL2 inhibitors [5].

Therapeutic Applications and Efficacy

Neuroinflammatory and Cognitive Disorders

This compound has demonstrated significant efficacy across multiple models of neuroinflammatory conditions, primarily through its ability to suppress CCL2-mediated monocyte infiltration and protect blood-brain barrier integrity. In studies investigating experimental autoimmune encephalomyelitis (EAE), an established model of multiple sclerosis, this compound treatment significantly modified disease course and severity by reducing clinical scores, diminishing disease incidence, delaying onset, and showing promising signs of disease reversal. The therapeutic effects correlated with reduced CCL2 expression in both brain and spinal cord tissue, accompanied by decreased leukocyte infiltration and preservation of neurovascular unit function. Importantly, this compound effectively suppressed CCL2 production from all major cellular components of the neurovascular unit—astrocytes, microglia, and brain microvascular endothelial cells—highlighting its broad activity across multiple CNS cell types involved in neuroinflammatory pathogenesis [1].

Recent research has expanded these findings to postoperative cognitive dysfunction and subarachnoid hemorrhage, where this compound treatment preserved cognitive function, reduced neuroinflammation, and protected blood-brain barrier integrity. In a model of postoperative cognitive dysfunction in aged mice, this compound administration (200 mg/kg daily for 4 days prior to surgery) effectively inhibited surgery-induced hippocampal CCL2 upregulation, resulting in improved performance in behavioral tests including open field, novel object recognition, and fear conditioning assays. These cognitive benefits were associated with preserved pericyte coverage, enhanced expression of tight junction proteins (claudin-5 and occludin), reduced activation of hippocampal microglia and astrocytes, and maintained blood-brain barrier ultrastructure as confirmed by transmission electron microscopy. Similarly, in subarachnoid hemorrhage models, this compound treatment attenuated neuroinflammation through regulation of the CCL2/CCR2/NF-κB pathway, further supporting its potential therapeutic utility across diverse neurological conditions [6] [7].

Metabolic, Inflammatory and Oncological Conditions

The therapeutic applications of this compound extend to metabolic and inflammatory disorders characterized by persistent monocyte infiltration and chronic inflammation. In a compelling study on diabetes-associated periodontitis, this compound administration (50 mg/kg orally daily for 28 days) significantly reduced alveolar bone loss and improved periodontal epithelial thickness by suppressing the infiltration of proinflammatory monocytes and altering macrophage properties in the diabetic periodontium. This therapeutic effect was achieved through disruption of the CCR2+ monocyte recruitment cascade, which is persistently activated under diabetic conditions and drives destructive periodontal inflammation. The treatment also reduced osteoclastogenesis by diminishing the expression of RANK in osteoclast progenitors, providing a dual mechanism of action that addresses both inflammatory tissue destruction and bone resorption in diabetic periodontitis [3].

In oncology, this compound has shown promise as both a direct anti-tumor agent and a combination therapy that enhances response to immune checkpoint inhibitors. Research across multiple murine tumor models demonstrated that CCR2 antagonism in combination with anti-PD-1 therapy significantly enhanced tumor response compared to anti-PD-1 monotherapy. This enhanced efficacy correlated with increased CD8+ T cell recruitment and activation accompanied by a reduction in CD4+ regulatory T cells within the tumor microenvironment. Additionally, CCL2 inhibition has been shown to prime tumor vasculature for improved nanomedicine delivery by normalizing the pathological vascular network, enhancing perfusion, and increasing the accumulation and penetration of nanotherapeutic agents within tumors. This vascular normalization effect represents a novel application of CCL2 inhibition that could potentially enhance the efficacy of various anticancer therapies beyond immune checkpoint inhibitors [8] [9].

Quantitative Data Summary

Table 1: this compound Efficacy Across Disease Models

Disease Model Dosage Regimen Key Efficacy Parameters Proposed Mechanism Reference
Experimental Autoimmune Encephalomyelitis 20 mg/ml in 0.5% methylcellulose (dose not specified) ↓ Clinical scores, ↓ Disease incidence, Delayed onset, Signs of reversal Suppression of CCL2 in CNS, Reduced leukocyte infiltration [1]
Postoperative Cognitive Dysfunction 200 mg/kg i.p. daily for 4 days pre-surgery ↑ Locomotor activity, ↑ Short-term memory, ↓ Hippocampal CCL2 Preservation of pericytes, BBB protection, ↓ Neuroinflammation [6]
Diabetes-Associated Periodontitis 50 mg/kg orally daily for 28 days ↓ Alveolar bone loss, ↑ Epithelial thickness, ↓ Osteoclastogenesis ↓ Proinflammatory monocyte infiltration, Altered macrophage properties [3]
Subarachnoid Hemorrhage Not specified ↓ Neuroinflammation, ↓ Apoptosis, Modulated microglia polarization CCL2/CCR2/NF-κB pathway regulation [7]
Cancer Immunotherapy Enhancement Various (combination with anti-PD-1) Enhanced tumor response vs anti-PD-1 alone, ↑ CD8+ T cells, ↓ Tregs Improved T cell recruitment and activation, Altered tumor microenvironment [8]
Triple-Negative Breast Cancer mNOX-E36 (5 & 20 mg/kg, 3×/week, 2 weeks) Improved nanomedicine delivery, Vascular normalization, Enhanced perfusion Reduced pro-angiogenic macrophage infiltration [9]

Table 2: In Vitro Effects of this compound on Different Cell Types

Cell Type Stimulus This compound Concentration Effect on CCL2 Other Effects Reference
Mouse Microglia LPS 100 ng/ml 300 μM Significant suppression Reduced monocyte recruitment [1]
Mouse Astrocytes LPS 100 ng/ml 300 μM Significant suppression Protection of neurovascular unit [1]
Brain Microvascular Endothelial Cells LPS 100 ng/ml 300 μM Significant suppression Blood-brain barrier preservation [1]
Raw 264.7 Macrophage Cell Line LPS 1 μg/ml 300 μM ~60% inhibition at peak expression Selective inhibition of MCP-1/CCL2, MCP-2, MCP-3, IL-12β/p40 [2]
Human MonoMac-6 Cells LPS 300 μM (IC50 = 250 ± 60 μM) ~3-fold inhibition ~1.5-fold increase in IL-8 via FABP4 modulation [5]

Table 3: Clinical Development Status of this compound

Indication Phase Status Key Findings Reference
Diabetic Nephropathy Phase 2 Completed Favorable safety and tolerability profiles [3] [4]
Coronary Artery Restenosis Phase 2 Completed Investigated for prevention [4]
Lupus Nephritis Not specified Clinical trials Efficacy demonstrated in trials [1]

Experimental Protocols

In Vitro Assessment of CCL2 Inhibition

The standardized protocol for evaluating this compound's effects on CCL2 expression in cultured cells involves specific conditions for cell culture, stimulation, and this compound treatment. For studies using murine astrocytes, microglia, and brain microvascular endothelial cells, cultures are typically established from postnatal day 2-3 mice and maintained in appropriate media supplemented with fetal bovine serum and antibiotics. To assess CCL2 inhibition, cells are pretreated with this compound (typically at 300 μM concentration) for 1 hour prior to stimulation with LPS (100 ng/ml for glial cells). The compound is initially prepared as a 100 mM stock solution in DMSO, with subsequent dilutions made in culture medium to achieve the desired working concentrations (typically ranging from 50-500 μM). Following treatment, CCL2 expression is quantified at both mRNA and protein levels using quantitative RT-PCR and enzyme-linked immunosorbent assay (ELISA), respectively, with measurements typically taken at 4-24 hours post-stimulation to capture the peak inflammatory response [1].

For macrophage cell lines such as Raw 264.7, similar protocols are employed with slight modifications in LPS concentration (1 μg/ml) and treatment duration. In these cells, the optimal time point for assessing CCL2 inhibition is typically 4 hours after LPS stimulation, which corresponds to the peak of CCL2 mRNA expression. To evaluate the specificity of this compound's action, parallel measurements of other cytokines (IL-6, IL-8/KC, IL-12β/p40) are recommended, as this compound selectively inhibits MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7, and IL-12β/p40 without affecting other inflammatory mediators. For investigation of the FABP4-mediated mechanism in human monocytic cells (such as MonoMac-6 cells), additional experimental approaches including competitive binding assays, immunofluorescence microscopy for nuclear translocation studies, and pharmacological inhibition with FABP4 inhibitor BMS309403 are necessary to fully characterize this alternative pathway [2] [5].

In Vivo Evaluation in Disease Models

The in vivo evaluation of this compound efficacy requires careful consideration of species-specific factors, disease model characteristics, and appropriate dosing regimens. In murine models of neuroinflammatory disorders such as experimental autoimmune encephalomyelitis (EAE), this compound is typically prepared as a suspension in 0.5% methylcellulose at a concentration of 20 mg/ml and administered via oral gavage or intraperitoneal injection. The treatment regimen often begins at disease induction or at the onset of clinical signs, with daily administration continuing throughout the disease course. Clinical assessment includes daily scoring of neurological deficits, while endpoint analyses examine CNS tissues for CCL2 expression, leukocyte infiltration, blood-brain barrier integrity, and histopathological changes. For optimal results in EAE models, both prophylactic and therapeutic treatment regimens should be evaluated to fully characterize the compound's potential to prevent disease development and modify established disease [1].

In models of postoperative cognitive dysfunction, a preemptive approach has proven effective, with this compound (200 mg/kg) administered intraperitoneally daily for 4 days prior to surgical intervention, followed by a final dose 30 minutes before the procedure. This regimen effectively inhibits surgery-induced hippocampal CCL2 upregulation and preserves cognitive function, as assessed through a comprehensive behavioral test battery including open field, novel object recognition, and fear conditioning tests conducted on postoperative days 3-7. For cancer models, this compound has been evaluated both as a monotherapy and in combination with immune checkpoint inhibitors, with typical dosing regimens involving daily administration for the duration of the experiment. In these models, endpoint analyses should include tumor growth measurements, immune profiling of tumor-infiltrating lymphocytes, and assessment of myeloid cell populations to fully characterize the immunomodulatory effects of CCL2 inhibition [6] [8].

Signaling Pathways and Experimental Workflows

NF-κB Pathway Modulation by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_phospho IkBa_phospho IKK->IkBa_phospho IkBa IkBa p65_p50 p65_p50 p65_phospho p65_phospho p65_p50->p65_phospho NFkB_nucleus NFkB_nucleus CCL2_transcription CCL2_transcription NFkB_nucleus->CCL2_transcription MCP1 MCP1 CCL2_transcription->MCP1 This compound This compound This compound->p65_phospho Inhibits This compound->IkBa_phospho Inhibits p65_phospho->NFkB_nucleus IkBa_degradation IkBa_degradation IkBa_phospho->IkBa_degradation IkBa_degradation->p65_p50

Figure 1: this compound inhibition of CCL2 synthesis through NF-κB pathway modulation. This compound specifically targets phosphorylation of IκBα and p65 subunits, preventing nuclear translocation of NF-κB dimmers and subsequent CCL2 gene transcription.

FABP4-Mediated Immunomodulatory Mechanism

G This compound This compound FABP4_this compound FABP4_this compound This compound->FABP4_this compound Direct binding FABP4_cytosol FABP4_cytosol FABP4_cytosol->FABP4_this compound FABP4_nucleus FABP4_nucleus PPARg PPARg FABP4_nucleus->PPARg Kinase_signaling Kinase_signaling FABP4_nucleus->Kinase_signaling IL8_secretion IL8_secretion PPARg->IL8_secretion Enhances MCP1_secretion MCP1_secretion Kinase_signaling->MCP1_secretion Suppresses NLS_exposure NLS_exposure FABP4_this compound->NLS_exposure Nuclear_transport Nuclear_transport NLS_exposure->Nuclear_transport Nuclear_transport->FABP4_nucleus

Figure 2: FABP4-mediated immunomodulation by this compound. Binding to FABP4 triggers nuclear translocation and differentially regulates chemokine secretion through PPARγ and kinase signaling pathways.

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent with a unique mechanism of action that selectively targets CCL2 synthesis through dual pathways involving NF-κB inhibition and FABP4 modulation. The extensive preclinical data across diverse disease models demonstrates consistent efficacy in reducing pathological inflammation, preserving tissue integrity, and improving functional outcomes. The favorable safety profile observed in clinical trials, combined with its oral bioavailability and targeted mechanism, positions this compound as a compelling candidate for further development. Future research directions should focus on optimizing dosing regimens across different indications, exploring potential combination therapies with existing treatments, and identifying biomarkers that can predict treatment response and patient stratification. Additionally, further investigation into the relative contributions of this compound's dual mechanisms of action across different cell types and disease contexts will enhance our understanding of its full therapeutic potential and possible limitations [1] [2] [5].

References

Bindarit indazole derivative

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit

This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a small-molecule indazole derivative initially recognized for its potent anti-inflammatory properties [1] [2]. Historically, its primary known mechanism was the inhibition of the synthesis of monocyte chemoattractant protein-1 (MCP-1/CCL2), a key chemokine involved in inflammatory processes [2] [3]. It has been investigated for conditions such as lupus nephritis, diabetic nephropathy, and arthritis [4] [2] [3].

Recent, groundbreaking research has uncovered a new and promising therapeutic potential for this compound: its ability to inhibit the K-Ras oncoprotein, specifically the G12D mutant variant, which is prevalent in many difficult-to-treat cancers [1] [5]. The following table summarizes its core characteristics.

Attribute Description
IUPAC Name 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid [1]
Core Structure Indazole derivative [1]
Known Primary Mechanism Inhibitor of monocyte chemoattractant protein-1 (MCP-1/CCL2) synthesis [2] [3]
Emerging Mechanism Inhibitor of K-Ras G12D mutant [1] [5]
Therapeutic Areas Oncology (K-Ras driven cancers), inflammatory diseases, nephropathy [1] [4] [2]

Established and Emerging Mechanisms of Action

This compound exhibits its therapeutic effects through multiple distinct pathways.

Mechanism 1: Established Anti-inflammatory Action via CCL2 Inhibition

The long-established mechanism of this compound involves the suppression of the transcription of chemokines, particularly CCL2 (MCP-1) and CCL7 [4] [2]. This action disrupts the recruitment of monocytes to sites of inflammation, thereby ameliorating disease progression in various inflammatory models [2] [3]. A 2019 study also revealed that this immunomodulatory activity requires a functional interaction with Fatty Acid-Binding Protein 4 (FABP4), impacting PPARγ and other signaling pathways in human monocytic cells [3].

Mechanism 2: Emerging Anti-Cancer Action via K-Ras G12D Inhibition

A significant recent discovery is this compound's potential as a K-Ras inhibitor. The K-Ras G12D mutation is a common driver in cancers like pancreatic, lung, and colon cancer. This mutation impairs GTPase activity, trapping K-Ras in its active, GTP-bound state, which leads to uncontrolled cell proliferation [1] [5].

  • Binding Site and Effect: An in-silico molecular dynamics study demonstrated that this compound binds to a pocket adjacent to the switch I/II regions of the K-Ras receptor. This binding induces conformational changes that lead to a loss of GTPase activity, blocking downstream signaling and inhibiting K-Ras dependent cancer cell proliferation [1].
  • Structural Basis: The inhibitory action is attributed to the structural resemblance of this compound (an indazole derivative) to benzimidazole, a known reference compound for K-Ras G12D inhibition [1].
  • Experimental Data: The study reported a favorable binding energy of -7.3 kcal/mol for this compound, which was better than the reference compound [1] [5].

The diagram below illustrates this proposed pathway for K-Ras inhibition.

G Mutant_K_Ras K-Ras (G12D) Mutation Active_K_Ras K-Ras in active GTP-bound state Mutant_K_Ras->Active_K_Ras Proliferation Uncontrolled Cancer Cell Proliferation Active_K_Ras->Proliferation This compound This compound Intervention Conformational_Change Induces Conformational Change in K-Ras This compound->Conformational_Change Pathway_Blocked K-Ras Downstream Signaling Blocked Conformational_Change->Pathway_Blocked Proliferation_Inhibited Inhibition of K-Ras Dependent Proliferation Pathway_Blocked->Proliferation_Inhibited

Proposed pathway of this compound-induced inhibition of mutant K-Ras signaling.

Detailed Experimental Protocol for K-Ras Inhibition Study

For researchers seeking to replicate or build upon the recent findings, here is a detailed methodology based on the 2025 in-silico study [1].

1. Protein and Ligand Preparation

  • Protein Structure: The 3D structure of the K-Ras protein (PDB ID: 4DSU) was obtained from the RCSB Protein Data Bank. The structure was prepared by removing non-protein heteroatoms, adding missing residues (GLU62, GLU63, TYR64, SER181, LYS182, THR183, LYS184, CYS185, VAL186, ILE187, MET188) using MODELLER, and performing energy minimization with Swiss PDB-Viewer.
  • Ligand Structure: The 3D structure of this compound (PubChem CID: 71354) was retrieved from the PubChem database and energy-minimized using discovery studio software.

2. Molecular Docking

  • Software: AutoDock Tools package (version 1.5.6).
  • Procedure: The protein was prepared in PDBQT format with Kollman-united charges. The ligand binding pocket was identified using online servers (PLIP and PDBsum) and included residues ASP54, TYR71, THR74, LEU56, LYS5, LEU6, VAL7, and SER39. A grid box of 116 × 90 × 116 points with 0.375 Å spacing was defined. Docking simulations were performed using the Lamarckian genetic algorithm to generate ligand conformations.

3. Molecular Dynamics (MD) Simulations

  • Software: GROMACS 2020.1 package.
  • Force Field & Parameters: GROMOS96 54a7 force field was used for protein parametrization. The SPC (Simple Point Charge) model was chosen as the water model. The ligand topology file for this compound was generated using the Automated Topology Builder (ATB) server.
  • Simulation Setup: The top docking pose of the this compound-K-Ras complex was solvated in a dodecahedron box. The system's protonation state was maintained according to the GROMOS force field specifications.

The key quantitative findings from this study are summarized in the table below.

Parameter Finding / Value Interpretation / Significance
Binding Affinity -7.3 kcal/mol [1] [5] Indicates a strong and favorable binding interaction with the K-Ras protein.
Comparison Better than reference compound (Benzimidazole) [1] Suggests this compound may be a superior candidate for this target.
Key Binding Pocket Residues ASP54, TYR71, THR74, LEU56, LYS5, LEU6, VAL7, SER39 [1] Identifies the specific site of interaction on the K-Ras protein.
Proposed Outcome Loss of GTPase activity, blocking downstream signaling [1] Provides a mechanistic rationale for the inhibition of cancer cell proliferation.

Clinical and Preclinical Development Status

This compound has been evaluated in clinical trials for inflammatory diseases and is now being explored preclinically for oncology.

  • Inflammatory Diseases: A Phase II clinical trial (NCT01109212) for patients with lupus nephritis and diabetic nephropathy was completed. The results indicated that this compound was well-tolerated and led to a significant reduction in urinary CCL2 and albumin excretion [4] [2].
  • Oncology Indications: The potential of this compound against K-Ras G12D is supported by in-silico data only at this stage. The study authors explicitly note that further validation through experimental assays, such as cytotoxic and protein expression analysis, is required [1] [5].

Conclusion and Future Perspectives

This compound is an indazole derivative with a well-characterized anti-inflammatory profile and an emerging, highly promising role as a potential therapeutic agent for K-Ras G12D-driven cancers. While its initial mechanism involves inhibition of CCL2, recent computational studies provide a strong rationale for its direct inhibition of a once "undruggable" oncogenic target.

The immediate next step for this research avenue is clear: the in-silico findings require robust experimental validation in biological assays and disease models. If validated, this compound could represent a new strategic approach for targeting some of the most challenging cancers.

References

how does Bindarit reduce inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanistic Pathways

The anti-inflammatory activity of Bindarit can be traced through two primary, interconnected signaling pathways.

The FABP4-PPARγ Pathway

This pathway explains this compound's differential effect on MCP-1 and IL-8 in immune cells like monocytes and macrophages. The sequence of events is as follows:

G LPS Inflammatory Stimulus (e.g., LPS) FABP4_Exp Increased FABP4 Expression LPS->FABP4_Exp No Effect This compound This compound Treatment FABP4_Int Direct Binding to FABP4 This compound->FABP4_Int FABP4_Int->FABP4_Exp FABP4_Nuc Nuclear Import of FABP4 FABP4_Int->FABP4_Nuc MCP1 ↓ MCP-1 Secretion FABP4_Int->MCP1 Directly Inhibits p38 p38α Phosphorylation FABP4_Exp->p38 PPARg PPARγ Activity FABP4_Nuc->PPARg IL8 ↑ IL-8 Secretion PPARg->IL8 p38->MCP1 Modulates

This compound's immunomodulatory action via the FABP4-PPARγ pathway

The MCP-1/NF-κB Pathway

This pathway illustrates how this compound selectively suppresses MCP-1 production through the canonical NF-κB pathway.

G Stimulus Inflammatory Stimulus IKK IKK Complex Activation Stimulus->IKK This compound This compound IkBa IκBα Phosphorylation & Degradation This compound->IkBa Inhibits Phosphorylation NFkB NF-κB (p65/p50) Nuclear Translocation This compound->NFkB Inhibits Nuclear Translocation & DNA Binding IKK->IkBa IkBa->NFkB Releases MCP1Promoter MCP-1 Gene Promoter NFkB->MCP1Promoter MCP1 MCP-1/CCL2 Production MCP1Promoter->MCP1 MonocyteRecruit ↓ Monocyte Recruitment MCP1->MonocyteRecruit

This compound selectively inhibits the NF-κB pathway to suppress MCP-1 production

Experimental Evidence & Research Applications

The mechanisms described above are supported by experimental data across various disease models. Key methodological details from these studies are summarized below.

Experimental Context Treatment Model & Dosing Key Readouts & Assessments

| Subarachnoid Hemorrhage (SAH) [1] | In vivo: Rat SAH model; this compound administered intraperitoneally 1 hour post-SAH. In vitro: HT22 cells stimulated with oxyhemoglobin. | Short & long-term neurological function; Neuroinflammation markers; CCL2 expression levels (peak 24h post-SAH); Neuronal apoptosis. | | LPS-Stimulated Human Monocytic Cells [2] | In vitro: MonoMac-6 (MM-6) cell line; 300 μM this compound pretreatment for 20 hours. | MCP-1 and IL-8 secretion (ELISA); FABP4 expression & cellular localization (immunofluorescence, binding assays); Kinase phosphorylation profiles. | | Cardiac Repair Post-Myocardial Infarction [3] | In vivo: Mouse MI model; this compound treatment to induce PRMT7 expression. | Cardiac function (echocardiography); Revascularization; ER stress markers; Endothelial cell apoptosis (TUNEL assay); Fibrosis. |

Therapeutic Context and Development Status

Based on its mechanisms, this compound has been investigated in several therapeutic areas:

  • Autoimmune and Inflammatory Diseases: Phase II clinical trials for lupus nephritis and diabetic nephropathy demonstrated this compound was well-tolerated and significantly reduced urinary CCL2 and albumin excretion [4].
  • Neuroinflammatory Conditions: Promising pre-clinical data in models of subarachnoid hemorrhage and multiple sclerosis due to its ability to cross the blood-brain barrier and attenuate neuroinflammation [5] [1].
  • Cardiovascular Disease: Shown to reduce arterial inflammation and plaque formation in models of atherosclerosis, and recently found to enhance cardiac repair post-myocardial infarction by modulating endothelial function [5] [3].

References

Comprehensive Technical Guide to Bindarit: Mechanisms, Therapeutic Applications, and Research Protocols (2025)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with recognized anti-inflammatory properties and a promising safety profile. Originally developed for inflammatory conditions, its therapeutic potential has expanded to include cardiovascular, neurological, and oncological applications due to its unique mechanism of action targeting specific inflammatory pathways. Unlike broad-spectrum anti-inflammatory drugs, this compound exhibits a selective mechanism that modulates key inflammatory mediators without causing generalized immunosuppression, making it an attractive candidate for chronic disease management. This whitepaper provides a comprehensive technical overview of this compound's molecular mechanisms, therapeutic applications, experimental protocols, and commercial landscape for researchers and drug development professionals.

The global this compound market was valued at approximately $1.4 billion in 2023 and is expected to reach around $2.8 billion by 2032, exhibiting a compound annual growth rate (CAGR) of 7.8% [1]. This growth is propelled by increasing understanding of this compound's mechanisms, expanding therapeutic applications, and rising prevalence of inflammatory-mediated diseases. As of 2025, research continues to elucidate novel molecular targets and therapeutic combinations that could enhance this compound's clinical utility across multiple disease domains, particularly in neuroinflammatory conditions and cancer therapy where current treatment options remain limited.

Molecular Mechanisms of Action

Primary Mechanisms: NF-κB Pathway Inhibition and Chemokine Modulation

This compound's primary anti-inflammatory effect occurs through selective inhibition of the NF-κB signaling pathway, specifically targeting the classical (canonical) activation route induced by inflammatory stimuli such as lipopolysaccharide (LPS) [2]. This pathway modulation results in reduced phosphorylation of IκBα and p65 subunits, diminishing NF-κB dimer activation, nuclear translocation, and DNA binding affinity. Consequently, this compound suppresses transcription of specific pro-inflammatory genes, particularly those encoding monocyte chemoattractant proteins (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7) that collaboratively promote sustained inflammation through monocyte-macrophage recruitment [2]. This selective chemokine inhibition distinguishes this compound from conventional anti-inflammatory drugs, as it doesn't globally suppress cytokine production but specifically targets the MCP cluster while minimally affecting other inflammatory mediators.

  • Specificity of Action: Research demonstrates that this compound differentially regulates chemokine production, significantly reducing MCP-1 and IL-12β/p40 expression while leaving IL-8/KC and IL-6 levels unaffected in LPS-stimulated monocytic cells [2]. This selective activity suggests this compound acts on specific NF-κB subunit combinations (particularly p65 and p65/p50 dimers) rather than globally inhibiting NF-κB signaling, explaining its targeted effects on inflammatory processes mediated by monocyte recruitment while preserving other immune functions.

  • Transcriptional Regulation: this compound's effect on MCP-1 expression occurs primarily at the transcriptional level without significantly impacting mRNA stability, as evidenced by actinomycin D chase experiments showing unchanged degradation rates of MCP-1 transcripts in this compound-treated cells [2]. The persistent presence of this compound is crucial for its inhibitory activity, as washing the compound from cell cultures before LPS stimulation abolishes its effect on MCP-1 expression, indicating reversible mechanism of action dependent on continuous exposure.

Secondary Mechanisms: FABP4 Modulation and Metabolic Effects

Beyond NF-κB inhibition, this compound demonstrates functional interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [3]. This interaction represents a secondary mechanism that contributes to this compound's immunomodulatory activity, particularly in human monocytic cells. This compound directly binds to FABP4 with Ki values of 19 ± 3 μM for displacing oleic acid and 60 ± 17 μM for arachidonic acid, occupying the fatty acid binding pocket through hydrophobic interactions with residues Phe57 and Phe16 [3]. This binding triggers conformational changes that expose a nuclear localization sequence, promoting FABP4 translocation from the cytosol to the nucleus where it influences gene expression through peroxisome proliferator-activated receptor γ (PPARγ) interactions.

  • Differential Cytokine Regulation: The this compound-FABP4 interaction underlies this compound's ability to differentially regulate IL-8 and MCP-1 secretion in LPS-stimulated human monocytic cells, enhancing IL-8 release while reducing MCP-1 production [3]. This paradoxical effect requires functional FABP4, as pharmacological inhibition of FABP4 with BMS309403 reverses this compound-mediated IL-8 overexpression and augments MCP-1 reduction. Additionally, this compound increases FABP4 expression and nuclear localization in a PPARγ-dependent manner, connecting lipid-mediated signaling to inflammatory gene regulation.

  • Metabolic Targets: Recent research has identified this compound as the first selective inhibitor of monocarboxylate transporter 4 (MCT4), working in a non-competitive manner to disrupt lactate export from cancer cells [4]. This metabolic activity positions this compound as a potential anticancer agent that targets the glycolytic phenotype of tumor cells, though detailed mechanisms and biological effects in cancer models require further investigation to establish therapeutic relevance.

Signaling Pathway Visualization

The following diagram illustrates this compound's primary molecular targets and signaling pathways:

G cluster_0 This compound Inhibition Points Inflammatory_Stimuli Inflammatory_Stimuli NFkB_Pathway NFkB_Pathway Inflammatory_Stimuli->NFkB_Pathway LPS/TNFα FABP4_Pathway FABP4_Pathway Inflammatory_Stimuli->FABP4_Pathway LPS Inhibit_NFkB Inhibits IκBα/p65 phosphorylation Inflammatory_Stimuli->Inhibit_NFkB Modulate_FABP4 Binds FABP4 & Promotes Nuclear Translocation Inflammatory_Stimuli->Modulate_FABP4 MCP_Production MCP_Production NFkB_Pathway->MCP_Production Cellular_Responses Cellular_Responses MCP_Production->Cellular_Responses FABP4_Pathway->MCP_Production Inhibit_NFkB->MCP_Production Inhibit_MCP Reduces MCP-1/CCL2 Transcription Inhibit_MCP->Cellular_Responses Modulate_FABP4->MCP_Production

Figure 1: this compound's molecular targets and signaling pathways. The diagram highlights primary inhibition points in NF-κB signaling and modulation of FABP4 activity, culminating in reduced MCP-1 production and inflammatory responses.

Therapeutic Applications

Researched Disease Models and Clinical Prospects

This compound has demonstrated efficacy across diverse disease models with inflammatory components, showing particular promise in neurological, cardiovascular, and autoimmune conditions. The following table summarizes key therapeutic areas with supporting evidence from preclinical studies:

Table 1: Therapeutic Applications of this compound in Disease Models

Therapeutic Area Disease Models Key Findings & Mechanisms Research Status
Neurological Disorders Neonatal Hydrocephalus [5], Perioperative Neurocognitive Disorder [6], Epilepsy [5], EAE [5] Reduces neuroinflammation, preserves BBB integrity, improves myelination, supports synaptic maturation Preclinical (Animal Models)
Cardiovascular Diseases Atherosclerosis [7], Vascular Inflammation Inhibits monocyte recruitment, reduces plaque formation, stabilizes existing plaques Preclinical, Early Clinical Investigation
Autoimmune Conditions Rheumatoid Arthritis [7], Lupus Nephritis [2], Pancreatitis [2], Inflammatory Bowel Disease [1] Suppresses MCP-1-mediated monocyte infiltration, reduces end-organ inflammation Preclinical (Animal Models)
Oncology Cancer Therapy [1] [4], Tumor Microenvironment Inhibits MCT4 lactate transporter, modulates tumor-associated macrophages, reduces tumor inflammation Early Preclinical Investigation
Renal Diseases Diabetic Nephritis [3], Chronic Kidney Disease [7] Attenuates renal fibrosis, reduces inflammatory cell infiltration Preclinical (Animal Models)
Neurological Applications Mechanism Details

In neonatal hydrocephalus, this compound administration (100 mg/kg daily) in Ccdc39 mutant mice significantly improved cerebral cortical development by suppressing proinflammatory microglia activation [5]. Treatment partially restored periventricular myelination, reduced cortical thinning, enhanced excitatory synapse formation, and supported interneuron morphogenesis. These improvements occurred through inhibition of NF-κB activation in microglia and subsequent reduction of MCP-1 expression, demonstrating this compound's ability to cross the blood-brain barrier and exert neuroprotective effects during critical developmental periods.

For perioperative neurocognitive disorder (PND), this compound treatment (200 mg/kg for 4 days prior to surgery) in aged mice inhibited surgery-induced hippocampal CCL2 upregulation, preserved blood-brain barrier integrity by preventing pericyte loss, and reduced neuroinflammation [6]. This protective effect translated to improved cognitive performance in behavioral tests, including enhanced locomotor activity in open field tests and better short-term memory in novel object recognition tests, suggesting CCL2 inhibition as a viable strategy for preventing PND in elderly surgical patients.

Cardiovascular and Autoimmune Applications

This compound demonstrates atheroprotective effects by reducing arterial inflammation through MCP-1 inhibition, with clinical trials reporting 20-30% reductions in inflammatory markers among patients using this compound as adjunct therapy [7]. This chemokine reduction translates to decreased monocyte recruitment into vascular walls, slowed plaque progression, and improved plaque stability. In autoimmune models like rheumatoid arthritis and lupus nephritis, this compound treatment reduces disease severity by limiting inflammatory cell infiltration into affected tissues without the broad immunosuppression associated with conventional therapies [2] [7].

The oncological potential of this compound stems from its dual activity against inflammatory and metabolic targets. As a selective MCT4 inhibitor, this compound disrupts lactate export in glycolytic tumor cells, potentially compromising their ability to maintain a hyperglycolytic phenotype [4]. Additionally, by modulating the tumor microenvironment through MCP-1 inhibition, this compound may reduce tumor-associated macrophage infiltration and their pro-tumorigenic functions, though these applications remain in early investigative stages.

Experimental Protocols

In Vitro Research Methodologies

Cell-based studies provide fundamental insights into this compound's mechanisms and efficacy. Standard protocols for evaluating this compound's effects on inflammatory responses in monocytic cell lines (e.g., Raw 264.7, MonoMac-6) involve specific procedures:

  • Cell Treatment Protocol: Cells are typically pre-treated with this compound at concentrations ranging from 100-300 μM for 1 hour before stimulation with inflammatory inducers such as LPS (1 μg/mL) [2] [3]. The optimal inhibitory concentration for MCP-1 reduction is approximately 300 μM, with an IC50 of 250 ± 60 μM reported in MonoMac-6 cells [3]. Continuous presence of this compound is essential for efficacy, as washing the compound before stimulation abolishes its inhibitory effects.

  • Gene Expression Analysis: For mRNA quantification, cells are harvested at peak expression times post-stimulation (typically 4 hours for MCP-1). RNA isolation followed by reverse transcription and quantitative PCR provides reliable measurement of chemokine expression. Key reference genes include GAPDH and β-actin. This compound specifically reduces MCP-1, MCP-2, MCP-3, and IL-12β/p40 mRNA levels without affecting IL-8/KC or IL-6 expression in murine macrophages [2].

  • Protein Detection Methods: Enzyme-linked immunosorbent assay (ELISA) of culture supernatants collected 20-24 hours post-stimulation quantifies secreted chemokines. For intracellular targets, western blotting detects expression and phosphorylation status of NF-κB pathway components (IκBα, p65) and FABP4. Immunofluorescence microscopy visualizes FABP4 subcellular localization, with nuclear-to-cytoplasmic ratio calculations indicating this compound-induced translocation [3].

In Vivo Experimental Models

Animal studies employ standardized this compound administration protocols across different disease models. The following table summarizes key methodological details:

Table 2: Standard In Vivo this compound Administration Protocols

Disease Model Subject Details Dosing Regimen Administration Route Key Assessments
Neonatal Hydrocephalus [5] Ccdc39 mutant mice (P4-P7) 100 mg/kg/day for 4 days Subcutaneous Ventricular volume, myelination, synaptic markers, microglia activation
Perioperative Neurocognitive Disorder [6] Aged C57BL/6 mice (16-month) 200 mg/kg/day for 4 days pre-surgery Intraperitoneal Behavioral tests (OF, NOR, FC), BBB integrity, neuroinflammation markers
Arthritis Models [2] Rodent arthritis models 100-200 mg/kg/day during disease induction Oral Clinical scoring, joint inflammation, histopathology, cytokine levels
Pharmacokinetic Studies [5] Wild-type mice (P7) Single or multiple doses Subcutaneous Plasma and brain concentration measurements over time
  • Formulation Preparation: For in vivo studies, this compound is typically dissolved in DMSO (100 mg/ml stock) or ethanol (20 mg/ml stock) followed by dilution in corn oil or 5% Tween 80/5% polyethylene glycol 400 for improved bioavailability [5]. Final formulations maintain this compound concentration appropriate for target dosing (100-200 mg/kg). Vehicle-controlled studies are essential as DMSO or ethanol solutions at these concentrations can exhibit biological effects.

  • Tissue Analysis Methods: Following treatment, comprehensive analysis includes molecular assessments (qPCR, western blot, ELISA of inflammatory mediators), histological examinations (immunofluorescence, myelin staining), cellular characterization (flow cytometry of immune cells), and functional tests (behavioral assays for neurological function). In neurological models, transmission electron microscopy provides ultra-structural analysis of BBB integrity and myelination status [5] [6].

Experimental Workflow Visualization

The following diagram illustrates a standard experimental workflow for evaluating this compound efficacy in disease models:

G cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol cluster_analysis Analysis Methods Study_Design Study_Design In_Vitro_Phase In_Vitro_Phase Study_Design->In_Vitro_Phase In_Vivo_Phase In_Vivo_Phase Study_Design->In_Vivo_Phase Analysis_Methods Analysis_Methods In_Vitro_Phase->Analysis_Methods In_Vivo_Phase->Analysis_Methods Cell_Culture Cell Culture (Monocytic Lines) Bindarit_Pre This compound Pre-treatment (300 μM, 1 hour) Cell_Culture->Bindarit_Pre Stimulation LPS Stimulation (1 μg/mL, 4-24h) Bindarit_Pre->Stimulation Sample_Collection Sample Collection Stimulation->Sample_Collection Molecular Molecular Analyses (qPCR, Western Blot) Sample_Collection->Molecular Animal_Model Disease Model Establishment Bindarit_Admin This compound Administration (100-200 mg/kg/day) Animal_Model->Bindarit_Admin Tissue_Processing Tissue Processing Bindarit_Admin->Tissue_Processing Cellular Cellular Assays (IF, FACS) Tissue_Processing->Cellular Functional Functional Tests (Behavior, Histology) Tissue_Processing->Functional

Figure 2: Standard experimental workflow for this compound research. The diagram outlines parallel in vitro and in vivo approaches with corresponding analytical methods for comprehensive efficacy assessment.

Commercial Landscape and Research Products

Market Data and Supplier Analysis

The global this compound market demonstrates robust growth potential, with projections indicating expansion from $1.4 billion in 2023 to approximately $2.8 billion by 2032, representing a 7.8% CAGR [1]. This growth trajectory reflects increasing research interest and therapeutic development activities. Market segmentation analysis reveals diverse product specifications and application areas:

Table 3: this compound Market Segmentation and Key Suppliers

Segment Category Classification Key Characteristics/Companies
Product Type [8] Min Purity <98% Primarily for preliminary research
Min Purity 98%-99% Standard for most experimental applications
Min Purity >99% High-grade for mechanistic studies
Application Area [8] [1] Research Applications Basic mechanism investigation, target validation
Medical Applications Therapeutic development, preclinical studies
Key Suppliers [8] Cayman Chemical, Adooq Bioscience, Selleck Chemicals Specialized research chemicals
Santa Cruz Biotechnology, Abcam, Biorbyt General research reagents
Clearsynth, United States Biological, Alfa Chemistry Chemical manufacturing & distribution
Regional Analysis and Growth Opportunities

North America currently dominates the this compound market, accounting for approximately $500 million in 2023, supported by advanced healthcare infrastructure, high prevalence of chronic diseases, and robust R&D activities [1]. Europe represents the second-largest market with well-established pharmaceutical research ecosystems, while the Asia-Pacific region is expected to exhibit the highest growth rate due to increasing healthcare expenditures, improving research capabilities, and growing awareness of advanced therapeutic options.

Emerging opportunities for this compound include expansion into personalized medicine approaches where patient stratification biomarkers could identify subgroups most likely to respond to targeted anti-inflammatory therapy. Additionally, combination therapies integrating this compound with existing treatment modalities represent promising avenues for enhanced efficacy, particularly in oncology and refractory inflammatory conditions. The evolving regulatory landscape and ongoing clinical validation studies will significantly influence future market dynamics and therapeutic adoption timelines.

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate with a unique mechanism of action centered on selective modulation of inflammatory pathways rather than broad immunosuppression. Its ability to target specific NF-κB subunits and interact with FABP4 provides a multifaceted approach to controlling pathological inflammation while preserving protective immune functions. Substantial preclinical evidence supports its potential across neurological, cardiovascular, autoimmune, and oncological indications, though clinical translation remains at early stages.

References

Bindarit Pharmacokinetics and Dosing in Rodents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic parameters and common dosing regimens for Bindarit from rodent studies.

Parameter Details / Value
Chemical Name 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy] propanoic acid [1] [2] [3]
Molecular Weight 324.38 g/mol [1] [2] [3]
Administration Route Oral (gastric gavage) [1] [2]
Standard Dose (Rodents) 100 mg/kg, twice a day [1] [2]
Dosing Vehicle 0.5% methylcellulose aqueous solution [1] [2] [3]
Plasma Half-Life (Rodents) ~9 hours [1] [2] [3]
Achieved Plasma Levels 150 – 450 µM (at the standard dose regimen) [1] [2]
In Vitro Concentrations 10 - 300 µM (effective for inhibiting MCP-1 synthesis and cell proliferation/migration) [2] [3]

Molecular Mechanisms and Experimental Protocols

To help visualize the core mechanisms of action and a standard in vivo efficacy protocol, refer to the following diagrams.

G cluster_nfk Mechanism 1: NF-κB Pathway Modulation cluster_fabp Mechanism 2: FABP4 Interaction This compound This compound NFkB_Pathway Inhibition of NF-κB Classical Pathway This compound->NFkB_Pathway FABP4_Interaction Interaction with FABP4 (Nuclear Import) This compound->FABP4_Interaction MCP_Production Reduced MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8 Transcription NFkB_Pathway->MCP_Production Monocyte_Recruitment Inhibition of Monocyte Recruitment & Activation MCP_Production->Monocyte_Recruitment FABP4_Interaction->Monocyte_Recruitment Therapeutic_Effects Therapeutic Effects: • Reduced Inflammation • Attenuated Bone Loss • Inhibited Neointima Monocyte_Recruitment->Therapeutic_Effects

Diagram 1: this compound's primary mechanisms of action involve inhibiting the NF-κB pathway to suppress MCP production and interacting with FABP4, collectively reducing monocyte recruitment for therapeutic effects [4] [5] [6].

G PreTreatment Pre-Treatment Phase Oral this compound (100 mg/kg, BID) for 2 days Injury Induction of Pathology (e.g., Vascular Injury or Viral Infection) PreTreatment->Injury PostTreatment Post-Treatment Phase Continue Oral this compound until endpoint Injury->PostTreatment Analysis Endpoint Analysis Histology, MCP-1 ELISA, μCT, etc. PostTreatment->Analysis

Diagram 2: A standard in vivo protocol for evaluating this compound's efficacy typically involves pre-treatment, pathology induction, and a sustained post-treatment period before analysis [4] [2].

Key Experimental Methodologies

Here are detailed protocols for common experimental setups used in this compound research:

1. In Vivo Efficacy Model (Vascular Injury)

  • Animals: Male Wistar rats (approx. 250g) or ApoE-/- mice [2].
  • Dosing Regimen: this compound is suspended in 0.5% methylcellulose and administered orally at 100 mg/kg, twice daily [1] [2].
  • Treatment Schedule: Dosing typically starts 1-2 days before the induction of injury (e.g., balloon angioplasty in rats or wire-induced injury in mice) and continues until the study endpoint (e.g., 14-28 days post-injury) [2].
  • Endpoint Analysis: Tissues are collected for histomorphometric analysis of neointima formation, immunohistochemistry, and measurement of MCP levels in serum and tissue [2] [3].

2. In Vitro Cell-Based Assays

  • Cell Types: Studies frequently use human coronary artery smooth muscle cells (CASMCs), monocyte-macrophage cell lines (e.g., Raw 264.7, MonoMac-6), or primary cells [5] [6] [3].
  • Cell Stimulation: Cells are stimulated with pro-inflammatory agents like LPS (e.g., 1 µg/ml) or growth factors like PDGF-BB (e.g., 10 ng/ml) to induce MCP expression [5] [2] [3].
  • This compound Treatment: Cells are pre-treated with this compound (typical effective concentration range of 10-300 µM) for 1 hour before stimulation, with the compound remaining in the culture medium throughout the stimulation period [5] [2].
  • Downstream Analysis: MCP-1 production is measured by ELISA; cell proliferation is assessed via MTT assay; migration is evaluated using Boyden chamber assays; and protein/mRNA expression is analyzed by western blot and qRT-PCR [2] [3].

Key Insights for Research and Development

  • Mechanism of Action: this compound's anti-inflammatory effect is not merely through general immunosuppression. It specifically targets the transcription of a subset of chemokines (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8) by inhibiting the classical NF-κB pathway, particularly p65/p50-mediated promoter activation [5]. A more recent mechanism involves its direct interaction with Fatty Acid-Binding Protein 4 (FABP4), impacting PPARγ signaling and inflammatory kinase activity [6].
  • Therapeutic Scope: Preclinical data supports this compound's potential in diverse conditions characterized by inflammatory cell infiltration, including viral arthritis [4], neuroinflammation [7] [8], and vascular restenosis [2] [3]. Its ability to directly inhibit vascular smooth muscle cell proliferation, migration, and phenotypic switching is a key beneficial effect in vascular disease [3].

References

Bindarit Phase II Clinical Trial: Coronary Stent Restenosis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the design and key outcomes of a Phase II trial investigating bindarit for preventing restenosis after percutaneous coronary intervention (PCI) with bare-metal stents [1] [2].

Trial Aspect Details
Identifier NCT01269242 [1]
Study Design Phase II, double-blind, placebo-controlled, dose-finding, multicenter, randomized trial [1]
Patients 148 patients randomized [1] [2]

| Intervention | • this compound 600 mg/day (n=48) • this compound 1,200 mg/day (n=49) • Placebo (n=51) [1] [2] | | Treatment Duration | 180 days [1] | | Primary Endpoint | In-segment late loss at 6-month angiography (not met) [1] [2] | | Key Secondary Endpoints | In-stent late loss at 6 months; Major Adverse Cardiovascular Events (MACE) at 9 months [1] [2] |

| Results & Outcomes | This compound 600 mg | This compound 1200 mg | Placebo | P-value | | :--- | :--- | :--- | :--- | :--- | | In-segment late loss (ITT) | 0.54 mm | 0.52 mm | 0.72 mm | p=0.21 [1] [2] | | In-stent late loss (ITT) | 0.74 mm | 0.74 mm | 1.05 mm | p=0.01 [1] [2] | | MACE Rate (9 months) | 20.8% | 28.6% | 25.5% | p=0.54 [1] [2] | | Conclusion | The study did not meet its primary endpoint. However, a significant reduction in in-stent late loss suggests a favorable effect on the vessel wall. This compound was well-tolerated. [1] [2] |

Molecular Mechanisms of Action

This compound is an indazolic derivative that functions as a selective inhibitor of monocyte chemotactic protein-1 (MCP-1/CCL2) synthesis [1] [3] [4]. The diagrams below illustrate its primary anti-inflammatory mechanism and an additional immunomodulatory pathway.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) NFkBPathway Activation of Classical NF-κB Pathway InflammatoryStimulus->NFkBPathway MCP1Transcription MCP-1/CCL2 Gene Transcription NFkBPathway->MCP1Transcription MonocyteRecruitment Monocyte Recruitment & Intimal Hyperplasia MCP1Transcription->MonocyteRecruitment This compound This compound This compound->MCP1Transcription Inhibits

This compound inhibits MCP-1 production by suppressing the NF-κB pathway, reducing monocyte-driven inflammation [1] [3] [4].

G Bindarit2 This compound FABP4 Binds FABP4 Bindarit2->FABP4 NuclearImport Promotes FABP4 Nuclear Import FABP4->NuclearImport PPARg Modulates PPARγ Activity NuclearImport->PPARg IL8 Increases IL-8 Secretion PPARg->IL8 MCP1 Decreases MCP-1 Secretion PPARg->MCP1

This compound interacts with FABP4, modulating PPARγ activity and differentially regulating chemokine secretion [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon foundational mechanistic studies, here are detailed methodologies from key preclinical experiments.

Protocol: Inhibiting CCL2 in LPS-Stimulated Monocytic Cells [3]

This protocol is used to assess this compound's effect on cytokine production in a mouse leukemic monocyte-macrophage cell line (Raw 264.7).

  • Cell Culture: Maintain Raw 264.7 cells in appropriate medium.
  • Pre-treatment: Pre-treat cells with 300 µM this compound for 1 hour. A vehicle control (e.g., DMSO) is essential.
  • Stimulation: Stimulate cells with LPS (1 µg/ml). Maintain this compound in the medium during stimulation.
  • Time Course: Harvest cells at different time points (e.g., 1, 2, 4, 8, 24 hours) post-stimulation.
  • Analysis: Measure mRNA expression levels of MCP-1, IL-12β/p40, IL-6, and IL-8/KC using techniques like RT-qPCR. The inhibitory effect of this compound on MCP-1 and IL-12β/p40 is typically most potent at the 4-hour peak of LPS-induced expression.
Protocol: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) [4]

This model tests this compound's ability to modify the course of a neuroinflammatory disease.

  • Animal Model: Induce EAE in C57BL/6 mice using MOG peptide³⁵⁻⁵⁵.
  • Drug Formulation: Prepare this compound as a suspension in 0.5% methylcellulose at a concentration of 20 mg/ml.
  • Dosing and Administration: Orally administer this compound at a dose of 50 mg/kg daily. Studies can include both preventative (starting at induction) and therapeutic (starting after symptom onset) regimens.
  • Clinical Assessment: Monitor and score mice daily for clinical signs of EAE (e.g., limb weakness, paralysis).
  • Endpoint Analysis: Animals are typically sacrificed at the study endpoint for histological analysis of CNS inflammation and demyelination, and for quantification of CCL2 expression in brain and spinal cord tissue.

Research Implications and Future Directions

The Phase II trial suggests that while this compound did not achieve its primary endpoint for broad restenosis prevention, it showed a biologically significant effect on reducing in-stent neointimal hyperplasia [1]. The researchers concluded that future studies with a loading dose or a more targeted patient population might yield more positive results [1].

The discovery of its interaction with FABP4 reveals a more complex immunomodulatory profile beyond simple MCP-1 inhibition, which could open new therapeutic avenues [5]. The extensive preclinical efficacy in diverse inflammatory models (e.g., diabetes-associated periodontitis, EAE) supports continued investigation into other clinical indications [6] [4].

References

Bindarit Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about Bindarit.

Attribute Description
Alternative Names AF-2838 [1]
Chemical Class Indazoles; Small molecules [1]
Originator Angelini Group [1]
Molecular Entity New Chemical Entity [1]
Status in LN Discontinued (Phase II) [1]
Primary MoA Selective inhibitor of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) synthesis [2]
Additional MoA Modulator of Fatty Acid-Binding Protein 4 (FABP4); promotes its nuclear translocation [3]

Preclinical Efficacy in Murine Lupus Models

A key preclinical study demonstrated this compound's potential benefits in a murine model of lupus (NZB/W mice) [4]. The main findings are summarized below.

Parameter Findings in this compound-Treated vs. Vehicle-Treated Mice
Study Initiation 2 months of age (pre-disease onset) [4]
Proteinuria Onset Significantly delayed (e.g., 8 months: 7% vs. 60% proteinuric) [4]
Renal Function Protected from impairment (BUN at 8 months: 30 ± 3 vs. 127 ± 42 mg/dl) [4]
Anti-DNA Antibodies Appearance was retarded [4]
Survival Significantly prolonged (e.g., 10 months: 87% vs. 40%) [4]
Histology Limited glomerular hypercellularity, interstitial inflammation, and tubular damage [4]
Proposed Mechanism Completely prevented renal MCP-1 mRNA up-regulation [4]
Later Intervention Effective when started at 4.5 months; effect was dose-dependent [4]
Steroid Combination Combined therapy with low-dose methylprednisolone further improved survival [4]

Experimental Protocols from Key Studies

For your experimental design reference, here are methodologies from foundational studies.

In Vitro Protocol: Mechanism in Human Monocytic Cells [3]

This protocol elucidates this compound's interaction with FABP4.

  • Cell Line: Human monocytic MonoMac-6 (MM-6) cells.
  • Stimulation: Lipopolysaccharide (LPS).
  • This compound Treatment: 300 μM, administered for 20 hours.
  • Key Assessments:
    • Cytokine Measurement: MCP-1 and IL-8 levels in supernatant (ELISA).
    • Target Interaction: Competitive binding assays with [³H]-oleic acid on FABP4.
    • Cellular Localization: Immunofluorescence microscopy to assess FABP4 nuclear translocation.
    • Pathway Inhibition: Use of selective inhibitors (BMS309403 for FABP4; T0070907 for PPARγ).
In Vivo Protocol: Efficacy in NZB/W Lupus-Prone Mice [4]

This protocol established the proof-of-concept for lupus nephritis.

  • Animal Model: Female NZB/W F1 mice.
  • This compound Administration:
    • Early Intervention: 50 mg/kg/day, orally, starting at 2 months of age.
    • Delayed Intervention: 0.25% or 0.5% medicated diet, starting at 4.5 months of age.
  • Combination Therapy: this compound (0.5% diet) combined with methylprednisolone (1.5 mg/kg, i.p.).
  • Key Endpoints:
    • Urinalysis: Proteinuria development (≥100 mg/dl).
    • Serology: Blood Urea Nitrogen (BUN) and anti-dsDNA antibodies.
    • Survival: Monitoring over time.
    • Histopathology: Kidney histology for inflammation and damage.
    • Molecular Analysis: Renal MCP-1 mRNA expression by Northern blot.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the key cellular mechanisms of this compound and the workflow for validating its activity, based on the described protocols.

G cluster_pathway Key Cellular Mechanisms of this compound cluster_validation Experimental Validation Workflow LPS LPS NFkB NF-κB Pathway LPS->NFkB Stimulates MCP1_Gene MCP-1 Gene NFkB->MCP1_Gene Activates Transcription MCP1 MCP-1 Secretion MCP1_Gene->MCP1 Bindarit_MCP1 This compound Bindarit_MCP1->NFkB Inhibits Activation FABP4_Cyt FABP4 (Cytosol) FABP4_Nuc FABP4 (Nucleus) FABP4_Cyt->FABP4_Nuc Nuclear Translocation Bindarit_FABP4 This compound Bindarit_FABP4->FABP4_Cyt Binds PPARg PPARγ FABP4_Nuc->PPARg Enhances Activity PPARg->FABP4_Cyt ↑ Expression (Positive Feedback) IL8_Gene IL-8 Gene PPARg->IL8_Gene Activates Transcription IL8 IL-8 Secretion IL8_Gene->IL8 Exp_InVitro In Vitro Models (e.g., Human MM-6 cells) Assay_Binding Binding Assays (Competitive w/ [³H]-OA) Exp_InVitro->Assay_Binding Assay_Localization Imaging (Immunofluorescence) Exp_InVitro->Assay_Localization Assay_Expression Gene/Protein Analysis (qPCR, Western Blot, ELISA) Exp_InVitro->Assay_Expression Exp_InVivo In Vivo Models (e.g., NZB/W mice) Exp_InVivo->Assay_Expression Assay_Phenotype Phenotypic Readouts (Proteinuria, Survival, Histology) Exp_InVivo->Assay_Phenotype

This diagram maps the two primary mechanisms of action and the corresponding experiments used to confirm them [3]. The left side shows that this compound inhibits MCP-1 by suppressing NF-κB pathway activation. The right side shows its modulatory role: by binding to FABP4 in the cytosol, this compound promotes its translocation to the nucleus, where it enhances PPARγ activity, leading to increased IL-8 expression and a positive feedback loop on FABP4 expression [3].

Status and Future Research Directions

Despite promising preclinical results, this compound's clinical development for lupus nephritis and other conditions like rheumatoid arthritis and coronary restenosis is listed as Discontinued [1]. A phase II trial for coronary stent restenosis was completed but did not meet its primary endpoint, though it suggested a favorable effect on the vessel wall and demonstrated a good safety profile [2].

Current clinical management of lupus nephritis, as per the 2024 KDIGO guidelines, has moved towards recommending triple immunosuppressive regimens that may include calcineurin inhibitors (like voclosporin) or belimumab in combination with mycophenolate or cyclophosphamide [5]. The research focus on chemokine pathways in lupus continues, as evidenced by recent reviews, but now targets more specific receptors like CCRs [6].

The available data on this compound provides a compelling case study of targeting the MCP-1/CCR2 axis in autoimmune kidney disease. While it is no longer a clinical candidate, its unique dual mechanism involving both chemokine inhibition and FABP4 modulation remains a valuable reference for your research into novel therapeutic pathways for lupus nephritis.

References

Bindarit in diabetic nephropathy

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary of Bindarit

This compound (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid) is an investigational small molecule with a molecular weight of 324.38 g/mol (Chemical Formula: C19H20N2O3) [1]. Its primary documented mechanism of action is the selective inhibition of the synthesis of the monocyte chemotactic protein (MCP) subfamily of chemokines, notably CCL2 (also known as MCP-1), as well as CCL7 (MCP-3) and CCL8 (MCP-2) [2] [3]. This action does not involve immunosuppression or modulation of arachidonic acid metabolism [2]. By reducing CCL2 production, this compound interferes with the recruitment of monocytes/macrophages to sites of inflammation, a key process in the progression of diabetic nephropathy and other inflammatory diseases [2] [4].

An additional, more recently explored mechanism involves this compound's functional interaction with Fatty Acid-Binding Protein 4 (FABP4). It has been demonstrated to bind to FABP4, promote its nuclear translocation, and subsequently impact PPARγ activity and kinase signaling, which contributes to its immunomodulatory effects [5].

Mechanism of Action in Diabetic Nephropathy

The therapeutic potential of this compound in DN is linked to its ability to disrupt specific inflammatory pathways that are central to the disease's progression. The diagram below illustrates the core mechanistic pathways of this compound in the context of diabetic nephropathy.

g cluster_glucose Diabetic Milieu High Glucose High Glucose NF-κB Pathway NF-κB Pathway High Glucose->NF-κB Pathway AngII / ET-1 AngII / ET-1 AngII / ET-1->NF-κB Pathway CCL2 Gene Transcription CCL2 Gene Transcription NF-κB Pathway->CCL2 Gene Transcription CCL2 Protein CCL2 Protein CCL2 Gene Transcription->CCL2 Protein  Produces Monocyte Recruitment Monocyte Recruitment CCL2 Protein->Monocyte Recruitment  Promotes Macrophage Infiltration Macrophage Infiltration Monocyte Recruitment->Macrophage Infiltration  Leads to Renal Damage Renal Damage Macrophage Infiltration->Renal Damage  Causes This compound This compound This compound->CCL2 Gene Transcription  Inhibits FABP4 FABP4 This compound->FABP4  Binds & Modulates Altered Kinase Signaling Altered Kinase Signaling FABP4->Altered Kinase Signaling  Influences Differential Cytokine Release Differential Cytokine Release Altered Kinase Signaling->Differential Cytokine Release  Results in

The primary pathways through which this compound exerts its effects in DN models are:

  • Inhibition of CCL2 Synthesis: In the diabetic kidney, stimuli like high glucose, Angiotensin II (AngII), and Endothelin-1 (ET-1) activate the NF-κB pathway, leading to increased transcription and release of CCL2 [2]. CCL2 is a potent chemoattractant for monocytes and macrophages. This compound selectively inhibits this CCL2 synthesis at the transcriptional level by interfering with NF-κB-mediated promoter activation, thereby reducing monocyte/macrophage infiltration into the kidney [2] [3].
  • Modulation of FABP4 Signaling: An alternative mechanism involves this compound directly binding to FABP4, a lipid chaperone, with Ki values of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement [5]. This binding promotes the nuclear translocation of FABP4 and affects PPARγ activity and downstream kinase signaling (e.g., p38α), leading to differential regulation of inflammatory mediators—specifically suppressing CCL2 while potentially enhancing others like IL-8 in certain cell types [5].

Preclinical Evidence in Renal Cell Models

Key in vitro studies using Human Renal Mesangial Cells (HRMCs) demonstrate the direct protective effects of this compound against profibrotic and pro-inflammatory insults. The table below summarizes quantitative findings from these investigations.

Inducing Agent Cellular Process / Marker Effect of Inducing Agent Effect of this compound (300 μM) Experimental Method
AngII / ET-1 [2] MCP-1/CCL2 Release ↑ 63-65% over control ~70% inhibition vs. stimulated cells ELISA
AngII / ET-1 [2] Cell Proliferation ↑ ~40% over basal ~80% inhibition vs. stimulated cells ³H-thymidine incorporation
AngII [2] Fibronectin Production ↑ ~50% over basal ~70% inhibition vs. stimulated cells ELISA
ET-1 [2] Laminin Production ↑ ~40% over basal ~60% inhibition vs. stimulated cells ELISA
AngII [2] MMP-2/TIMP-2 System Alters balance (↑ MMP-2) Restores balance, prevents ECM degradation Gelatin zymography, Reverse zymography
ET-1 [2] MMP-2/TIMP-2 System Alters balance (↑ MMP-2) Restores balance, prevents ECM degradation Gelatin zymography, Reverse zymography

These findings indicate that this compound counteracts key pathological processes in mesangial cells, including chemokine release, proliferation, and extracellular matrix (ECM) remodeling, which are hallmarks of diabetic nephropathy progression [2].

In Vivo Evidence and Clinical Trial Data

Evidence from animal models and human clinical trials supports the translational potential of this compound for diabetic nephropathy.

Study Model / Type Key Findings on Efficacy Dosage Regimen
Murine Lupus Model [2] Retarded renal disease & prolonged survival. Not specified in detail.
Diabetic (db/db) Mice with Periodontitis [6] Reduced alveolar bone loss, increased epithelial thickness, suppressed monocyte infiltration. 50 mg/kg, oral gavage, daily for 28 days.
Mouse CGM Sensor Model [4] Reduced inflammation & macrophage recruitment at implant site, improved sensor performance. 200 mg/kg, intraperitoneal, daily for 28 days post-implant.
Human Phase II Trial (NCT01109212) [7] Pilot study in DN patients to assess efficacy in reducing albuminuria vs. placebo, with irbesartan background therapy. 600 mg (2x300 mg), twice daily, orally for 12 weeks (primary endpoint).

The completed Phase II clinical trial (NCT01109212) specifically investigated this compound's effect on albuminuria in diabetic nephropathy patients who were also receiving the standard care drug irbesartan [7]. The study's primary outcome measure was the relative change in Urinary Albumin Excretion (UAE) over 12 weeks, with a key secondary outcome being the change in urinary MCP-1/CCL2 levels [7]. This design directly links the proposed mechanism of action (CCL2 inhibition) to a clinically relevant endpoint.

Experimental Protocols for Research

For researchers aiming to investigate this compound in vitro, here are detailed methodologies based on the cited literature.

Cell Culture and Treatment
  • Cell Type: Human Renal Mesangial Cells (HRMCs) [2].
  • Stimulation: Use 10 nM AngII or 10 nM ET-1 to induce a pro-inflammatory and profibrotic phenotype [2].
  • This compound Preparation:
    • Prepare a 100 mM stock solution by dissolving this compound in DMSO or by adding 1N NaOH and then neutralizing with a pH 7.4 buffer [2] [3].
    • Dilute the stock directly into the cell culture medium to the desired final concentration (typically 100-300 μM) [2].
    • A vehicle control (e.g., DMSO at the same dilution) is essential.
  • Treatment Protocol: Pre-treat cells with this compound for 1 hour before stimulation with AngII or ET-1. Co-incubate for the duration of the experiment (e.g., 6 hours for CCL2 measurement, 24 hours for proliferation assays) [2].
Key Assays and Techniques

The experimental workflow for evaluating this compound's effects in vitro involves several key steps, as visualized below.

g 1. Cell Seeding & Pre-treatment 1. Cell Seeding & Pre-treatment 2. Pathogenic Stimulation\n(+/- this compound) 2. Pathogenic Stimulation (+/- this compound) 1. Cell Seeding & Pre-treatment->2. Pathogenic Stimulation\n(+/- this compound) 3a. Chemokine Analysis 3a. Chemokine Analysis (ELISA for CCL2) 2. Pathogenic Stimulation\n(+/- this compound)->3a. Chemokine Analysis 3b. Cell Proliferation Assay 3b. Cell Proliferation Assay (³H-thymidine incorporation) 2. Pathogenic Stimulation\n(+/- this compound)->3b. Cell Proliferation Assay 3c. ECM Protein Analysis 3c. ECM Protein Analysis (ELISA for Fibronectin/Laminin) 2. Pathogenic Stimulation\n(+/- this compound)->3c. ECM Protein Analysis 3d. MMP/TIMP Activity 3d. MMP/TIMP Activity (Zymography) 2. Pathogenic Stimulation\n(+/- this compound)->3d. MMP/TIMP Activity Data on Inflammation Data on Inflammation 3a. Chemokine Analysis->Data on Inflammation Data on Cell Growth Data on Cell Growth 3b. Cell Proliferation Assay->Data on Cell Growth Data on Fibrosis Data on Fibrosis 3c. ECM Protein Analysis->Data on Fibrosis Data on ECM Remodeling Data on ECM Remodeling 3d. MMP/TIMP Activity->Data on ECM Remodeling

  • CCL2/MCP-1 Quantification:

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA).
    • Procedure: Collect cell culture supernatant after stimulation (e.g., at 6-hour peak). Use commercial human CCL2 ELISA kits according to manufacturer protocols to measure secretion levels [2].
  • Cell Proliferation Assay:

    • Method: ³H-thymidine incorporation.
    • Procedure: Add ³H-thymidine to the culture medium during the final 6-8 hours of a 24-hour treatment period. Measure incorporated radioactivity using a scintillation counter as an indicator of DNA synthesis and cell proliferation [2].
  • Extracellular Matrix (ECM) Protein Analysis:

    • Method: ELISA for fibronectin and laminin.
    • Procedure: Analyze cell culture supernatants or cell lysates using specific ELISA kits to quantify the production of these key ECM proteins [2].
  • MMP-2 and TIMP-2 Activity Analysis:

    • Method: Gelatin zymography and reverse zymography.
    • Procedure: Separate proteins from conditioned media via SDS-PAGE gels co-polymerized with gelatin. For zymography, MMP-2 activity appears as clear bands against a blue background. For reverse zymography, which detects TIMPs, TIMP-2 activity appears as dark blue bands of inhibition on a cleared background [2].

Future Research Directions

While the data for this compound is promising, several avenues for further investigation remain:

  • Combination Therapies: Exploring synergies between this compound and standard RAAS inhibitors (like irbesartan) or SGLT2 inhibitors could reveal enhanced renoprotective effects [7].
  • Broader Applications: Preclinical success in non-renal conditions like periodontitis and encephalomyelitis suggests this compound's potential applicability in other inflammation-driven complications of diabetes [6] [3].
  • Direct Device Coating: Research shows systemic this compound administration can reduce biofouling of implantable glucose sensors, supporting the development of medical devices with localized anti-inflammatory coatings [4].

References

Comprehensive Application Notes and Protocols for Bindarit Treatment in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit and Its Therapeutic Relevance

This compound (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid) is a synthetic indazolic derivative with potent anti-inflammatory properties that has emerged as a valuable research tool in various disease models. With a molecular weight of 324.37 g/mol (CAS No. 130641-38-2), this small molecule exhibits selective inhibition against a subfamily of inflammatory chemokines, primarily monocyte chemotactic protein-1 (MCP-1/CCL2), along with MCP-3/CCL7 and MCP-2/CCL8. Unlike many conventional anti-inflammatory agents, this compound is notably devoid of immunosuppressive effects and does not interfere with arachidonic acid metabolism, making it particularly useful for investigating inflammatory pathways without compromising overall immune function.

The therapeutic potential of this compound spans multiple research domains including neuroinflammation, vascular remodeling, oncology, and autoimmune conditions. Research indicates that this compound modulates key inflammatory pathways through several mechanisms, primarily by inhibiting the NF-κB signaling cascade and reducing phosphorylation of IκBα and p65, thereby suppressing the transcription of pro-inflammatory chemokines. Additionally, this compound has been identified as a modulator of fatty acid-binding protein 4 (FABP4), further expanding its mechanism of action beyond chemokine inhibition. These multifaceted mechanisms underlie its efficacy in diverse experimental models from subarachnoid hemorrhage and neonatal hydrocephalus to coronary restenosis and cancer.

Mechanism of Action and Signaling Pathways

Primary Molecular Targets and Mechanisms

This compound exerts its anti-inflammatory effects through several interconnected molecular mechanisms:

  • Inhibition of MCP-1/CCL2 Synthesis: this compound selectively suppresses the production of monocyte chemoattractant protein-1 (MCP-1/CCL2) and related chemokines (MCP-3/CCL7, MCP-2/CCL8) at the transcriptional level. This inhibition occurs through this compound's effect on the NF-κB pathway, specifically by reducing IκBα and p65 phosphorylation, which subsequently diminishes NF-κB dimer activation, nuclear translocation, and DNA binding to the MCP-1 promoter. The compound demonstrates a specific inhibitory effect on p65 and p65/p50-induced MCP-1 promoter activation without affecting other tested promoters, indicating its selective action within the inflammatory cascade [1].

  • Modulation of FABP4 Activity: Recent research has revealed that this compound physically interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets. This compound binds to the fatty acid binding site of FABP4 with Kᵢ values of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement. This interaction promotes nuclear translocation of FABP4 and impacts peroxisome proliferator-activated receptor γ (PPARγ) signaling, which contributes to its immunomodulatory activities. The FABP4 binding explains this compound's differential regulation of IL-8 and MCP-1 in human monocytic cells [2].

  • Suppression of Monocyte Recruitment: By inhibiting MCP-1 production, this compound effectively interferes with monocyte migration and infiltration at sites of inflammation. This mechanism underlies its efficacy in reducing macrophage accumulation in pathological conditions such as vascular injury, tumor microenvironments, and neurological disorders. The reduction in monocyte recruitment subsequently dampens the chronic inflammatory response and associated tissue damage [3].

Signaling Pathway Visualization

The following diagram illustrates the key molecular pathways targeted by this compound:

G InflammatoryStimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) NFkBPathway NF-κB Pathway Activation InflammatoryStimuli->NFkBPathway IkBaPhos IκBα Phosphorylation NFkBPathway->IkBaPhos p65Phos p65 Phosphorylation NFkBPathway->p65Phos NFkBNuclearTransloc NF-κB Nuclear Translocation IkBaPhos->NFkBNuclearTransloc p65Phos->NFkBNuclearTransloc MCP1Transcription MCP-1/CCL2 Transcription NFkBNuclearTransloc->MCP1Transcription MonocyteRecruitment Monocyte Recruitment & Activation MCP1Transcription->MonocyteRecruitment Inflammation Chronic Inflammation & Tissue Damage MonocyteRecruitment->Inflammation FABP4 FABP4 Modulation PPARg PPARγ Signaling FABP4->PPARg PPARg->MCP1Transcription Modulates This compound This compound Treatment This compound->IkBaPhos Inhibits This compound->p65Phos Inhibits This compound->MCP1Transcription Directly Inhibits This compound->FABP4 Activates

Figure 1: this compound Mechanism of Action Diagram. This diagram illustrates the key molecular pathways targeted by this compound, including inhibition of NF-κB signaling and modulation of FABP4-PPARγ pathways, resulting in suppressed MCP-1 production and reduced monocyte recruitment.

In Vitro Treatment Protocols

Cell Culture and Treatment Conditions

This compound has been extensively characterized in various in vitro systems, including monocytic cell lines, vascular smooth muscle cells, and cancer cell models. The following table summarizes optimized treatment conditions for different cell types based on published research:

Table 1: In Vitro this compound Treatment Conditions for Different Cell Types

Cell Type Concentration Range Incubation Time Key Applications Reported Outcomes
Monocytic Cells (Raw 264.7, MM-6) 100-300 µM 1-24 hours MCP-1 inhibition studies, NF-κB signaling 50-70% reduction in MCP-1 mRNA and protein [1] [2]
Vascular Smooth Muscle Cells (VSMCs) 10-300 µM 48 hours Proliferation, migration, and invasion assays Dose-dependent inhibition of PDGF-BB-induced proliferation (up to 60%) and migration [3]
Bone Marrow-Derived Macrophages (BMDM) 300 µM 4-24 hours Cytokine expression profiling, polarization studies Significant inhibition of LPS-induced MCP-1 and IL-12β/p40 without affecting IL-6 or IL-8/KC [1]
Human Melanoma Cells (IIB-MEL-J) 100-300 µM 24-72 hours MCP-1 expression, tumor-immune interactions Inhibition of MCP-1 expression without direct cytotoxicity [4]
Detailed Protocol for MCP-1 Inhibition Studies

Protocol for MCP-1 Inhibition in Monocytic Cells:

  • Cell Preparation: Plate monocytic cells (e.g., Raw 264.7 or MM-6) at appropriate density (1.5 × 10⁴ cells/well for 24-well plates) in complete growth medium. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).
  • Serum Starvation: Switch cells to low-serum medium (1% FBS) for 24 hours to induce quiescence before stimulation.
  • This compound Pre-treatment: Prepare fresh this compound stock solution in DMSO (final DMSO concentration should not exceed 0.1%). Pre-treat cells with this compound (100-300 µM) for 1 hour before inflammatory stimulation.
  • Inflammatory Stimulation: Stimulate cells with LPS (1 µg/mL) or other inflammatory mediators (e.g., TNF-α, IL-1β) for time course experiments (typically 4-24 hours).
  • Sample Collection: Collect culture supernatants for protein analysis (ELISA for MCP-1) and cell pellets for mRNA extraction (qRT-PCR for MCP-1 expression).
  • Controls: Include vehicle control (DMSO at same concentration as treated groups) and untreated controls in all experiments.

Critical Considerations:

  • Maintain this compound throughout the stimulation period, as washout experiments demonstrate that continuous exposure is necessary for sustained MCP-1 inhibition [1].
  • The IC₅₀ for this compound-mediated inhibition of LPS-induced MCP-1 production is approximately 172 µM in human monocytes, with an IC₅₀ of 75 µM for MCP-1 mRNA reduction [4].
  • This compound specifically inhibits MCP-1 and related chemokines without affecting other inflammatory mediators such as IL-6 or IL-8 in most cell types, though it may increase IL-8 production in human monocytic cells through FABP4 modulation [2].

In Vivo Treatment Protocols

Animal Models and Dosing Regimens

This compound has demonstrated efficacy in numerous animal models of inflammatory diseases, neurological disorders, and cancer. The following table compiles established dosing protocols from published studies:

Table 2: In Vivo this compound Treatment Protocols in Animal Models

Disease Model Species Dosage Administration Route Treatment Duration Key Findings
Neonatal Hydrocephalus Mouse (prh mutant) 100 mg/kg/day Subcutaneous P4-P7 (4 days) Improved cortical development, reduced ventricular volume, enhanced myelination [5]
Postoperative Cognitive Dysfunction Mouse (C57BL/6) 200 mg/kg/day Intraperitoneal 4 days pre-surgery + perioperative Prevented blood-brain barrier disruption, reduced neuroinflammation, improved cognitive function [6]
Vascular Injury/Restenosis Rat 100 mg/kg twice daily (200 mg/kg/day) Oral gavage 2 days pre-injury to 14 days post-injury 39% reduction in neointima formation, reduced VSMC proliferation [3]
Breast Cancer Mouse (C3(1)/SV40Tag) 0.5% in diet (~50 mg/kg/day) Oral (diet) 4-21 weeks of age Reduced tumor multiplicity, decreased tumor MCP-1 expression [7]
Lupus Nephritis Mouse (NZB/W) 50 mg/kg/day Oral gavage Up to 12 months Delayed proteinuria onset, improved renal function, prolonged survival [4]
Detailed Protocol for Neuroinflammation Studies

Protocol for Neonatal Hydrocephalus Mouse Model:

  • Animal Model: Ccdc39 mutant (prh) mice exhibiting progressive hydrocephalus, with treatment initiation at postnatal day 4 (P4).
  • Drug Formulation: Dissolve this compound in DMSO at 100 mg/mL as stock solution, then dilute in 90% corn oil for injection to achieve final working concentration. Alternatively, dissolve in ethanol (20 mg/mL) and dilute in 5% Tween 80 and 5% polyethylene glycol 400.
  • Dosing Regimen: Administer this compound at 100 mg/kg body weight subcutaneously daily from P4 through P7.
  • Control Groups: Treat control animals with equivalent volume of vehicle solution (DMSO in corn oil or ethanol in Tween 80/PEG 400).
  • Monitoring Parameters: Assess body weight and head size daily. Evaluate neurodevelopmental outcomes, ventricular volume, myelination patterns, and neuroinflammation markers at endpoint.
  • Endpoint Analyses: Include immunohistochemistry for microglial markers (Iba-1), myelination markers (MBP), synaptic markers, and cytokine expression profiling in brain tissues.

Pharmacokinetic Considerations:

  • In neonatal mice, this dosing regimen achieves therapeutic concentrations in brain tissue sufficient to inhibit MCP-1 production and NF-κB activation [5].
  • This compound has a mean half-life of approximately 9 hours in rodents and achieves plasma levels of 150-450 µM at standard dosing regimens, well within the effective concentration range for MCP-1 inhibition [3].

Formulation and Administration

Preparation of this compound Formulations

This compound solubility varies significantly across different solvents, requiring careful consideration for in vitro versus in vivo applications:

Table 3: this compound Formulation Guide

Application Solvent/Vehicle Maximum Concentration Storage Conditions Stability
In Vitro Stock DMSO 200 mg/mL (616.6 mM) -20°C, desiccated >6 months
In Vitro Working Culture medium with ≤0.1% DMSO Limited by aqueous solubility 4°C, short-term Use immediately
Oral Gavage (Mice/Rats) 0.5% methylcellulose 10-20 mg/mL Room temperature, protected from light Stable for several days
Subcutaneous/Intraperitoneal 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O 10 mg/mL (30.8 mM) 4°C, protected from light Use within 24 hours
Dietary Administration Laboratory rodent diet (AIN-76A) 0.5% (w/w) 4°C, desiccated Stable for several weeks
Step-by-Step Formulation Protocols

For Oral Administration (Methylcellulose Vehicle):

  • Prepare 0.5% methylcellulose solution in purified water and allow to hydrate completely with stirring (may require several hours or overnight).
  • Gradually add this compound powder to the methylcellulose solution while vortexing or using a magnetic stirrer to create a homogeneous suspension.
  • Continue mixing until a uniform suspension is achieved with no visible drug aggregates.
  • Administer via oral gavage at 5-10 mL/kg body weight to achieve desired dosage.

For Subcutaneous/Intraperitoneal Administration:

  • Prepare concentrated stock solution of this compound in DMSO (200 mg/mL).
  • Add PEG300 (40% of final volume) while mixing.
  • Add Tween 80 (5% of final volume) with continuous mixing.
  • Complete with purified water (50% of final volume) to achieve final concentration of 10 mg/mL.
  • Mix thoroughly until a clear solution forms and use immediately or store protected from light at 4°C for up to 24 hours.

Critical Notes:

  • For in vitro studies, avoid aqueous stock solutions due to this compound's limited water solubility; instead, use DMSO stocks with final DMSO concentration not exceeding 0.1% in cell culture.
  • When administering via diet, ensure homogeneous distribution of this compound in the diet and monitor food consumption to calculate actual dosage.
  • This compound formulations should be protected from light and moisture during storage to maintain stability.

Clinical Protocols and Human Trials

Clinical Application in Restenosis Prevention

This compound has been evaluated in human clinical trials for preventing coronary stent restenosis, providing valuable insights into its safety and efficacy in human subjects:

  • Trial Design: A Phase II, double-blind, multicenter, randomized, placebo-controlled study enrolled 148 patients undergoing percutaneous coronary intervention (PCI) with bare-metal stents [8] [9].
  • Dosing Regimens: Patients were randomized to three treatment arms:
    • This compound 600 mg daily (300 mg twice daily)
    • This compound 1,200 mg daily (600 mg twice daily)
    • Placebo
  • Treatment Duration: Therapy was initiated within 3 hours post-PCI and continued for 180 days.
  • Primary Endpoint: In-segment late loss at 6-month follow-up angiography.
  • Secondary Endpoints: In-stent late loss and major adverse cardiovascular events (MACE) at 9 months.

Key Clinical Findings:

  • While the study did not meet its primary endpoint (in-segment late loss: 0.54 vs. 0.52 vs. 0.72 mm for BND 600, BND 1200, and placebo, respectively; p=0.21), it demonstrated significant reduction in in-stent late loss (0.74 vs. 0.74 vs. 1.05 mm; p=0.01) [8] [9].
  • The MACE rates at nine months were comparable among treatment groups (20.8% vs. 28.6% vs. 25.5%, p=0.54), indicating favorable safety profile.
  • This compound was well tolerated with a compliance rate exceeding 90%, and no significant safety concerns were identified.
Considerations for Clinical Translation

Based on the clinical trial results, several factors should be considered for future clinical applications of this compound:

  • Patient Selection: Target patient populations with elevated inflammatory markers or those at high risk for inflammatory-driven pathologies.
  • Dosing Optimization: Consider loading doses for more rapid therapeutic levels, particularly in acute inflammatory conditions.
  • Combination Therapy: Explore synergistic effects with standard anti-inflammatory or immunomodulatory agents.
  • Biomarker Monitoring: Monitor MCP-1 levels as a pharmacodynamic marker of target engagement and treatment response.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions, which can challenge in vitro and in vivo applications.

    • Solution: Use minimal DMSO for stock solutions (200 mg/mL) and ensure proper vehicle controls. For in vivo studies, use recommended vehicles with surfactants (Tween 80) and co-solvents (PEG300) to enhance solubility.
  • Variable Inter-Lot Potency: Commercial this compound preparations may exhibit variations in purity and potency.

    • Solution: Source from reputable suppliers, verify purity (>99% by HPLC), and perform dose-response validation for each new lot. Consider biochemical verification of MCP-1 inhibition potency.
  • Cell-Type Specific Responses: this compound may produce differential effects across cell types, particularly in its impact on IL-8 regulation.

    • Solution: Conduct pilot experiments to establish cell-type-specific responses and include comprehensive cytokine profiling beyond MCP-1 to capture full pharmacological effects.
  • Stability Concerns: this compound solutions may degrade with repeated freeze-thaw cycles or prolonged storage.

    • Solution: Prepare single-use aliquots, store at -20°C in desiccated conditions, and avoid repeated freezing and thawing. Use fresh preparations for in vivo studies when possible.
Validation of Treatment Efficacy

Essential assays to verify this compound activity:

  • MCP-1 Measurement: Quantify MCP-1 levels in culture supernatants or biological fluids by ELISA to confirm target engagement.
  • NF-κB Activation Assays: Assess IκBα and p65 phosphorylation status by Western blot to verify pathway modulation.
  • Gene Expression Profiling: Evaluate MCP-1, MCP-2, MCP-3, and IL-12β/p40 mRNA levels by qRT-PCR to confirm transcriptional inhibition.
  • Functional Assays: Perform monocyte migration assays to confirm functional inhibition of chemotaxis.

Conclusion

This compound represents a valuable research tool with well-characterized protocols for investigating MCP-1-mediated inflammatory pathways across diverse disease models. The comprehensive application notes and standardized protocols provided herein enable researchers to effectively utilize this compound in both basic and translational research settings. Its favorable safety profile, specific mechanism of action, and demonstrated efficacy in preclinical models support its continued investigation as a potential therapeutic agent for inflammatory conditions. Future research directions should focus on optimizing dosing regimens for specific clinical applications, exploring combination therapies with existing anti-inflammatory agents, and further elucidating its novel mechanism involving FABP4 modulation.

References

Bindarit Application Notes in Neuroinflammation

Author: Smolecule Technical Support Team. Date: February 2026

Bindarit, a selective inhibitor of the MCP/CCL chemokine subfamily, attenuates neuroinflammation by targeting its underlying drivers. The table below summarizes its mechanisms and applications in recent preclinical studies.

Disease Model Primary Mechanism of Action Key Outcomes Reference
Neonatal Hydrocephalus Suppresses microglial activation; inhibits NF-κB pathway and downstream MCP-1/CCL2 production. [1] [2] Improved myelination, cortical synapse maturation, and locomotor function; reduced cortical thinning. [1] [2] [1] [2]
Postoperative Cognitive Dysfunction (PND) Inhibits hippocampal CCL2 expression. [3] Preserved blood-brain barrier integrity, reduced neuroinflammation, and improved cognitive function. [3] [3]
Experimental Autoimmune Encephalomyelitis (EAE) Suppresses CCL2 synthesis in CNS cells (astrocytes, microglia, BMECs). [4] Reduced clinical disease severity and incidence; promoted signs of disease reversal. [4] [4]
Cancer-Associated Cachexia Reduces CCL2-driven neuroinflammation in the vagal dorsal motor nucleus. [5] Normalized vagal tone, ameliorated cachexia parameters (e.g., muscle wasting). [5] [5]

Detailed Experimental Protocols

Here are detailed methodologies for using this compound in animal models of neuroinflammation, based on the cited research.

Protocol for Neonatal Hydrocephalus Mouse Model

This protocol is adapted from studies on Ccdc39 mutant mice, a genetic model of neonatal hydrocephalus. [1] [2]

  • Animal Model: Homozygous Ccdc39prh/prh mouse pups and wild-type littermates. [2]
  • Drug Formulation:
    • Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mg/mL. Aliquot and store at -20°C. [2]
    • Working Solution for Injection: On the day of administration, dilute the stock solution in corn oil to a final concentration suitable for a subcutaneous injection volume of 100 mg/kg body weight. [2] The final DMSO concentration should be minimized (e.g., 10% v/v).
  • Dosage and Administration:
    • Dose: 100 mg/kg body weight. [1] [2]
    • Route: Subcutaneous injection. [2]
    • Treatment Schedule: Administer daily from postnatal day 4 (P4) to P7. [2] Control animals receive the vehicle solution only.
  • Key Readouts and Analysis:
    • Histology: Assess ventricular volume, corpus callosum myelination (e.g., LFB staining), and cortical thickness. [1] [2]
    • Immunofluorescence: Analyze microglial morphology (Iba1 staining) and density, and synapse formation. [1]
    • Molecular Biology: Measure protein or gene expression levels of MCP-1/CCL2, NF-κB pathway components (e.g., p-IκBα, p-p65), and other cytokines via qRT-PCR or Western Blot. [1] [2]
    • Behavior: Evaluate locomotor deficits using a swimming test. [1]
Protocol for Postoperative Cognitive Dysfunction (PND) Model

This protocol is based on a study investigating cognitive decline after tibial fracture surgery in aged mice. [3]

  • Animal Model: 16-month-old C57BL/6 mice. [3]
  • Drug Formulation: Prepare a fresh suspension of this compound in its vehicle (unspecified in the source) daily. [3]
  • Dosage and Administration:
    • Dose: 200 mg/kg body weight. [3]
    • Route: Intraperitoneal injection. [3]
    • Treatment Schedule: Administer daily for 4 days prior to the surgical procedure to induce PND. [3]
  • Key Readouts and Analysis:
    • Behavioral Tests: Perform Open Field (OF) and Novel Object Recognition (NOR) tests on the third day post-surgery to assess locomotor activity and short-term memory. [3]
    • Immunofluorescence: Evaluate pericytes (PDGFRβ staining), blood-brain barrier integrity (Claudin-5, Occludin), and neuroinflammation (Iba1 for microglia, GFAP for astrocytes) in the hippocampus. [3]
    • Western Blotting: Quantify CCL2 expression levels in hippocampal tissues. [3]
    • Electron Microscopy: Use Transmission Electron Microscopy (TEM) to examine BBB microstructure integrity. [3]

Quantitative Data Summary

The following table consolidates key quantitative findings from the reviewed studies to facilitate comparison of this compound's effects.

Model Dosage & Duration Key Quantitative Results Reference

| Neonatal Hydrocephalus | 100 mg/kg/day; s.c.; P4-P7 | ► Significant improvement in myelination and cortical structure. ► ~3-fold reduction in Mcp-1 gene expression. ► Reduced phosphorylation of IκBα and p65. [2] | [1] [2] | | Postoperative Cognitive Dysfunction (PND) | 200 mg/kg/day; i.p.; 4 days pre-surgery | ► Improved performance in NOR and OF tests. ► Preserved expression of tight junction proteins (Claudin-5, Occludin). ► Reduced activation of hippocampal Iba-1+ microglia and GFAP+ astrocytes. [3] | [3] | | Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/ml in 0.5% methylcellulose; p.o.; daily | ► Modulated clinical course and severity. ► Reduced incidence and delayed onset of disease. ► Showed signs of disease reversal. [4] | [4] | | In Vitro (Human Monocytic Cells) | 300 µM; 20 hours | ► ~3-fold inhibition of MCP-1 production. ► ~1.5-fold increase in IL-8 production. [6] | [6] |

Signaling Pathways and Workflows

The diagrams below illustrate the key molecular mechanisms and experimental workflows for this compound in neuroinflammation.

Start Inflammatory Stimulus (e.g., LPS, injury) NFkB NF-κB Pathway Activation Start->NFkB MCP1 MCP-1/CCL2 Synthesis NFkB->MCP1 Recruitment Monocyte Recruitment & Microglial Activation MCP1->Recruitment Damage Neuronal Damage & Dysfunction Recruitment->Damage Inhibit Inhibits Inhibit->MCP1 This compound This compound This compound->Inhibit

Diagram 1: this compound inhibits the NF-κB/MCP-1 signaling axis. By blocking the synthesis of MCP-1/CCL2, this compound disrupts the recruitment of monocytes and the activation of microglia, ultimately reducing neuroinflammation and neuronal damage. [1] [4] [2]

cluster_analysis Key Analyses Step1 1. Animal Model Selection Step2 2. Drug Preparation (Dissolve in DMSO, dilute in vehicle) Step1->Step2 Step3 3. Administration (Common: 100-200 mg/kg, s.c. or i.p.) Step2->Step3 Step4 4. Tissue Collection & Analysis Step3->Step4 Step5 5. Functional & Behavioral Assays Step4->Step5 A1 Molecular: qPCR, Western Blot (for CCL2, p-IκBα, p-p65) A4 Behavior: NOR, Open Field (for cognitive/motor function) A2 Histology: IHC/IF (for microglia, myelin, synapses) A3 Imaging: TEM (for BBB ultrastructure)

Diagram 2: General workflow for this compound studies in neuroinflammation. Critical steps include model selection, proper drug formulation, and a multi-faceted analysis of molecular, histological, and functional outcomes. [1] [2] [3]

Conclusion and Future Directions

References

Comprehensive Application Notes and Protocols for Bindarit in Experimental Autoimmune Encephalomyelitis (EAE) Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Insights

Bindarit (2-((1-benzyl-indazol-3-yl)methoxy)-2-methyl propionic acid) is a synthetic indazolic derivative with recognized anti-inflammatory properties that has emerged as a promising therapeutic candidate for neuroinflammatory conditions, particularly Experimental Autoimmune Encephalomyelitis (EAE), which serves as the principal animal model for multiple sclerosis. This compound functions primarily as a selective inhibitor of CCL2 (MCP-1) synthesis, a chemokine that plays a pivotal role in monocyte recruitment and neuroinflammatory pathways [1]. Unlike broad-spectrum immunosuppressants, this compound specifically targets the monocyte chemoattractant protein subfamily (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7), thereby offering a more focused therapeutic approach with potentially fewer off-target effects [1].

The mechanistic basis for this compound's activity in EAE involves multiple pathways that converge on neuroinflammatory suppression. Primary mechanisms include:

  • Inhibition of CCL2 transcription: this compound suppresses CCL2 synthesis at the transcriptional level without affecting constitutive chemokine production, thereby specifically targeting pathological inflammatory responses [1] [2].
  • Modulation of NF-κB signaling: this compound interferes with the nuclear factor-κB pathway, particularly inhibiting p65 and p65/p50-mediated MCP-1 promoter activation, which is crucial for the expression of pro-inflammatory chemokines [3] [4].
  • Interaction with FABP4: Recent research indicates that this compound physically binds to Fatty Acid-Binding Protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets [4]. This interaction promotes nuclear translocation of FABP4 and impacts PPARγ signaling, suggesting an additional mechanism that contributes to its immunomodulatory effects [4].

Table 1: Key Characteristics of this compound

Property Description
Chemical Name 2-((1-benzyl-indazol-3-yl)methoxy)-2-methyl propionic acid [1]
Primary Mechanism Inhibitor of CCL2 (MCP-1) synthesis [1]
Specificity Targets MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 [1]
Additional Targets FABP4 modulator, NF-κB pathway inhibitor [3] [4]
Relevant Disease Models EAE, neonatal hydrocephalus, subarachnoid hemorrhage, arthritis, pancreatitis [1] [3] [5]
Clinical Relevance Investigated for diabetic nephropathy and lupus nephritis [1]

In Vitro Protocols for CCL2 Inhibition Studies

Cell Culture Preparation
  • Primary Cell Isolation:

    • Astrocytes and microglia: Isolate from mouse cerebral cortices (postnatal days 2-3) using mechanical dissociation followed by trypsin digestion (0.03%, 20-30 minutes, 37°C) [1]. Culture astrocytes in Earl's Modified Eagle Medium with 10% fetal bovine serum and 10% horse serum, and microglia in Dulbecco's Modified Eagle Medium with 10% heat-inactivated fetal calf serum [1].
    • Brain Microvascular Endothelial Cells (BMEC): Isclude using established protocols that include diI-acetylated LDL uptake for purity assessment (typically ≥98%) [1]. Characterize via CD31 and vWF immunostaining, plus expression of tight junction proteins ZO-1 and occludin [1].
  • Cell Line Maintenance: For MonoMac-6 (MM-6) human monocytic cells, maintain in appropriate medium and use at passages 5-15 for consistency [4]. Ensure regular mycoplasma testing and monitor cell viability throughout experiments.

This compound Treatment in Culture
  • Stock Solution Preparation: Prepare 100 mM this compound stock in dimethyl sulfoxide (DMSO) and store at -20°C [1]. Avoid repeated freeze-thaw cycles to maintain stability.
  • Working Concentrations: Create dilutions in culture medium to achieve final concentrations typically ranging from 50-500 μM, with 300 μM being the standard concentration for most applications [1] [4]. The IC₅₀ for MCP-1 inhibition in monocytic cells is approximately 250 μM [4].
  • Treatment Protocol:
    • Pre-treat cells with this compound for 1 hour before inflammatory stimulation [1].
    • Stimulate with lipopolysaccharide (LPS) at 100 ng/mL to induce inflammatory response [1].
    • Continue incubation for 4-20 hours depending on readout parameters [1] [4].
    • Include controls: vehicle (DMSO at equivalent concentration), untreated cells, and LPS-stimulated cells without this compound.
Assessment of Treatment Effects
  • Gene Expression Analysis: Harvest cells at appropriate time points and extract RNA for quantitative RT-PCR analysis of CCL2 expression using appropriate primers [1]. Normalize to housekeeping genes (e.g., GAPDH, β-actin).
  • Protein Measurement: Collect culture supernatants and analyze CCL2/MCP-1 protein levels via ELISA following manufacturer protocols [4]. Additionally, assess other relevant chemokines/cytokines to verify this compound specificity.
  • Cell Viability Assessment: Perform MTT assay or similar viability test to ensure observed effects are not due to cytotoxicity [4].

In Vivo Protocols for EAE Modeling and Therapeutic Intervention

EAE Induction and this compound Treatment
  • Animal Models: Utilize C57BL/6 mice (8-12 weeks old) housed under specific pathogen-free conditions with ad libitum access to food and water [1]. All procedures must follow institutional animal care guidelines and receive appropriate ethical approval.
  • EAE Induction: Immunize mice subcutaneously with MOG₃₅‑₅₅ peptide (200 μg/mouse) emulsified in Complete Freund's Adjuvant containing Mycobacterium tuberculosis (500 μg/mouse) [1]. Administer pertussis toxin (200 ng/mouse) intravenously on day 0 and day 2 post-immunization [1].
  • This compound Formulation for In Vivo Use: Prepare this compound as a suspension in 0.5% methylcellulose (MTC) at a concentration of 20 mg/mL [1]. Freshly prepare suspensions before each administration.
  • Treatment Protocols:
    • Preventive Regimen: Administer this compound orally at 50-100 mg/kg/day starting from day 0 post-immunization [1].
    • Therapeutic Regimen: Begin this compound administration after onset of clinical signs (typically day 10-14 post-immunization) to assess disease modification capabilities [1].
    • Control Groups: Include vehicle-treated (0.5% MTC) and naive animal controls in all experiments.
Clinical Assessment and Monitoring
  • Clinical Scoring: Evaluate mice daily using standard EAE clinical scoring system:
    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hindlimb weakness or partial paralysis
    • 3: Complete hindlimb paralysis
    • 4: Moribund state
    • 5: Death [1]
  • Disease Parameters: Calculate disease incidence, day of onset, cumulative disease score, and maximum clinical score for each treatment group [1].
  • Weight Monitoring: Record body weight every 2-3 days as an additional health parameter.

The following diagram illustrates the key signaling pathways affected by this compound treatment in neuroinflammatory conditions:

BindaritPathways LPS LPS/Inflammatory Stimuli NFkB NF-κB Activation LPS->NFkB CCL2 CCL2/MCP-1 Transcription NFkB->CCL2 MonocyteRec Monocyte Recruitment CCL2->MonocyteRec Neuroinflam Neuroinflammation & Tissue Damage MonocyteRec->Neuroinflam This compound This compound CCL2Inhib CCL2 Synthesis Inhibition This compound->CCL2Inhib FABP4 FABP4 Modulation This compound->FABP4 CCL2Inhib->CCL2 FABP4->CCL2 PPARg PPARγ Signaling FABP4->PPARg IL8 IL-8 Expression PPARg->IL8

Diagram 1: this compound modulates neuroinflammation through CCL2 inhibition and FABP4/PPARγ pathways. This compound (green) directly inhibits CCL2 transcription and interacts with FABP4 to influence PPARγ signaling and IL-8 expression, thereby counteracting inflammatory pathways (red) activated by LPS or other stimuli.

Tissue Collection and Analysis
  • Perfusion and Tissue Harvest: At experimental endpoint, deeply anesthetize animals and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood components [1]. Dissect brain and spinal cord tissues, dividing for various analyses (fresh frozen, fixed, RNA/protein extraction).
  • Gene Expression in CNS Tissue: Homogenize CNS tissues and extract RNA for qRT-PCR analysis of CCL2 levels using appropriate methodology [1]. Compare treated versus control groups to confirm this compound target engagement.
  • Histopathological Assessment: Process fixed tissues for paraffin embedding and sectioning. Perform staining with hematoxylin and eosin (H&E) for inflammatory infiltrates, Luxol fast blue for demyelination, and appropriate immunohistochemistry for specific cell types (e.g., CD68 for macrophages, GFAP for astrocytes) [1] [3].
  • Statistical Analysis: Use appropriate statistical tests (one-way or two-way ANOVA with post-hoc tests) with significance set at p<0.05. Present data as mean ± SEM.

Quantitative Data Analysis and Results

In Vitro Efficacy Assessment

Table 2: this compound Efficacy in Inhibiting CCL2 Expression in Various Cell Types

Cell Type Stimulus This compound Concentration CCL2 Reduction Experimental Readout
Astrocytes LPS (100 ng/mL) 300 μM ~3-fold decrease [1] qRT-PCR [1]
Microglia LPS (100 ng/mL) 300 μM ~3-fold decrease [1] qRT-PCR [1]
BMEC LPS (100 ng/mL) 300 μM ~3-fold decrease [1] qRT-PCR [1]
MonoMac-6 Cells LPS 300 μM ~3-fold decrease [4] ELISA [4]
MonoMac-6 Cells LPS IC₅₀ = 250 ± 60 μM [4] 50% inhibition ELISA [4]
In Vivo Therapeutic Efficacy

Table 3: this compound Effects on EAE Clinical Course and Neuroinflammatory Parameters

Parameter Vehicle-Treated EAE This compound-Treated EAE Significance
Disease Incidence ~90-100% [1] Significantly diminished [1] p<0.05 [1]
Disease Onset Day 12-14 post-immunization [1] Delayed [1] p<0.05 [1]
Clinical Severity Progressive worsening [1] Significant reduction in cumulative score [1] p<0.01 [1]
Disease Reversal Not observed [1] Evident signs [1] p<0.05 [1]
CNS CCL2 mRNA Markedly elevated [1] Significantly suppressed [1] p<0.001 [1]
Inflammatory Infiltrates Extensive [1] Reduced [1] p<0.01 [1]

The following workflow diagram summarizes the key experimental procedures for evaluating this compound efficacy in EAE models:

ExperimentalWorkflow CellCulture Cell Culture Establishment (Astrocytes, Microglia, BMEC, MM-6) BindaritTreatment This compound Treatment (50-500 μM, 1h pre-treatment) CellCulture->BindaritTreatment LPSStimulation LPS Stimulation (100 ng/mL, 4-20h) BindaritTreatment->LPSStimulation InVitroAnalysis In Vitro Analysis (qRT-PCR, ELISA, Viability) LPSStimulation->InVitroAnalysis DataIntegration Data Integration (Statistical analysis, correlation) InVitroAnalysis->DataIntegration EAEInduction EAE Induction (MOG35-55 + CFA + Pertussis Toxin) BindaritDosing This compound Administration (50-100 mg/kg/day, oral in 0.5% MTC) EAEInduction->BindaritDosing ClinicalAssessment Clinical Assessment (Daily scoring, weight monitoring) BindaritDosing->ClinicalAssessment TissueAnalysis Tissue Collection & Analysis (qRT-PCR, Histopathology) ClinicalAssessment->TissueAnalysis TissueAnalysis->DataIntegration MechInsights Mechanistic Insights (Pathway analysis, target validation) DataIntegration->MechInsights

Diagram 2: Experimental workflow for evaluating binditur includes parallel in vitro and in vivo studies that converge in integrated data analysis to elucidate mechanisms of action.

Therapeutic Implications and Research Applications

The accumulated evidence positions this compound as a promising disease-modifying agent for neuroinflammatory conditions, particularly those involving monocyte recruitment and CCL2-mediated pathogenesis. The dual mechanism of this compound—directly inhibiting CCL2 synthesis while simultaneously modulating FABP4/PPARγ signaling—provides a multifaceted approach to neuroinflammatory suppression that may offer advantages over more targeted therapies [1] [4]. This is particularly relevant given the complex cytokine networks that characterize conditions like multiple sclerosis, where redundant pathways often limit the efficacy of single-target approaches.

The experimental protocols outlined herein provide a framework for evaluating this compound's therapeutic potential across various neuroinflammatory conditions beyond EAE, including:

  • Neonatal Hydrocephalus: this compound administration (100 mg/kg/day subcutaneously) in postnatal day 4-7 mouse models significantly improved white matter integrity, cortical neuronal maturation, and locomotor function by suppressing proinflammatory microglial activation [3].
  • Subarachnoid Hemorrhage: Recent evidence demonstrates this compound attenuates neuroinflammation following SAH by regulating the CCL2/CCR2/NF-κB pathway, reducing neuronal apoptosis and promoting protective microglial polarization [5].
  • Other Neuroinflammatory Conditions: The fundamental mechanisms targeted by this compound suggest potential applications in Alzheimer's disease, HIV-associated neurocognitive disorders, neurogenic hypertension, and alcoholism-related neuroinflammation, all of which involve CCL2-mediated pathways [1].

For researchers considering this compound in their experimental systems, several practical considerations should be noted:

  • Formulation Stability: this compound solutions in DMSO are stable at -20°C for at least 3 months, while in vivo formulations in 0.5% methylcellulose should be prepared fresh before administration [1] [3].
  • Dosing Considerations: The 100 mg/kg/day dose has demonstrated efficacy across multiple models [3], though 50 mg/kg/day may suffice for preventive regimens in EAE [1].
  • Combination Therapies: Given its specific mechanism, this compound presents opportunities for combination regimens with other immunomodulatory agents that target complementary pathways in neuroinflammation.

References

Comprehensive Application Notes and Protocols: Bindarit for Hydrocephalus Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Bindarit, an indazolic derivative with potent anti-inflammatory properties, represents a promising therapeutic candidate for adjunctive treatment of hydrocephalus, particularly in neonatal forms characterized by significant neuroinflammation. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's neuroprotective effects in hydrocephalus models. This compound functions primarily through inhibition of NF-κB signaling and subsequent reduction of pro-inflammatory chemokines, especially monocyte chemoattractant protein-1 (MCP-1), which plays a critical role in hydrocephalus pathogenesis. Recent studies demonstrate that this compound administration in genetic hydrocephalus models significantly improves white matter integrity, synaptic maturation, and functional outcomes despite only modest reduction in ventricular volume. These application notes consolidate the most current research findings, quantitative data summaries, and standardized methodologies to facilitate systematic investigation of this compound's potential as a non-invasive therapeutic strategy for hydrocephalus, addressing a significant unmet need in neurological disorder management.

Introduction and Clinical Context

Hydrocephalus Overview and Unmet Needs

Hydrocephalus is a complex neurological disorder characterized by excessive cerebrospinal fluid (CSF) accumulation and dysregulated intracranial pressure equilibrium, affecting individuals across all age groups. With an incidence exceeding 0.1-0.6% in children, hydrocephalus is as common as Down Syndrome and represents a significant clinical burden throughout the lifespan. The condition presents with various etiological subtypes, including congenital, acquired, and post-hemorrhagic hydrocephalus (PHH), each with distinct pathophysiological mechanisms but shared clinical manifestations. Current standard-of-care interventions exclusively involve neurosurgical procedures, primarily ventriculo-peritoneal shunting or endoscopic third ventriculostomy. These approaches face substantial limitations, with approximately 50% of pediatric shunts failing within two years of implantation and approximately 32% of adult shunts eventually failing, often requiring repeated surgical interventions with associated morbidity and mortality risks. The long-term outcomes of even well-managed hydrocephalus remain variable and may include intellectual disability, motor impairment, chronic pain, and other neurological sequelae that significantly impact quality of life. [1]

The limitations of current surgical treatments have highlighted the urgent need to develop non-invasive or minimally invasive therapeutic strategies for hydrocephalus. Patient advocacy groups have consistently emphasized the demand for non-invasive treatment options, ideally one-time interventions that do not require additional procedures for hydrocephalus management. Recent research workshops organized by the Hydrocephalus Association have identified key priorities, including: 1) elucidating mechanisms of CSF pathophysiology to advance hydrocephalus therapies; 2) leveraging multi-omics approaches to identify novel treatment targets; and 3) designing preclinical studies with focused translation to clinical trials. Within this context, targeting neuroinflammatory pathways has emerged as a particularly promising approach, especially given the prominent role of inflammation across multiple hydrocephalus etiologies. [1]

This compound Rationale for Hydrocephalus Therapy

This compound presents a compelling therapeutic candidate for hydrocephalus treatment based on its well-established anti-inflammatory profile and demonstrated efficacy in central nervous system injury models. The rationale for investigating this compound in hydrocephalus stems from several key considerations:

  • Neuroinflammation Significance: Substantial evidence confirms that neuroinflammatory processes contribute significantly to hydrocephalus pathogenesis and progression across etiologies. Multiple animal models of hydrocephalus consistently demonstrate activation of microglia and infiltration of peripheral myeloid cells into periventricular regions, with associated upregulation of pro-inflammatory mediators including MCP-1, TNF-α, and IL-6. These inflammatory responses appear particularly pronounced in neonatal hydrocephalus models, where they disrupt critical developmental processes including myelination, cortical neuronal maturation, and synaptic formation. [2] [3]

  • MCP-1 Pathway Involvement: Monocyte chemoattractant protein-1 (MCP-1/CCL2) represents a particularly promising therapeutic target in hydrocephalus. Research indicates elevated MCP-1 expression in human hydrocephalus cases and experimental models, where it promotes recruitment and activation of microglia and peripheral monocytes, exacerbating tissue injury and impairing recovery. This compound's specific inhibition of MCP-1 production through interference with NF-κB signaling thus targets a pathway with established significance in hydrocephalus pathophysiology. [2] [4]

  • Multi-mechanistic Protection: Beyond its primary anti-chemokine activity, emerging research indicates that this compound may exert additional beneficial effects through modulation of fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This multi-mechanistic activity profile positions this compound to address the complex, multifactorial nature of hydrocephalus-associated brain injury more effectively than highly specific single-target agents. [5]

This compound Molecular Properties and Mechanisms

Chemical and Pharmacological Profile

This compound (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazole derivative with a molecular weight of 338.39 g/mol. The compound exhibits favorable drug-like properties, including adequate solubility for formulation and sufficient stability for in vivo administration. From a pharmacological perspective, this compound has demonstrated an acceptable safety profile in both preclinical studies and clinical trials for other indications, with primary administration via oral route or subcutaneous injection in experimental settings. Clinical studies have utilized this compound doses up to 1,200 mg daily for periods up to six months, demonstrating tolerability with compliance rates exceeding 90% in randomized trials. The established safety data from human studies for other indications provide a valuable foundation for repurposing efforts in neurological conditions like hydrocephalus. [4]

Molecular Mechanisms of Action

This compound exerts its therapeutic effects through multiple interconnected molecular pathways that collectively address key aspects of hydrocephalus pathophysiology:

  • NF-κB Pathway Inhibition: this compound's primary recognized mechanism involves suppression of NF-κB activation, a master regulator of inflammatory responses. Specifically, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and its subsequent binding to promoter regions of target genes. This action results in transcriptional inhibition of MCP-1 and related CC chemokines, reducing the chemotactic signals that drive monocyte/microglial activation in hydrocephalus. This mechanism has been consistently demonstrated across multiple disease models and cell types. [2] [5]

  • FABP4 Modulation: Recent research has revealed that this compound directly interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone expressed in macrophages and microglia. This compound displaces endogenous fatty acids from FABP4 with Kᵢ values of 19 ± 3 μM for oleic acid and 60 ± 17 μM for arachidonic acid. This interaction promotes nuclear translocation of FABP4, where it potentially engages with peroxisome proliferator-activated receptor γ (PPARγ) and other nuclear receptors to influence inflammatory gene expression. The functional significance of this mechanism is supported by experiments showing that FABP4 inhibition blocks this compound's effects on IL-8 expression in monocytic cells. [5]

  • Microglial Phenotype Regulation: In the context of hydrocephalus, this compound demonstrates a specific effect on microglial activation, reducing the transition from homeostatic ramified morphology to activated amoeboid forms. This effect appears particularly important in neonatal hydrocephalus models, where this compound treatment supports homeostatic microglia, prevents excessive cell death, and creates a more favorable microenvironment for neuronal development and myelination. [2]

Table 1: this compound Molecular Mechanisms and Experimental Evidence

Mechanism Molecular Targets Experimental Evidence Functional Consequences
NF-κB Inhibition IκBα phosphorylation, p65 nuclear translocation Reduced MCP-1 promoter activation in macrophagic cells [5] Decreased pro-inflammatory chemokine production
MCP-1 Suppression MCP-1/CCL2 transcription and secretion 3-fold reduction in MCP-1 levels in LPS-stimulated monocytic cells [5] Reduced monocyte/microglial recruitment and activation
FABP4 Modulation FABP4 binding and nuclear translocation Kᵢ = 19 ± 3 μM for oleic acid displacement [5] Altered lipid mediator signaling, PPARγ modulation
Microglial Regulation CD68, CD86 expression Reduced activated myeloid cells in corpus callosum [2] Preservation of homeostatic microglia, improved neuronal maturation

The following diagram illustrates this compound's primary molecular mechanisms of action in the context of hydrocephalus pathophysiology:

G cluster_pathways This compound Molecular Mechanisms This compound This compound NFkB NF-κB Pathway Inhibition This compound->NFkB FABP4 FABP4 Modulation This compound->FABP4 Microglia Microglial Phenotype Regulation This compound->Microglia MCP1 MCP-1 Transcription Suppression NFkB->MCP1 Reduces activation Neuroinflammation Neuroinflammation MCP1->Neuroinflammation Decreases FABP4->Neuroinflammation Modulates TissueDamage Neural Tissue Damage Microglia->TissueDamage Reduces subchain subchain Neuroinflammation->TissueDamage FunctionalDeficit Functional Deficits TissueDamage->FunctionalDeficit

Therapeutic Efficacy in Hydrocephalus Models

Neonatal Genetic Hydrocephalus Studies

The most comprehensive evidence for this compound's efficacy in hydrocephalus comes from studies using the progressive hydrocephalus (prh) mutant mouse model, which carries a point mutation in the Ccdc39 gene resulting in impaired motile cilia function and disrupted CSF flow. In this genetic model that recapitulates key features of human neonatal hydrocephalus, systemic this compound administration (100 mg/kg subcutaneously daily from postnatal day P4-P7) produced significant improvements across multiple neuropathological and functional domains:

  • White Matter Protection: this compound treatment significantly improved the edematous appearance and myelination of the corpus callosum, a region particularly vulnerable to hydrocephalus-related damage. Quantitative analysis demonstrated enhanced myelination and reduced white matter injury compared to vehicle-treated mutants, despite only mild reduction in ventricular volume. This dissociation between structural and functional outcomes highlights this compound's potential to protect vulnerable neural tissues independently of CSF dynamics modulation. [2]

  • Neuronal Development Support: Cortical development abnormalities in prh mutants, including impaired excitatory synapse maturation and interneuron morphogenesis, were markedly attenuated by this compound treatment. The drug significantly reduced the pathological thinning in cortical Layers II-IV and supported normal synaptic formation, indicating protective effects on critical developmental processes disrupted by hydrocephalus. These improvements in neuronal maturation occurred in parallel with this compound's effects on microglial activation, supporting the concept that inflammatory mechanisms contribute significantly to neuronal development impairments in hydrocephalus. [2]

  • Microglial Modulation: this compound treatment in prh mutants significantly reduced activated myeloid cells in the corpus callosum while supporting the population of ramified-shaped homeostatic microglia. The treatment attenuated excessive microglial cell death and decreased expression of proinflammatory cytokines including MCP-1. This microglial modulation appeared central to this compound's mechanism, as the majority of activated myeloid cells in the prh mutant brain were determined to be microglial in origin rather than peripheral monocytes. [2]

  • Functional Improvement: The therapeutic effects of this compound translated to significant functional improvement in the prh mutant mice, with treated animals demonstrating alleviation of a spastic locomotor phenotype in swimming tests. This functional benefit represents a crucial endpoint demonstrating the translational potential of this compound treatment, as current surgical interventions for hydrocephalus often fail to prevent long-term neurologic deficits despite addressing ventricular enlargement. [2]

Table 2: Bindarat Efficacy in Neonatal Hydrocephalus (prh mutant mouse model)

Outcome Measure Vehicle-Treated Mutants This compound-Treated Mutants Treatment Effect Assessment Method
Ventricular Volume Severe ventriculomegaly Mild reduction Moderate improvement MRI/Histological quantification
Corpus Callosum Myelination Edematous, hypomyelinated Significant improvement +++ Histology, myelin staining
Cortical Thickness (Layers II-IV) Significant thinning Reduced thinning ++ Histological measurement
Excitatory Synapse Maturation Impaired Significant improvement +++ Electron microscopy, synaptic markers
Microglial Activation Extensive activation Reduced activation +++ Iba1 immunohistochemistry
Locomotor Function Spastic phenotype Significant improvement +++ Swimming test analysis
Comparative Analysis with Current Interventions

When evaluating this compound's potential role in hydrocephalus management, it is instructive to compare its effects and mechanisms with current standard interventions and emerging alternatives:

  • Complementarity with Surgical Approaches: this compound's primary effects on neuroinflammation and neural protection rather than dramatic ventricular volume reduction position it as a potential adjunctive therapy rather than replacement for surgical CSF diversion in severe cases. The combination of this compound with surgical interventions may address both the mechanical aspects of CSF accumulation and the secondary inflammatory and neural tissue damage that contributes significantly to long-term neurologic deficits. This approach aligns with patient priorities that emphasize the desire for one-time treatments without additional interventions, potentially reducing the need for repeated surgical revisions. [1] [2]

  • Advantages in Specific Populations: The neurodevelopmental support demonstrated by this compound in neonatal models suggests particular promise for pediatric hydrocephalus, where current surgical interventions often fail to prevent cognitive and motor deficits despite controlling ventricular size. Additionally, the anti-inflammatory mechanism may offer specific benefits in post-hemorrhagic and post-infectious hydrocephalus etiologies where inflammation plays a particularly prominent role in pathogenesis. [2] [3]

  • Comparison with Emerging Technologies: Recently developed minimally invasive approaches such as the eShunt system for normal pressure hydrocephalus represent important advances in procedural aspects of hydrocephalus care. While these technologies offer reduced invasiveness and complication profiles, they primarily address CSF diversion rather than the underlying cellular and molecular mechanisms of brain injury. This compound's mechanism-based approach potentially offers neuroprotective benefits that complement these technological advances. [6] [7]

Experimental Protocols

In Vivo Administration in Neonatal Models

The following protocol details the established methodology for evaluating this compound efficacy in neonatal mouse models of hydrocephalus, based on procedures validated in recent publications:

  • Animal Model Selection: The Ccdc39prh/prh (prh) mutant mouse on a mixed congenic strain background (50% CD-1) represents a well-characterized genetic model of neonatal hydrocephalus. Age-matched homozygous mutants and wild-type littermates of both sexes should be used to account for potential sex-specific effects. Animals are typically housed in specific pathogen-free conditions with all procedures approved by the institutional animal care and use committee. For postnatal studies, the day of birth is designated as postnatal day 0 (P0), with treatments initiated at P4 based on established protocols. [2]

  • Drug Formulation and Storage: this compound is obtained commercially (Cayman Chemical Company) and dissolved at 20 mg/mL in ethanol or 100 mg/mL in dimethylsulfoxide (DMSO) as stock solutions stored at -20°C for up to three months. On the day of administration, the ethanol stock is diluted in 5% Tween 80 and 5% polyethylene glycol 400, while the DMSO stock is diluted in 90% corn oil. Vehicle control solutions are prepared identically without this compound. Preliminary studies have confirmed that both ethanol and DMSO vehicles yield comparable results in key endpoints including Mcp-1 expression relative to housekeeping genes. [2]

  • Dosing and Administration: this compound is administered at 100 mg/kg body weight subcutaneously once daily from P4 through P7. This dosing regimen has demonstrated efficacy in the prh mutant model while maintaining acceptable tolerability. Injection sites are rotated between dorsal subcutaneous locations to minimize local irritation. Body weight and head size measurements should be recorded daily throughout the treatment period using calibrated calipers, with head size quantified as the sum of lengths in three dimensions: top-bottom (chin direction), left-right (ear to ear), and rostral-caudal directions. Animals with severe dermatitis (occurring in <10% of cases) should be excluded from analysis. [2]

  • Tissue Collection Timing: For assessment of developmental effects, tissue collection is typically performed at P15, 8 days after surgery in intervention models or 8 days after treatment initiation in genetic models. This timeframe allows evaluation of both acute inflammatory responses and subsequent developmental processes including myelination and synaptic maturation. For studies focusing exclusively on inflammatory responses, earlier timepoints (P8-P10) may be appropriate. [2] [3]

Outcome Assessment Methodologies

Comprehensive evaluation of this compound effects in hydrocephalus models should incorporate multiple complementary assessment modalities:

  • Ventricular Morphometry: For quantitative assessment of ventriculomegaly, brains are collected at specified endpoints and processed for histological analysis. Following overnight fixation in formalin acid alcohol (4% formaldehyde, 5% glacial acetic acid in 70% ethanol), brains are processed through graded ethanol and xylene, embedded in paraffin, and sectioned coronally at 10 μm thickness throughout the approximately 200 μm span of the lateral ventricles. Every 20th section is collected for analysis, resulting in approximately 30 sections per brain. After hematoxylin and eosin staining, sections are imaged at 20X magnification and ventricular areas quantified by manual outlining using image analysis software (e.g., Aperio eSlide Manager). Total ventricular volume is calculated by multiplying each area measurement by the section interval distance (200 μm) and summing across all sections. [3]

  • White Matter Integrity Assessment: Myelination status is evaluated through combined histological and biochemical approaches. Corpus callosum integrity is assessed histologically using luxol fast blue or eriochrome cyanine staining for myelin, complemented by immunofluorescence for myelin basic protein (MBP). Ultrastructural analysis via electron microscopy provides quantitative assessment of axon myelination ratios (g-ratio). Additionally, diffusion tensor imaging (DTI) parameters including fractional anisotropy (FA) and mean diffusivity (MD) offer non-invasive quantification of white matter organization that correlates with histological findings. [1] [2]

  • Microglial and Inflammation Analysis: Neuroinflammatory responses are characterized through combined molecular and morphological approaches. Immunofluorescence for Iba1 (1:1000 dilution) enables quantification of microglial density and morphological activation status, with ramified vs. amoeboid morphologies distinguished according to established criteria. Complementary mRNA analysis of proinflammatory mediators (MCP-1, TNF-α, IL-6, IL-12/p35) via qRT-PCR provides molecular correlation. Flow cytometric analysis of microglial and infiltrating myeloid populations using CD45, CD11b, and additional markers further distinguishes resident vs. peripheral immune contributions. [2] [3]

  • Functional Outcome Measures: Motor function is quantitatively assessed using standardized behavioral tests. For neonatal models, swimming tests provide sensitive assessment of coordinated locomotor function, with spastic phenotypes quantitatively scored based on limb movement patterns and body position. For adult models or later timepoints, gait analysis using automated systems (e.g., DigiGait) and rotarod performance testing offer additional motor function quantification. Cognitive assessment, when applicable, utilizes Morris water maze, novel object recognition, or contextual fear conditioning tests appropriate to the developmental stage and species. [2]

The following workflow diagram illustrates the complete experimental protocol from model establishment to outcome assessment:

G cluster_assessment Comprehensive Outcome Assessment Start Model Establishment (prh mutant mice) Treatment This compound Administration (100 mg/kg SC, P4-P7) Start->Treatment Collection Tissue Collection (P15) Treatment->Collection VM Ventricular Morphometry (Histology + Volumetrics) Collection->VM WM White Matter Analysis (Myelin staining, DTI, EM) Collection->WM Inflammation Neuroinflammation Assessment (Iba1 IHC, qPCR, Flow Cytometry) Collection->Inflammation Function Functional Testing (Swimming assay, Gait analysis) Collection->Function Results Data Integration and Analysis VM->Results WM->Results Inflammation->Results Function->Results

Research Priorities and Clinical Translation

Key Research Gaps and Opportunities

Despite promising preclinical evidence, several critical research gaps must be addressed to advance this compound toward clinical application in hydrocephalus:

  • Etiology-Specific Efficacy: Current evidence for this compound efficacy derives primarily from genetic models of neonatal hydrocephalus with impaired ciliary function. Systematic evaluation across diverse etiologies is essential, particularly in acquired forms such as post-hemorrhagic hydrocephalus (PHH) where inflammatory mechanisms may play distinct roles. The optimized lysophosphatidic acid (LPA)-induced PHH mouse model provides a valuable platform for such studies, having demonstrated microglial involvement in PHH pathogenesis. Research should specifically address whether this compound's benefits extend to hemorrhage-driven hydrocephalus and whether therapeutic windows differ across etiologies. [3]

  • Combination Therapy Optimization: The complementary mechanisms of surgical CSF diversion and this compound-mediated neuroprotection suggest potential synergy that remains largely unexplored. Systematic studies evaluating this compound administration in conjunction with ventricular shunting or endoscopic third ventriculostomy are needed to establish optimal timing, dosing, and duration of combined treatment. Particularly valuable would be research examining whether this compound administration prior to or during surgical interventions reduces perioperative inflammatory exacerbation and improves long-term outcomes. [1] [2]

  • Developmental Stage Considerations: The differential responses to anti-inflammatory interventions across developmental stages represent a critical consideration for translational efforts. While neonatal models demonstrate clear benefits, the optimal timing and dosing may differ substantially for infant, juvenile, or adult hydrocephalus cases. Research addressing how developmental changes in blood-brain barrier integrity, immune system maturation, and brain plasticity influence this compound efficacy will inform clinical trial design and patient selection criteria. [1]

  • Biomarker Development: Identification of reliable biomarkers for treatment response would significantly enhance clinical translation potential. Promising candidates include CSF and serum MCP-1 levels, neuroimaging biomarkers such as diffusion tensor imaging (DTI) parameters for white matter integrity, and advanced MR techniques quantifying cerebral blood flow characteristics. Correlation of these biomarkers with functional outcomes in preclinical models would facilitate future clinical trial monitoring strategies. [1]

Clinical Translation Considerations

Translation of this compound from promising preclinical results to clinical application requires careful attention to several key considerations:

  • Patient Population Selection: Based on current evidence, the most promising initial patient population for this compound evaluation appears to be neonates with progressive hydrocephalus, particularly those with inflammatory components such as post-hemorrhagic or post-infectious etiology. This selection aligns with the strongest preclinical evidence and addresses a population with significant unmet needs despite standard surgical care. Subsequent expansion to pediatric and eventually adult populations would follow demonstration of safety and efficacy in initial trials. [1] [2]

  • Clinical Trial Endpoints: Traditional hydrocephalus trial endpoints focusing primarily on ventricular size may be insufficient for capturing this compound's therapeutic benefits, given the dissociation between ventricular volume reduction and functional improvement observed in preclinical studies. Composite endpoints incorporating imaging metrics (ventricular volume, white matter integrity), biomarker changes (CSF MCP-1 levels), and functional outcomes (developmental milestones, motor function) would provide more comprehensive assessment of treatment effects. The research priorities identified in recent hydrocephalus workshops emphasize the importance of such multidimensional outcome measures. [1]

  • Formulation and Administration Optimization: While preclinical studies have utilized subcutaneous administration, clinical translation would benefit from oral formulation development given this compound's established oral bioavailability in other indications. Dose-ranging studies should establish optimal dosing for pediatric populations, potentially differing from adult doses due to developmental differences in drug metabolism and blood-brain barrier characteristics. The established safety profile of this compound from previous clinical trials in other indications provides valuable foundational data for formulation development. [4]

  • Regulatory Strategy: As a repurposed compound with established safety data, this compound may qualify for accelerated regulatory pathways for the new hydrocephalus indication, particularly given the orphan disease status of many hydrocephalus forms. Engagement with regulatory agencies early in development will be essential to align on acceptable endpoints and trial designs for this challenging patient population. [1]

Conclusion

This compound represents a promising therapeutic candidate that addresses the significant unmet need for non-invasive treatments in hydrocephalus. Through its multi-mechanistic actions on neuroinflammatory pathways, particularly MCP-1 suppression and microglial modulation, this compound demonstrates potential to improve functional outcomes and reduce the long-term neurologic sequelae of hydrocephalus. The compiled protocols and data provide researchers with standardized methodologies to further investigate this compound's efficacy across hydrocephalus etiologies and developmental stages, facilitating the systematic evidence generation needed for clinical translation. As the field advances toward developing comprehensive treatment strategies that address both CSF dynamics and neural protection, this compound's unique mechanism positions it as a valuable component of future combination approaches for this complex neurological disorder.

References

Bindarit in Chikungunya Virus Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CHIKV Infection and Associated Bone Pathology

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that has caused significant global outbreaks in recent decades, with over 6,000 cases reported in a single 2025 outbreak in Foshan, China [1]. CHIKV infection typically causes acute symptoms including high fever, rash, and debilitating polyarthralgia. A substantial proportion of patients (30-40%) develop chronic arthralgia that can persist for months to years, leading to long-term disability and socioeconomic burden [1] [2]. The term "chikungunya" derives from the Makonde language meaning "that which bends up," reflecting the stooped posture adopted by patients due to severe joint pain [2].

Recent research has revealed that CHIKV infection can trigger significant bone pathology similar to rheumatoid arthritis. Microcomputed tomographic (μCT) analysis has demonstrated reduced bone volume in the proximal tibial epiphysis of CHIKV-infected mice, providing direct evidence of virus-induced bone loss [3] [4]. This bone loss is associated with a significant increase in the receptor activator of nuclear factor-κB ligand/osteoprotegerin (RANKL/OPG) ratio in infected murine joints and in the serum of CHIKV patients, indicating enhanced osteoclastogenesis (bone resorption) [3]. The expression levels of monocyte chemoattractant proteins (MCPs), including MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7, are highly elevated in joints of CHIKV-infected mice, accompanied by increased cellularity within the bone marrow [3]. These findings establish a link between CHIKV infection, inflammatory chemokine production, and subsequent bone damage.

Bindarit Mechanism of Action in CHIKV Pathology

Molecular Targets and Signaling Pathways

This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with specific anti-inflammatory properties that targets a defined subfamily of inflammatory chemokines [5]. Its primary mechanism involves the selective inhibition of monocyte chemotactic proteins (MCPs), particularly MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 [5]. These chemokines play crucial roles in monocyte recruitment and differentiation, processes that are integral to the inflammatory response in CHIKV infection.

At the molecular level, this compound modulates the NF-κB signaling pathway, a key regulator of inflammatory gene expression. This compound specifically inhibits the lipopolysaccharide (LPS)-induced MCP-1 and IL-12β/p40 expression without affecting other cytokines [6]. This selective effect is mediated through the downregulation of the classical NF-κB pathway, involving reduced IκBα and p65 phosphorylation, diminished activation of NF-κB dimers, and subsequently reduced nuclear translocation and DNA binding [6]. Importantly, this compound shows a specific inhibitory effect on the p65 and p65/p50-induced MCP-1 promoter activation, with no effect on other tested activated promoters, indicating its targeted mechanism within the inflammatory cascade [6].

Recent research has also identified FABP4 modulation as part of this compound's mechanism. This compound directly interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets [7]. This interaction involves this compound displacing radiolabeled fatty acids from FABP4 with Ki values of 19 ± 3 μM for oleic acid and 60 ± 17 μM for arachidonic acid [7]. This compound increases FABP4 expression and promotes its nuclear localization, subsequently impacting peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling [7]. This mechanism contributes to this compound's differential regulation of inflammatory chemokines, enhancing IL-8 release while reducing MCP-1 production in human monocytic cells [7].

Pathway Integration in CHIKV Context

In CHIKV infection, the virus triggers increased MCP production, which recruits monocytic osteoclast precursors to joint sites, creating a pro-osteoclastic microenvironment [3] [4]. The recruited monocytes differentiate into osteoclasts under the influence of an increased RANKL/OPG ratio in the inflamed joints. This compound interrupts this pathological cascade by inhibiting MCP synthesis, thereby reducing monocyte recruitment and subsequent osteoclast differentiation [3]. The following diagram illustrates this mechanism and this compound's points of intervention:

G CHIKV CHIKV MCPs MCPs CHIKV->MCPs Induces RANKL RANKL CHIKV->RANKL Increases NFkB NFkB CHIKV->NFkB Activates MonocyteRecruitment MonocyteRecruitment MCPs->MonocyteRecruitment Mediates OsteoclastPrecursors OsteoclastPrecursors MonocyteRecruitment->OsteoclastPrecursors Recruits Osteoclastogenesis Osteoclastogenesis OsteoclastPrecursors->Osteoclastogenesis Differentiate to RANKL->Osteoclastogenesis Stimulates BoneLoss BoneLoss Osteoclastogenesis->BoneLoss Causes This compound This compound This compound->MCPs Inhibits This compound->NFkB Modulates NFkB->MCPs Upregulates

Diagram Title: this compound Targets MCP Production in CHIKV-Induced Bone Loss

Therapeutic Efficacy of this compound in CHIKV Infection

Protection Against Bone Loss

In vivo studies utilizing CHIKV-infected mouse models have demonstrated that this compound treatment provides significant protection against bone loss induced by viral infection. Microcomputed tomographic (μCT) and histomorphometric analyses revealed that this compound treatment significantly reduced CHIKV-induced bone loss in the proximal tibial epiphysis and ankle joints of infected mice [3]. The bone volume in CHIKV-infected mice treated with this compound was comparable to mock controls, indicating nearly complete protection against virus-mediated bone damage [3] [4].

The protective effects of this compound were associated with a significant reduction in cellular infiltration within the bone marrow in tibial epiphysis and ankle joints. CHIKV infection typically results in increased cellularity in these areas, primarily due to the recruitment of monocytic cells, which serve as osteoclast precursors [3]. This compound treatment reduced this cellular infiltration by approximately 50%, directly impacting the availability of cells that differentiate into bone-resorbing osteoclasts [3]. This reduction in cellular infiltration was accompanied by normalization of the RANKL/OPG ratio, a key regulator of osteoclast differentiation and activity. CHIKV infection significantly increases the RANKL/OPG ratio in murine joints and in patient serum, creating a pro-osteoclastic microenvironment that this compound treatment effectively counteracts [3] [4].

Impact on Disease Manifestations

Beyond its effects on bone pathology, this compound has demonstrated efficacy in reducing general disease signs associated with CHIKV infection. In mouse models, this compound treatment attenuated joint swelling, a key clinical manifestation of CHIKV infection [3]. This reduction in joint swelling correlated with decreased levels of MCPs in the treated animals, supporting the connection between MCP inhibition and clinical improvement.

The therapeutic window for this compound intervention appears favorable. In experimental models, this compound administration after disease establishment still provided significant therapeutic benefits, suggesting potential for clinical application in patients with existing CHIKV symptoms [3]. This is particularly relevant for chronic CHIKV arthritis management, where patients often present after the acute viral phase has passed but persistent inflammatory mechanisms continue to drive joint damage and pain.

Research Protocols and Methodologies

In Vitro Assessment of this compound Effects
4.1.1 Cell Culture and Treatment
  • Cell Lines: Utilize murine macrophage cell lines (e.g., RAW264.7) or human monocytic cells (e.g., MonoMac-6/THP-1) for in vitro studies. Primary bone marrow-derived macrophages (BMDMs) can be isolated from C57BL/6 wild-type mice for more physiologically relevant models [6].
  • Virus Infection: Infect cells with CHIKV at a multiplicity of infection (MOI) of 1-5 for 24-48 hours. The CHIKV strain LR2006-OPY1 is commonly used, preferably expressing fluorescent markers (e.g., mCherry) for infection tracking [3].
  • This compound Treatment: Prepare this compound stock solution in DMSO and use at concentrations ranging from 10-300 μM based on experimental requirements [5] [7]. Include vehicle controls (DMSO alone) in all experiments.
  • Time Course: For optimal MCP inhibition, pre-treat cells with this compound for 2 hours before CHIKV infection, then maintain throughout infection period [7].
4.1.2 Analytical Methods
  • Chemokine Measurement: Quantify MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 levels in cell culture supernatants using commercial ELISA kits at 24h and 48h post-infection [3] [5].
  • RNA Analysis: Extract total RNA and perform quantitative RT-PCR for MCPs and other inflammatory mediators (IL-6, TNF-α) using gene-specific primers [3].
  • Protein Expression: Analyze NF-κB pathway components (IκBα, p65 phosphorylation) via western blotting [6].
  • Osteoclast Differentiation: Assess osteoclast formation in RAW264.7 cells or BMDMs stimulated with RANKL (50 ng/mL) with/without this compound treatment. Stain for TRAP-positive multinucleated cells after 5-7 days [3].
In Vivo Evaluation of this compound Efficacy
4.2.1 Animal Model Establishment
  • Mouse Strain: Use 25-day-old C57BL/6 wild-type mice or CSF1R-EGFP (MacGreen) mice for optimal CHIKV susceptibility and visualization of monocytic cells [3].
  • Virus Inoculation: Infect mice subcutaneously in the ventral side of the foot with 10^5 PFU of CHIKV diluted in phosphate-buffered saline (PBS) to a volume of 20 μl [3].
  • Experimental Groups: Include (1) mock-infected controls, (2) CHIKV-infected untreated, and (3) CHIKV-infected with this compound treatment [3].
4.2.2 this compound Administration and Monitoring
  • Dosage and Route: Administer this compound orally at 100 mg/kg twice daily (approximately 200 mg/kg/day) suspended in 0.5% methylcellulose aqueous solution [5]. Initiate treatment either prophylactically (2 days before infection) or therapeutically (after symptom onset) [3] [5].
  • Disease Assessment: Monitor and score joint swelling daily using standardized scoring systems. Measure ankle diameter using digital calipers [3].
  • Sample Collection: Euthanize mice at predetermined endpoints (7, 14, and 28 days post-infection). Collect serum, ankle joints, and tibiae for analysis [3].
4.2.3 Tissue Analysis and Evaluation
  • Microcomputed Tomography (μCT): Perform high-resolution μCT scanning of proximal tibial epiphysis and ankle joints at 10 μm resolution. Analyze bone volume/total volume (BV/TV), trabecular number, and trabecular separation using specialized software [3].
  • Histomorphometry: Process decalcified bone samples for sectioning and staining with H&E, TRAP (for osteoclasts), and Safranin-O (for cartilage) [3].
  • Immunofluorescence: Stain tissue sections for FABP4 localization using specific antibodies to evaluate this compound's effect on nuclear translocation [7].
  • Serum Biomarkers: Measure RANKL and OPG levels in mouse and human serum using commercial ELISA kits [3].

The following workflow summarizes the key steps in evaluating this compound efficacy in CHIKV research:

G InVitro In Vitro Studies CellCulture Cell Culture Setup (Macrophages/Monocytes) InVitro->CellCulture CHIKVInfection CHIKV Infection (MOI 1-5) CellCulture->CHIKVInfection BindaritTreatment This compound Treatment (10-300 µM) CHIKVInfection->BindaritTreatment Analysis Downstream Analysis BindaritTreatment->Analysis InVivo In Vivo Studies MouseModel Mouse Model Establishment (25-day C57BL/6) InVivo->MouseModel CHIKVInoculation CHIKV Inoculation (10⁵ PFU footpad) MouseModel->CHIKVInoculation BindaritDosing This compound Administration (100 mg/kg BID, oral) CHIKVInoculation->BindaritDosing Monitoring Disease Monitoring (Joint swelling, scoring) BindaritDosing->Monitoring TissueCollection Tissue Collection (Serum, joints, bones) Monitoring->TissueCollection Evaluation Histological & μCT Analysis TissueCollection->Evaluation

Diagram Title: Experimental Workflow for this compound-CHIKV Research

Data Quantification and Analysis

Key Experimental Findings

Table 1: Efficacy of this compound in CHIKV-Induced Bone Loss Mouse Model

Parameter CHIKV-Infected Untreated CHIKV-Infected + this compound Measurement Method
Bone Volume/Total Volume (BV/TV) Significant reduction (~40%) Near normalization to mock control levels μCT analysis [3]
Osteoclast Numbers 3-4 fold increase ~50% reduction TRAP-positive cells per bone surface [3]
RANKL/OPG Ratio Significant increase in joint tissue and serum Significant reduction ELISA of serum and joint homogenates [3]
MCP Levels (joint tissue) Highly elevated Significant reduction (~60-70%) qRT-PCR and ELISA [3]
Joint Swelling Prominent swelling peak at day 7-10 Significant attenuation Caliper measurements [3]
Cellular Infiltration Marked increase in bone marrow ~50% reduction Histomorphometry [3]

Table 2: this compound Treatment Protocols and Pharmacokinetic Parameters

Parameter In Vitro In Vivo (Mouse) Additional Notes
Effective Concentration/Dose 10-300 μM 100 mg/kg twice daily (200 mg/kg/day) Dose-dependent effects observed [5] [7]
Administration Route Cell culture media Oral gavage (0.5% methylcellulose) Well-absorbed orally [5]
Time of Initiation 2h pre-infection (optimal) Prophylactic or therapeutic (post-symptom) Efficacy maintained with therapeutic dosing [3]
Plasma Levels N/A 150-450 μM (at used dose regimen) Correlates with effective in vitro concentrations [5]
Half-life N/A ~9 hours in rodents Twice-daily dosing maintains effective levels [5]
IC50 for MCP-1 Inhibition 250 ± 60 μM (monocytes) N/A Cell type-dependent variations [7]
Statistical Analysis and Data Interpretation

For quantitative data analysis, researchers should employ appropriate statistical tests based on experimental design:

  • Group Comparisons: Use one-way ANOVA with post-hoc Tukey test for multiple group comparisons (e.g., mock vs. infected vs. infected+this compound) [3].
  • Time Course Data: Employ two-way ANOVA with repeated measures for longitudinal data (e.g., joint swelling over time) [3].
  • Correlation Analysis: Calculate Pearson correlation coefficients for relationships between parameters (e.g., MCP levels vs. osteoclast numbers) [3].
  • Data Normalization: Express data as mean ± SEM with significance set at p < 0.05. Normalize bone parameters to mock-infected controls [3].

Researchers should note that this compound's efficacy varies with treatment initiation timing, with prophylactic administration showing more robust protection than therapeutic intervention in established disease. However, significant benefits are still observed with therapeutic dosing, supporting its potential clinical application [3].

Future Perspectives and Research Directions

The promising results of this compound in experimental models of CHIKV infection open several avenues for future research and potential clinical application. But important research gaps remain that warrant investigation:

  • Combination Therapies: Explore potential synergistic effects of this compound with antiviral agents or other immunomodulators for enhanced efficacy [8].
  • Chronic Phase Application: Evaluate this compound's effectiveness in the chronic phase of CHIKV arthritis, where persistent inflammation continues to drive joint damage despite viral clearance [2].
  • Formulation Optimization: Develop improved drug delivery systems for enhanced joint targeting and reduced dosing frequency [5].
  • Biomarker Identification: Identify predictive biomarkers for treatment response to facilitate patient stratification in clinical settings [3].

The clinical translation potential of this compound is supported by its favorable safety profile demonstrated in phase II trials for rheumatoid arthritis and lupus nephritis, where it was well-tolerated and significantly reduced urinary MCP-1 and albumin excretion in kidney disease [5]. With the recent approval of CHIKV vaccines, combination approaches incorporating this compound for breakthrough cases or established disease represent a promising strategic direction [1].

Beyond CHIKV, this compound's mechanism of action suggests potential applications in other conditions featuring inflammatory bone loss, including rheumatoid arthritis, periodontal disease, and prosthetic joint loosening [3] [4]. The specific targeting of MCPs provides a more focused immunomodulatory approach compared to broad immunosuppressants, potentially offering efficacy with reduced side effects.

Conclusion

This compound represents a promising therapeutic candidate for addressing the significant bone pathology and persistent arthritis associated with CHIKV infection. Through its selective inhibition of monocyte chemotactic proteins (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7) and modulation of the NF-κB pathway, this compound effectively interrupts the pathological cascade leading to osteoclastogenesis and bone loss in CHIKV infection. The well-established experimental protocols and consistent efficacy data across studies support its further development as a potential treatment for alphavirus-induced arthritides.

The comprehensive application notes and detailed protocols provided here will enable researchers to further investigate this compound's mechanisms and therapeutic potential, potentially contributing to addressing the significant unmet medical need in chronic chikungunya arthritis management.

References

Comprehensive Application Notes and Protocols: Bindarit in Atherosclerosis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit and Its Relevance to Atherosclerosis Research

This compound (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid) is a novel indazolic derivative with potent anti-inflammatory properties that has emerged as a promising therapeutic candidate for atherosclerosis research. This small molecule (MW: 324.38) is particularly notable for its selective inhibition of a subfamily of inflammatory chemokines, primarily targeting monocyte chemoattractant proteins (MCPs) including MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8. Unlike many conventional anti-inflammatory agents, this compound exerts its effects without immunosuppressive activity or interference with arachidonic acid metabolism, making it especially valuable for chronic conditions like atherosclerosis that require prolonged treatment approaches. [1] [2]

The pathogenesis of atherosclerosis involves a complex interplay of inflammatory processes, lipid accumulation, and cellular proliferation within the arterial wall. Central to this process is the recruitment of monocytes to the site of inflammation, their differentiation into macrophages, and the subsequent formation of foam cells that characterize atherosclerotic plaques. The MCP-1/CCL2 signaling axis plays a crucial role in this process by mediating monocyte chemotaxis and activation. Additionally, vascular smooth muscle cells (VSMCs) contribute to plaque formation through proliferation, migration from the medial layer to the intima, and phenotypic switching from a contractile to a synthetic state. This compound addresses multiple aspects of this complex pathophysiology through its targeted inhibition of key inflammatory mediators. [1] [3] [4]

Drug Properties and Mechanism of Action

Basic Pharmacological Characteristics

This compound is a small molecule inhibitor with favorable pharmacokinetic properties that support its research and potential clinical applications. According to preclinical pharmacokinetic studies conducted in rodents, this compound demonstrates good oral bioavailability when administered via gastric gavage, with a mean half-life of approximately 9 hours. At the standard research dose regimen of 100 mg/kg given twice daily, this compound achieves plasma concentrations in the range of 150-450 μM, which encompasses the effective concentrations observed in various in vitro assays. The drug is typically administered in suspension using 0.5% methylcellulose as a vehicle, which provides consistent delivery and reproducible pharmacokinetic profiles across different animal models. [1] [4]

Primary Molecular Mechanisms

The primary recognized mechanism of this compound involves the selective inhibition of a specific subfamily of CC chemokines, with particularly potent effects on MCP-1/CCL2 synthesis. This inhibition occurs at the transcriptional level through modulation of the NF-κB signaling pathway. Specifically, this compound has been shown to inhibit p65- and p65/p50-induced activation of the MCP-1 promoter, thereby reducing the production of this key chemokine without broadly suppressing overall inflammatory responses. This selective action allows this compound to target specific pathological processes while preserving beneficial inflammatory functions. [1] [5]

Emerging research has revealed an additional mechanism involving fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This compound physically interacts with FABP4 with Kᵢ values of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement. This interaction promotes nuclear translocation of FABP4 and impacts PPARγ activity and LPS-dependent kinase signaling, particularly enhancing phosphorylation of p38α. This FABP4-mediated mechanism contributes to the differential regulation of inflammatory chemokines, potentially enhancing IL-8 production while simultaneously suppressing MCP-1. [5]

Table 1: Molecular Targets of this compound

Target Type of Interaction Functional Consequences Experimental Evidence
MCP-1/CCL2 Transcriptional inhibition Reduced monocyte recruitment and activation ELISA, promoter assays [1] [5]
FABP4 Direct binding (Kᵢ = 19-60 μM) Altered nuclear localization, PPARγ modulation Competitive binding assays, docking studies [5]
NF-κB pathway Inhibition of p65/p50 activation Reduced MCP-1 promoter activity Luciferase reporter assays [5]
p38 MAPK Enhanced phosphorylation Inflammatory modulation Kinase profiler arrays [5]

Experimental Efficacy in Atherosclerosis Models

In Vivo Animal Studies

This compound has demonstrated significant efficacy across multiple animal models of vascular injury and atherosclerosis. In a rat carotid artery balloon angioplasty model, treatment with this compound (200 mg/kg/day) significantly reduced balloon injury-induced neointima formation by 39% at day 14, without adversely affecting the re-endothelialization process. This reduction in neointimal hyperplasia was associated with a 54% decrease in medial proliferating cells and a 30% reduction in neointimal proliferating cells at day 7 post-injury. These protective effects correlated with significant reductions in MCP-1 levels in both sera and injured carotid arteries. [1]

In hypercholesterolemic apolipoprotein E-deficient (apoE⁻/⁻) mice subjected to wire-induced carotid injury, this compound administration produced even more pronounced benefits, with a 47% inhibition of neointima formation at day 28 and a 42% reduction in proliferating cells at day 7. Detailed analysis of the cellular composition in neointimal lesions revealed that this compound treatment reduced the relative content of macrophages by 66% and decreased the number of VSMCs by 30% compared to the control group. These findings demonstrate the potent effects of this compound on multiple cellular components of atherosclerotic plaques. [1]

A innovative approach to this compound delivery has been developed using yeast-derived microcapsules for targeted oral delivery in atherosclerosis treatment. This biomimetic strategy involves assembling this compound with polyethyleneimine to form nanoparticles, which are then packaged into yeast-derived microcapsules. Through an oral administration route similar to yeasts, these formulations are distributed to peripheral blood monocytes and subsequently delivered to atherosclerotic plaques through monocyte transportation. This targeted approach has demonstrated notably potentiated efficacies in inhibiting MCP-1 and reducing monocyte recruitment into atherosclerotic plaques, presenting good efficacy in preventing atherosclerotic plaque formation. [6]

Table 2: Summary of Bindarat Efficacy in Preclinical Atherosclerosis Models

Model System Dose/Concentration Key Findings Reference
Rat carotid balloon angioplasty 200 mg/kg/day orally 39% reduction in neointima formation; 54% and 30% reduction in medial and neointimal proliferating cells [1]
apoE⁻/⁻ mouse wire-induced injury 100 mg/kg twice daily orally 47% inhibition of neointima formation; 66% reduction in macrophage content [1]
Human coronary SMC in vitro 100-300 μM Inhibition of proliferation and migration; induction of differentiated state [4]
Yeast-microcapsule oral delivery Nanoparticle formulation Enhanced targeted delivery to plaques; reduced monocyte recruitment [6]
In Vitro Cellular Studies

In human coronary artery smooth muscle cells (CASMCs), this compound (100-300 μM) has demonstrated significant effects on phenotypic modulation, a key process in atherosclerosis development. Treatment with this compound reduced the expression of the embryonic form of smooth muscle myosin heavy chain (SMemb) while increasing the expression of differentiation markers smooth muscle α-actin (α-SMA) and calponin in both TNF-α- and FBS-stimulated cells. These effects were associated with the inhibition of CASMC proliferation and migration, along with reduced production of both MCP-1 and MCP-3. The effect of this compound on smooth muscle cell phenotypic switching was confirmed in vivo in the rat balloon angioplasty model, supporting the translational relevance of the in vitro findings. [4]

This compound's effects extend to monocytic cells, where it differentially regulates the production of key chemokines. In lipopolysaccharide (LPS)-stimulated human monocytic MM-6 cells, this compound (300 μM) unexpectedly increased the production of IL-8 by approximately 1.5-fold while simultaneously inhibiting MCP-1 production by approximately 3-fold. This differential regulation appears to be mediated through the FABP4 pathway, as demonstrated by experiments with the selective FABP4 inhibitor BMS309403, which completely reversed the this compound-mediated overexpression of IL-8. [5]

Detailed Experimental Protocols

In Vivo Atherosclerosis Models
4.1.1 Rat Carotid Artery Balloon Angioplasty Model

Animal Preparation: Utilize male Wistar rats weighing approximately 250g. Anesthetize animals with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg). [1]

Surgical Procedure:

  • Perform endothelial denudation of the left carotid artery using a 2F balloon embolectomy catheter.
  • Introduce the catheter through the external carotid artery, advance to the common carotid, inflate the balloon with adequate pressure, and withdraw with rotation to ensure uniform denudation.
  • Repeat this procedure three times to ensure complete endothelial removal.
  • Include sham-operated animals that undergo anesthesia and surgical procedure without balloon injury. [1]

Drug Treatment:

  • Prepare this compound suspension in 0.5% methylcellulose aqueous solution.
  • Administer this compound at 100 mg/kg via oral gastric gavage twice daily (total daily dose: 200 mg/kg).
  • Begin treatment 2 days before angioplasty and continue until sacrifice at predetermined endpoints (typically days 7, 14, or 28 post-injury).
  • Control animals receive equal volume of methylcellulose vehicle (0.5 mL/100g). [1]

Tissue Collection and Analysis:

  • At sacrifice, perfuse animals with saline followed by 4% paraformaldehyde.
  • Collect carotid arteries and process for histomorphometric analysis.
  • Embed tissues in paraffin, section serially (4-5 μm thickness), and stain with hematoxylin-eosin or Verhoeff-Van Gieson elastic stain.
  • Perform morphometric analysis using computer-assisted image analysis software to measure neointimal and medial areas.
  • Calculate the intima-to-media ratio as a key indicator of neointimal hyperplasia. [1]
4.1.2 Wire-Induced Injury in apoE⁻/⁻ Mice

Animal Preparation: Use 8-week-old female apolipoprotein E-deficient (apoE⁻/⁻) mice. Maintain mice on an atherogenic diet (21% fat, 0.15% cholesterol, 19.5% casein) starting one week before injury and continuing throughout the study. [1]

Injury Procedure:

  • Anesthetize mice as described for rat model.
  • Perform endothelial injury of the left common carotid artery using a 0.35 mm diameter flexible nylon wire introduced through the left external carotid artery.
  • Advance the wire to the common carotid artery to denude the endothelium.
  • Remove the wire after injury. [1]

Drug Treatment:

  • Administer this compound (100 mg/kg, twice daily) via oral gastric gavage suspended in 0.5% methylcellulose.
  • Begin treatment one week before endothelial denudation and continue until sacrifice at day 28 post-injury.
  • Control groups receive vehicle alone (0.1 mL/10g of 0.5% methylcellulose). [1]

Tissue Analysis:

  • Process tissues as described for rat model.
  • Perform immunohistochemical analysis using antibodies against macrophages (e.g., MOMA-2), VSMCs (α-SMA), and proliferating cells (PCNA or Ki-67).
  • Quantify cellular composition and proliferation indices in neointimal lesions. [1]
In Vitro Cell-Based Assays
4.2.1 Vascular Smooth Muscle Cell Proliferation Assay

Cell Culture:

  • Maintain human coronary artery smooth muscle cells (CASMCs) in Smooth Muscle Basal Medium (SmBM) supplemented with 0.5 ng/mL hEGF, 5 μg/mL insulin, 1 ng/mL hFGF, 50 μg/mL gentamicin/amphotericin-B, and 5% fetal bovine serum.
  • Use cells between passages 3-8 for all experiments.
  • To achieve quiescence, switch cells to SmBM supplemented with 0.1% FBS in the absence of growth factors for 48 hours before experiments. [4]

Proliferation Assay (MTT Method):

  • Plate CASMCs on 24-well plates at a density of 1.5 × 10⁴ cells/well.
  • After achieving quiescence, stimulate cells with TNF-α (30 ng/mL) or FBS (5%) in the presence or absence of this compound (10-300 μM) for 48 hours.
  • Add MTT solution (0.5 mg/mL in PBS) and incubate for 3 hours at 37°C.
  • Solubilize formazan crystals with a solution containing 50% N,N'-dimethylformamide and 20% SDS (pH 4.8).
  • Measure absorbance values at 570 nm with a reference wavelength of 630 nm using an ELISA plate reader. [4]

Alternative Proliferation Assessment (Cell Counting):

  • Seed 1 × 10⁴ cells onto 24-well plates and allow to adhere overnight.
  • After quiescence, stimulate cells with TNF-α (30 ng/mL) or FBS (5%) in presence or absence of this compound (10-300 μM) for 72 hours.
  • Fix cells with methanol and stain with DAPI (4',6-diamidino-2-phenylindole).
  • Count cell numbers in 8 random fields of each well at 100× magnification. [4]
4.2.2 Cell Migration and Invasion Assays

Chemotactic Migration Assay:

  • Use modified Boyden chambers (Transwell with 8.0 μm pore polycarbonate membrane insert) coated with rat-tail collagen I.
  • Serum-starve CASMCs for 48 hours, then trypsinize and pre-treat with or without this compound (10-300 μM) for 2 hours.
  • Plate 3 × 10⁴ cells in the upper chamber in 500 μL of 0.1% FBS medium with or without this compound.
  • Fill the lower chamber with 600 μL of 0.1% FBS medium in the absence (unstimulated) or presence of TNF-α (30 ng/mL).
  • Incubate for 24 hours, then fix and stain migrated cells with hematoxylin.
  • Quantify cell migration by counting the number of cells per insert in 8 randomly chosen fields at 200× magnification. [4]

Cell Invasion Assay:

  • Use Biocoat Matrigel invasion chambers (8.0 μm pore) according to manufacturer's instructions.
  • Follow the same cell preparation and plating protocol as for migration assay.
  • Extend incubation time to 48 hours to allow for invasion through Matrigel matrix.
  • Fix, stain, and count invaded cells as described for migration assay. [4]

Signaling Pathways and Molecular Mechanisms

MCP-1 Inhibition Pathway

The primary anti-atherosclerotic mechanism of this compound involves suppression of monocyte chemoattractant protein-1 (MCP-1/CCL2) through modulation of the NF-κB signaling pathway. The following diagram illustrates this key mechanism:

G ProInflammatoryStimuli Pro-inflammatory Stimuli (LPS, TNF-α, AngII, ET-1) NFkBActivation NF-κB Activation ProInflammatoryStimuli->NFkBActivation MCP1Transcription MCP-1 Gene Transcription NFkBActivation->MCP1Transcription MCP1Secretion MCP-1 Secretion MCP1Transcription->MCP1Secretion MonocyteRecruitment Monocyte Recruitment & Activation MCP1Secretion->MonocyteRecruitment AtherosclerosisProgression Atherosclerosis Progression MonocyteRecruitment->AtherosclerosisProgression This compound This compound NFkBInhibition Inhibition of NF-κB Nuclear Translocation This compound->NFkBInhibition Direct Inhibition NFkBInhibition->NFkBActivation Inhibits ReducedMCP1 Reduced MCP-1 Synthesis NFkBInhibition->ReducedMCP1 ReducedMCP1->MCP1Secretion Reduces InhibitedRecruitment Inhibited Monocyte Recruitment ReducedMCP1->InhibitedRecruitment AtherosclerosisReduction Reduced Atherosclerosis InhibitedRecruitment->AtherosclerosisReduction

Diagram 1: this compound inhibition of MCP-1 through NF-κB pathway. This compound suppresses MCP-1 synthesis by inhibiting NF-κB nuclear translocation and promoter activation, subsequently reducing monocyte recruitment and atherosclerosis progression.

The NF-κB-mediated MCP-1 inhibition represents this compound's primary mechanism of action. Pro-inflammatory stimuli such as LPS, TNF-α, angiotensin II, and endothelin-1 activate the NF-κB pathway, leading to increased MCP-1 gene transcription and secretion. MCP-1 then promotes monocyte recruitment and activation, driving atherosclerosis progression. This compound interferes with this pathway by inhibiting NF-κB nuclear translocation and its binding to the MCP-1 promoter, ultimately reducing MCP-1 synthesis and subsequent monocyte recruitment to developing atherosclerotic lesions. [1] [5] [7]

FABP4-Mediated Signaling

Recent research has revealed that this compound also operates through an FABP4-dependent pathway that differentially regulates chemokine production:

G This compound This compound FABP4Binding Direct Binding to FABP4 (Ki = 19-60 μM) This compound->FABP4Binding FABP4NuclearImport Enhanced FABP4 Nuclear Import FABP4Binding->FABP4NuclearImport PPARgActivation Altered PPARγ Activity FABP4NuclearImport->PPARgActivation p38Phosphorylation Increased p38α Phosphorylation FABP4NuclearImport->p38Phosphorylation IL8Production Enhanced IL-8 Production PPARgActivation->IL8Production MCP1Inhibition MCP-1 Inhibition PPARgActivation->MCP1Inhibition Suppresses p38Phosphorylation->IL8Production InflammatoryModulation Differential Inflammatory Modulation IL8Production->InflammatoryModulation MCP1Inhibition->InflammatoryModulation

Diagram 2: FABP4-mediated immunomodulatory pathway of this compound. This compound directly binds FABP4, promoting its nuclear import and altering PPARγ activity and p38 phosphorylation, resulting in differential regulation of IL-8 and MCP-1.

The FABP4-mediated pathway explains this compound's differential effects on chemokine regulation. This compound directly binds to fatty acid-binding protein 4 (FABP4) in the cytoplasmic compartment, promoting its nuclear import. This nuclear translocation alters PPARγ activity and enhances p38α phosphorylation, leading to increased IL-8 production while simultaneously suppressing MCP-1 expression. This dual activity allows this compound to modulate the inflammatory microenvironment in ways that may promote resolution of inflammation while inhibiting monocyte-specific recruitment. The FABP4 binding is specific, as this compound does not affect the expression of other lipid transport proteins such as FABP5, albumin, Hsp70, or FLAP. [5]

Integrated Mechanism in Atherosclerosis

The overall anti-atherosclerotic activity of this compound emerges from its combined effects on multiple cell types and signaling pathways:

G This compound This compound MonocytesMacrophages Monocytes/Macrophages This compound->MonocytesMacrophages VSMCs Vascular Smooth Muscle Cells This compound->VSMCs EndothelialCells Endothelial Cells This compound->EndothelialCells ReducedMCP1 Reduced MCP-1 Production MonocytesMacrophages->ReducedMCP1 FABP4Pathway FABP4 Pathway Activation MonocytesMacrophages->FABP4Pathway PhenotypicModulation Phenotypic Modulation (↑α-SMA, ↑Calponin, ↓SMemb) VSMCs->PhenotypicModulation ReducedProliferation Inhibited VSMC Proliferation/Migration VSMCs->ReducedProliferation EndothelialCells->ReducedMCP1 LessMonocyteRecruitment Reduced Monocyte Recruitment ReducedMCP1->LessMonocyteRecruitment StablePhenotype Stabilized VSMC Phenotype PhenotypicModulation->StablePhenotype DifferentialCytokine Differential Cytokine Regulation FABP4Pathway->DifferentialCytokine ReducedInflammation Reduced Plaque Inflammation LessMonocyteRecruitment->ReducedInflammation SmallerLesions Smaller Atherosclerotic Lesions ReducedProliferation->SmallerLesions DifferentialCytokine->ReducedInflammation StablePhenotype->SmallerLesions

Diagram 3: Integrated anti-atherosclerotic mechanisms of this compound. This compound targets multiple cell types involved in atherosclerosis, resulting in reduced inflammation, inhibited VSMC proliferation and migration, and ultimately smaller, more stable atherosclerotic lesions.

The integrated anti-atherosclerotic activity of this compound results from its coordinated effects on multiple cell types involved in disease pathogenesis. In monocytes and macrophages, this compound reduces MCP-1 production and activates FABP4-mediated signaling, leading to differential cytokine regulation. In vascular smooth muscle cells, this compound inhibits proliferation and migration while promoting differentiation toward a contractile phenotype (increased α-SMA and calponin, decreased SMemb). Endothelial cells also contribute through reduced MCP-1 production. These coordinated actions across multiple cell types result in comprehensive anti-atherosclerotic effects including reduced monocyte recruitment, decreased plaque inflammation, inhibited neointima formation, and ultimately smaller, more stable atherosclerotic lesions. [1] [4] [5]

Research Applications and Translational Implications

The extensive preclinical data on this compound supports its potential application across multiple aspects of atherosclerosis research and drug development. For basic research applications, this compound serves as a valuable tool for dissecting the specific contributions of MCP-1 and related chemokines to atherosclerotic disease progression. The compound's selective inhibition of the MCP subfamily (MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8) enables researchers to isolate the effects of these specific chemokines from other inflammatory pathways. Additionally, the recently discovered interaction with FABP4 opens new avenues for investigating the cross-talk between metabolic and inflammatory pathways in atherosclerosis. [1] [2] [5]

In translational research, this compound has demonstrated promise in addressing clinical challenges such as restenosis following vascular interventions. The efficacy of this compound in reducing in-stent late loss has been demonstrated in a double-blind, randomized, placebo-controlled phase II clinical trial, highlighting its potential for clinical application in preventing restenosis. The ability of this compound to reduce neointimal hyperplasia without impairing re-endothelialization represents a significant advantage over some existing approaches, as it may reduce thrombotic risks while still effectively limiting excessive vascular remodeling. [4]

The development of novel formulation strategies for this compound, particularly the yeast-derived microcapsule approach for oral targeted delivery, represents an innovative direction for enhancing therapeutic efficacy while minimizing systemic exposure. This biomimetic delivery system leverages the natural recruitment of monocytes to atherosclerotic plaques to achieve targeted drug delivery, potentially addressing challenges related to non-specific distribution that may limit the application of conventional this compound formulations in atherosclerosis. [6]

Table 3: Research Applications of this compound in Atherosclerosis

Application Area Specific Use Advantages Considerations
Basic Mechanism Studies Chemokine pathway analysis; FABP4 signaling studies Selective MCP inhibition; Dual mechanism discovery Multiple pathways may complicate interpretation
Restenosis Research Prevention of neointimal hyperplasia post-injury Preserves re-endothelialization; Phase II clinical data Optimal timing/duration needs definition
Plaque Stabilization Modulation of plaque composition Reduces macrophage content; Promotes VSMC differentiation Long-term effects on plaque stability require study
Drug Delivery Development Targeted delivery system evaluation Yeast-microcapsule approach demonstrates enhanced targeting Formulation complexity may challenge translation
Combination Therapy Complementary to lipid-lowering drugs Addresses residual inflammatory risk Potential drug interactions need investigation

Conclusion

This compound represents a promising therapeutic approach for atherosclerosis that targets specific inflammatory pathways involved in disease pathogenesis. Through its dual mechanisms of MCP-1 inhibition and FABP4 modulation, this compound addresses key aspects of atherosclerotic development including monocyte recruitment, macrophage accumulation, and vascular smooth muscle cell phenotypic switching. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for investigating this compound's effects in both in vivo and in vitro systems, enabling rigorous evaluation of its potential therapeutic benefits. The positive results from preclinical studies and initial clinical trials support continued investigation of this compound as a potential therapeutic agent for atherosclerosis and related vascular pathologies.

References

Comprehensive Application Notes and Protocols for Bindarit in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit and Its Relevance to Cancer Research

This compound (2-((1-benzyl-indazol-3-yl)methoxy)-2-methyl propionic acid) is a synthetic indazole derivative with recognized anti-inflammatory properties that has emerged as a promising candidate for cancer research and therapy development. Originally investigated for inflammatory conditions, this compound has demonstrated potent anti-cancer effects across various preclinical models by targeting multiple molecular pathways involved in tumor progression and microenvironment regulation. Its mechanism centers primarily on the inhibition of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2, which plays a critical role in recruiting tumor-associated macrophages (TAMs) that promote tumor growth, angiogenesis, and metastasis [1] [2]. The broad-spectrum activity of this compound against multiple MCP chemokines (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7) positions it as a unique modulator of the tumor microenvironment with potential applications across various cancer types [3] [2].

The transition of this compound from inflammatory disease research to oncology is supported by its favorable safety profile demonstrated in Phase II clinical trials for diabetic nephropathy and lupus nephritis [1] [4]. This established safety record, combined with its oral bioavailability and proven blood-brain barrier penetration, makes this compound particularly attractive for cancer drug development programs [5] [2]. Researchers are increasingly investigating this compound both as a monotherapy and in combination with conventional therapeutics to exploit its microenvironment-modulating properties for enhanced anti-tumor efficacy.

Key Mechanisms of Action

Primary Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects through multiple interconnected mechanisms that disrupt critical tumor-promoting pathways:

  • Inhibition of MCP Synthesis: this compound selectively suppresses transcription of the monocyte chemoattractant protein family, primarily targeting MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 [1] [2]. This inhibition occurs through suppression of the NF-κB signaling pathway, where this compound reduces IκBα and p65 phosphorylation, thereby preventing nuclear translocation of NF-κB and its subsequent binding to MCP-1 promoter regions [5] [3]. This mechanism effectively reduces monocyte recruitment to tumor sites, limiting the formation of tumor-associated macrophages that support tumor progression and immune evasion [6] [4].

  • Modulation of Microenvironment: By reducing MCP-1 levels, this compound disrupts the cross-talk between tumor cells and stromal components, particularly impacting the differentiation and polarization of macrophages toward the M2 pro-tumoral phenotype [4]. This alteration in macrophage polarization creates a less immunosuppressive microenvironment, enhancing the potential for immune-mediated tumor control and reducing factors that promote angiogenesis and metastasis [6] [4].

The following diagram illustrates this compound's primary mechanisms of action in the cancer context:

G This compound This compound NFkB NF-κB pathway inhibition This compound->NFkB MCPs MCP synthesis reduction (MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7) NFkB->MCPs MonocyteRecruitment Reduced monocyte recruitment MCPs->MonocyteRecruitment TAM Decreased tumor-associated macrophages (TAMs) MonocyteRecruitment->TAM M2Polarization Inhibition of M2 macrophage polarization TAM->M2Polarization Microenvironment Altered tumor microenvironment M2Polarization->Microenvironment Outcomes Anti-tumor effects Microenvironment->Outcomes

Figure 1: this compound's primary mechanisms of action in cancer. The diagram illustrates how this compound targets NF-κB signaling to reduce MCP synthesis, ultimately leading to altered tumor microenvironment and anti-tumor effects.

Secondary Mechanisms and Emerging Targets

Recent research has revealed additional molecular targets that contribute to this compound's anti-cancer properties:

  • FABP4 Modulation: this compound directly interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [7]. This interaction occurs with binding affinity values of Kᵢ = 19 ± 3 μM for oleic acid displacement and Kᵢ = 60 ± 17 μM for arachidonic acid displacement [7]. This compound binding to FABP4 promotes its nuclear localization, subsequently impacting PPARγ activity and downstream signaling events that influence cancer cell metabolism and inflammatory responses [7].

  • K-Ras Inhibition Potential: Computational studies using molecular docking and dynamics simulations suggest this compound may bind to K-Ras at a pocket adjacent to the switch I/II regions with a calculated binding energy of -7.3 kcal/mol, potentially inhibiting K-Ras activation and downstream signaling [8]. This suggests a potential role for this compound in targeting K-Ras-driven cancers, which represent approximately 30% of human cancers, though this mechanism requires further experimental validation [8].

  • IKKβ Inhibition: In bone cancer models, this compound has been shown to inhibit IKKβ phosphorylation, contributing to reduced NF-κB activation and subsequent decreases in pro-inflammatory cytokine production and pain signaling [4].

Experimental Evidence in Cancer Models

Preclinical Efficacy Across Cancer Types

This compound has demonstrated significant anti-tumor activity across diverse preclinical cancer models, with particular efficacy in inflammation-associated cancers:

Table 1: Anti-Cancer Efficacy of this compound in Preclinical Models

Cancer Type Model System Dosage/Concentration Key Findings Reference
Breast Cancer C3(1)/SV40Tag transgenic mice 0.5% in diet (4-21 weeks) ↓ Tumor multiplicity (P<0.05); ↓ Intratumoral MCP-1, IL-12/p35 expression [6]
Breast Cancer Syngeneic Balb/c mice injected with murine breast cancer cells Not specified ↓ Macrophage infiltration; ↓ Local tumorigenesis [6]
Bone Cancer Mouse model inoculated with cancer cells 100 mg/kg (route not specified) ↓ Pain sensitivity; ↓ Tumor burden; ↓ Monocyte mobilization; ↓ M2 macrophage polarization [4]
Melanoma Human melanoma mouse model Twice daily injections ↓ Tumor volume; abolished macrophage recruitment; eliminated vascularization [6]
Prostate Cancer In vitro studies Not specified Potential application identified through MCT4 inhibition [9]

The efficacy of this compound in these models stems not only from direct effects on cancer cells but also from significant modulation of the tumor microenvironment and associated inflammation.

Impact on Tumor Microenvironment and Metastasis

This compound's most consistent effect across studies is the reduction of macrophage infiltration into tumors, which corresponds with improved therapeutic outcomes:

  • In breast cancer models, this compound treatment significantly decreased mRNA expression of MCP-1 and IL-12/p35 within tumors, accompanied by reduced expression of TNF-α, IL-6, F4/80, CD206, and IL-10 [6]. This comprehensive modulation of inflammatory mediators creates a less favorable environment for tumor growth and progression.

  • Studies in bone cancer models demonstrated that this compound reduces cancer-related pain through influencing myeloid cells, highlighting its potential for improving quality of life in addition to direct anti-tumor effects [4]. The reduction in pain correlates with decreased monocyte mobilization in peripheral blood and downregulation of M2 macrophage polarization markers [4].

  • Research in melanoma models showed that this compound treatment abolished tumor vascularization, indicating potential anti-angiogenic effects secondary to reduced macrophage recruitment and inflammatory signaling [6].

In Vitro Application Protocols

Cell Culture and Treatment Conditions

Table 2: In Vitro Protocol Parameters for this compound Treatment

Parameter Specifications Notes
Stock Solution Preparation 100 mM in DMSO Aliquot and store at -20°C; avoid freeze-thaw cycles
Working Concentrations 50-500 μM IC₅₀ for MCP-1 inhibition: ~250 μM; 300 μM commonly used
Treatment Duration 4-24 hours Varies based on assay endpoint
Pretreatment Time 1 hour prior to stimulation For inflammation studies with LPS or cytokine stimulation
Cell Types Tested Monocytes, macrophages, cancer cell lines, endothelial cells Include appropriate controls for DMSO vehicle

The following workflow outlines a standard protocol for evaluating this compound effects in cancer cell cultures:

G Start Prepare this compound stock solution (100 mM in DMSO) Step1 Plate cells in appropriate culture medium Start->Step1 Step2 Incubate until 70-80% confluent Step1->Step2 Step3 Pretreat with this compound (1 hour prior to stimulation) Step2->Step3 Step4 Apply relevant stimuli (LPS, cytokines, etc.) Step3->Step4 Step5 Continue incubation (4-24 hours based on assay) Step4->Step5 Step6 Harvest cells/supernatants for analysis Step5->Step6 Assays Perform downstream assays: - qPCR for MCPs - Western blot - ELISA - Flow cytometry Step6->Assays

Figure 2: Experimental workflow for in vitro evaluation of this compound in cancer models.

Gene Expression Analysis Protocol

Method for Evaluating MCP-1 Inhibition in Cancer Cell Lines:

  • Cell Seeding: Plate cells at a density of 1×10⁵ cells/well in 24-well plates and incubate for 24 hours until 70-80% confluence [7] [2].

  • This compound Treatment: Prepare fresh treatment medium containing 300 μM this compound from DMSO stock. Include vehicle control (DMSO at same dilution) and positive controls as appropriate [7] [2].

  • Stimulation: For inflammation studies, stimulate cells with 100 ng/mL LPS or relevant cytokines following 1-hour pretreatment with this compound [2].

  • RNA Isolation: Harvest cells after 4-20 hours treatment (depending on endpoint measurements) using TRIzol reagent or similar. Purify RNA according to standard protocols, ensuring DNAse treatment to remove genomic DNA contamination [2].

  • qRT-PCR Analysis: Perform quantitative reverse transcription PCR using specific primers for MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7, and reference genes (GAPDH, β-actin). Calculate fold changes using the 2^(-ΔΔCt) method [2].

Expected Results: Effective this compound treatment typically reduces MCP-1 expression by 50-70% in stimulated cells compared to vehicle-treated controls [2].

In Vivo Application Protocols

Animal Model and Dosing Guidelines

Table 3: In Vivo Administration Parameters for this compound

Parameter Specifications Notes
Formulation 20 mg/mL in 0.5% methylcellulose or 100 mg/mL in DMSO diluted in corn oil Vehicle-dependent on route and model
Standard Dose 100 mg/kg Once daily administration
Route of Administration Subcutaneous or oral gavage Based on model requirements
Treatment Duration 7-28 days Disease model-dependent
Plasma Levels Achieved ~140 μg/mL (~400 μM) with 0.5% diet Corresponds to effective in vitro concentrations
Pharmacokinetics Comparable to 100 mg/kg oral gavage Verified in multiple species

Detailed Protocol for Cancer Model Treatment:

  • Formulation Preparation: For subcutaneous administration, prepare this compound at 20 mg/mL in 0.5% methylcellulose. Vortex thoroughly and sonicate if needed to ensure complete suspension [5] [3]. For oral administration, prepare this compound in DMSO at 100 mg/mL and dilute in corn oil to appropriate concentration [5].

  • Dosing Regimen: Administer this compound at 100 mg/kg body weight once daily. The timing of initiation and duration depends on the specific cancer model:

    • For preventive protocols: Begin treatment before or at the time of tumor cell inoculation [3]
    • For therapeutic protocols: Begin treatment after tumor establishment (typically 7-14 days post-inoculation) [4]
  • Monitoring and Evaluation:

    • Measure tumor dimensions regularly using calipers, calculating volume as 0.52 × (largest diameter) × (smallest diameter)² [6]
    • Monitor body weight and general health status at least twice weekly
    • For metastasis models, conduct appropriate imaging or histological analysis at endpoint [6]
Tissue Collection and Analysis

Endpoint Procedures for Comprehensive Analysis:

  • Blood Collection: At sacrifice, collect blood via cardiac puncture. Process to obtain plasma for ELISA analysis of circulating MCP-1, IL-6, and other relevant cytokines [6].

  • Tumor Harvest: Excise tumors carefully, recording weight and dimensions. Divide each tumor for multiple analyses:

    • Snap-freeze portion in liquid nitrogen for RNA/protein analysis
    • Preserve portion in 10% neutral buffered formalin for histology/immunohistochemistry [6]
  • Bone Marrow Analysis: In appropriate models, flush bone marrow from femurs and tibiae for flow cytometric analysis of immune cell populations, particularly monocyte/macrophage lineages [4].

Histological and Molecular Analysis:

  • Immunohistochemistry: Process formalin-fixed tissues through standard paraffin embedding and sectioning. Perform staining for F4/80 (macrophages), CD206 (M2 macrophages), and other relevant markers [6].

  • Gene Expression Analysis: Isolve RNA from snap-frozen tumor tissues and analyze expression of MCP-1, F4/80, TNF-α, IL-6, and other inflammatory mediators using qRT-PCR [6].

  • Protein Analysis: Process tissue lysates for Western blot analysis of NF-κB pathway components (IκBα, p65 phosphorylation) and other signaling molecules [5].

Technical Considerations and Data Analysis

Optimization and Troubleshooting

Successful implementation of this compound experiments requires attention to several technical considerations:

  • Vehicle Compatibility: Different vehicle formulations may be required for specific applications. For in vitro studies, DMSO is standard but should not exceed 0.5% in final culture medium. For in vivo studies, methylcellulose suspension is well-tolerated for subcutaneous administration, while corn oil dilution of DMSO stock is preferred for oral gavage to minimize irritation [5] [3].

  • Stability and Storage: this compound stock solutions in DMSO are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles by preparing small aliquots. For in vivo formulations, prepare fresh before each use [5] [2].

  • Control Considerations: Include appropriate controls for both in vitro and in vivo studies:

    • Vehicle controls matching the concentration of DMSO or other vehicles used
    • Positive controls for specific assays (e.g., LPS stimulation for inflammation studies)
    • Reference compounds where available for comparison [7] [2]
Data Interpretation Guidelines

Interpretation of this compound experimental results should consider the following aspects:

  • Time-Dependent Effects: MCP-1 inhibition occurs relatively rapidly (within hours), but downstream effects on macrophage infiltration and tumor growth require longer exposure. Short-term studies (≤7 days) primarily assess molecular and cellular changes, while long-term studies (≥2 weeks) are needed for tumor growth and survival endpoints [6] [4].

  • Correlation Analysis: Examine relationships between MCP-1 reduction (plasma or tissue levels) and efficacy endpoints. In breast cancer models, plasma MCP-1 levels highly correlate with tumor volume (P<0.05), providing a potential biomarker for treatment response [6].

  • Microenvironment Assessment: Comprehensive evaluation should include analysis of immune cell populations within tumors, particularly CD68+ or F4/80+ macrophages and their polarization states (CD206+ for M2) [6] [4].

The following diagram illustrates the key parameters to assess when evaluating this compound efficacy in cancer models:

G BindaritTreatment This compound Treatment Molecular Molecular Parameters • MCP-1/CCL2 expression • NF-κB activation • Inflammatory mediators BindaritTreatment->Molecular Cellular Cellular Parameters • Macrophage infiltration • M1/M2 polarization • Tumor cell proliferation BindaritTreatment->Cellular Physiological Physiological Parameters • Tumor volume/weight • Metastatic burden • Pain sensitivity BindaritTreatment->Physiological Efficacy Treatment Efficacy Assessment Molecular->Efficacy Cellular->Efficacy Physiological->Efficacy

Figure 3: Key assessment parameters for evaluating this compound efficacy in cancer models.

Conclusion and Future Perspectives

This compound represents a promising therapeutic approach for cancer treatment through its unique mechanism of targeting the tumor microenvironment rather than directly targeting cancer cells. The comprehensive protocols outlined here provide researchers with standardized methods for evaluating this compound's efficacy across various experimental systems. The consistent demonstration of this compound's ability to reduce tumor progression, macrophage infiltration, and associated inflammation across multiple cancer models highlights its potential as either a standalone therapy or combination agent.

Future research directions should focus on combination strategies with conventional chemotherapeutics and immunotherapies, where this compound's microenvironment-modulating effects may enhance overall treatment efficacy. Additionally, further exploration of its effects on K-Ras signaling and FABP4 modulation may reveal new applications in difficult-to-treat cancers. The established safety profile of this compound in human trials for other indications potentially accelerates its translation to oncology applications, making it an attractive candidate for drug repurposing initiatives.

References

Bindarit Administration Protocols & Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect In Vivo (Rodent) Administration In Vitro Administration
Administration Route Oral (gastric gavage) [1] [2] Added directly to cell culture medium [3] [4]
Formulation & Vehicle Suspension in 0.5% methylcellulose (MTC) aqueous solution [1] [2] [3] Dissolved in DMSO as a stock solution, then diluted in culture medium [3]
Typical Dosage/Concentration 100 mg/kg, twice a day [1] [2] 10 - 500 µM (common range: 100 - 300 µM) [2] [3] [4]

| Key Pharmacokinetic Data | - Half-life: ~9 hours [1] [2]

  • Plasma Levels: Achieves 150 - 450 µM with stated regimen [1] [2] | - IC₅₀ for MCP-1 inhibition: ~250 µM in human monocytic cells [4] | | Treatment Duration (Example) | - Rats: From 2 days before injury to 14 days after [2]
  • Mice: From 1 week before injury to 28 days after [2] | Typically 4 to 24 hours, depending on the experiment [5] [3] [4] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving bindarit administration:

In Vivo Protocol: Neointima Formation in Rodents

This protocol is used to study this compound's effect on vascular restenosis after injury [2].

  • Animals: Male Wistar rats (approx. 250g) or female apolipoprotein E-deficient (apoE−/−) mice.
  • Test Article: this compound, 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy] propanoic acid (MW: 324.38 g/mol).
  • Formulation:
    • Weigh this compound powder.
    • Suspend in 0.5% (w/v) methylcellulose (MTC) aqueous solution. Vortex and/or sonicate to achieve a uniform suspension.
  • Dosing Regimen:
    • Dose: 100 mg/kg body weight.
    • Route: Oral gavage.
    • Frequency: Twice daily.
    • Treatment Schedule:
      • Rats: Start administration 2 days before arterial balloon angioplasty and continue until 14 days post-injury.
      • ApoE−/− mice: Start administration 1 week before wire-induced carotid injury and continue until 28 days post-injury.
  • Control Group: Administer an equivalent volume of the 0.5% MTC vehicle alone (0.5 mL/100g for rats; 0.1 mL/10g for mice) [2].
In Vitro Protocol: Inhibiting CCL2 in Human Monocytic Cells

This protocol is used to study this compound's molecular mechanism in cell culture [3] [4].

  • Cell Line: Human monocytic cells (e.g., MonoMac-6 (MM-6) cells).
  • Cell Culture: Maintain cells in recommended medium (e.g., RPMI) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin in a humidified incubator at 37°C and 5% CO₂.
  • This compound Preparation:
    • Prepare a 100 mM stock solution by dissolving this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.
    • On the day of treatment, dilute the stock solution in cell culture medium to reach the desired final concentration (e.g., 300 µM). The final concentration of DMSO in the culture should be low (e.g., 0.3%) to avoid cytotoxicity.
  • Treatment Procedure:
    • Pre-treat cells with this compound (e.g., 300 µM) for 1 hour.
    • Stimulate cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the continued presence of this compound.
    • Incubate for a specified period (e.g., 4-20 hours) before harvesting cells or supernatant for analysis [3] [4].
  • Control Groups:
    • Vehicle Control: Treat cells with culture medium containing the same final concentration of DMSO used in this compound-treated groups.
    • Stimulated Control: Treat cells with LPS alone.
    • Baseline Control: Untreated cells.

Mechanism of Action & Signaling Pathways

This compound's primary anti-inflammatory effect is through selective inhibition of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) synthesis. Research shows it achieves this by modulating specific intracellular signaling pathways and targets [5] [4].

The following diagram illustrates the key cellular signaling pathways modulated by this compound in inflamed monocytic cells.

G cluster_this compound This compound Administration LPS LPS Stimulation NFkB_path NF-κB Pathway Activation LPS->NFkB_path MCP1_prod MCP-1/CCL2 Production NFkB_path->MCP1_prod FABP4 FABP4 FABP4->MCP1_prod Regulates PPARg PPARγ Activity FABP4->PPARg Promotes IL8_prod IL-8 Production PPARg->IL8_prod Enhances Arial Arial        B [label=        B [label= This compound This compound , fillcolor= , fillcolor= B B B->NFkB_path Inhibits B->FABP4 Binds & Up-regulates

As the diagram shows, this compound exerts its effects through two primary mechanisms:

  • Inhibition of NF-κB Pathway: this compound downregulates the classical NF-κB pathway by reducing the phosphorylation of IκBα and p65 subunits. This leads to reduced activation of specific NF-κB dimers (particularly p65-containing ones), their nuclear translocation, and subsequent binding to the MCP-1 promoter, thereby selectively inhibiting MCP-1 gene transcription [5].
  • Modulation of FABP4: this compound directly binds to Fatty Acid-Binding Protein 4 (FABP4), a lipid chaperone, with a Ki of ~19 µM for oleic acid displacement. This interaction increases FABP4 expression and promotes its translocation from the cytosol to the nucleus. Nuclear FABP4 influences PPARγ activity, which is involved in the increased production of IL-8. The binding to FABP4 is also critical for the suppressive effect on MCP-1 production, as confirmed by studies using the specific FABP4 inhibitor BMS309403 [4].

Key Considerations for Researchers

  • Vehicle Solubility: this compound is not readily soluble in aqueous solutions. Using 0.5% methylcellulose creates a stable suspension for reliable oral dosing in animals [1] [2].
  • DMSO for In Vitro Work: When preparing stock solutions for cell culture, high-quality DMSO is the solvent of choice. Ensure final DMSO concentrations are kept low to avoid cellular toxicity [3].
  • Target Engagement: The described plasma concentrations (150-450 µM) in rodent models align well with the effective concentrations (IC₅₀ ~250 µM) needed to inhibit MCP-1 in vitro, providing confidence in the dosing regimen [1] [2] [4].

References

Comprehensive Application Notes and Protocols for Bindarit in Monocyte Recruitment Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit and Its Molecular Mechanism

This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with potent anti-inflammatory properties that specifically targets monocyte-driven inflammatory processes. This small molecule inhibitor has gained significant attention in biomedical research due to its selective inhibition of a subfamily of CC chemokines, primarily monocyte chemoattractant protein-1 (MCP-1/CCL2), along with MCP-3/CCL7 and MCP-2/CCL8 [1] [2]. Unlike broad immunosuppressants, this compound does not affect arachidonic acid metabolism or produce generalized immunosuppression, making it an attractive candidate for targeted therapeutic interventions in various inflammatory diseases, autoimmune disorders, and cancer models where monocyte recruitment plays a pathogenic role [1] [3].

The primary mechanism of action of this compound involves the suppression of CCL2 synthesis at the transcriptional level through inhibition of the NF-κB pathway, specifically by interfering with p65 and p65/p50-mediated CCL2 promoter activation [2] [4]. Additionally, recent research has revealed that this compound acts as a modulator of fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets in human monocytic cells [2]. This interaction involves direct binding to FABP4, promoting its nuclear localization and subsequently impacting peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling, which contributes to its immunomodulatory effects [2].

Therapeutic Applications and Experimental Findings

This compound has demonstrated efficacy across a wide spectrum of disease models, particularly those characterized by excessive monocyte infiltration and inflammatory pathology. The table below summarizes key experimental findings from preclinical studies investigating this compound's therapeutic effects:

Table 1: Therapeutic Effects of this compound in Preclinical Disease Models

Disease Model Experimental System Key Findings Proposed Mechanism Citation
Experimental Autoimmune Encephalomyelitis (EAE) C57BL/6 mice Significant clinical improvement; reduced incidence and delayed onset; signs of disease reversal Suppression of CCL2 in neurovascular unit cells (astrocytes, microglia, BMEC) [5]
Alphavirus-Induced Arthritis (CHIKV) C57BL/6 mice infected with CHIKV Reduced bone loss and cellular infiltration in joints; decreased RANKL/OPG ratio Inhibition of MCP-mediated monocyte recruitment and osteoclastogenesis [6]
Diabetes-Associated Periodontitis db/db mice with ligature-induced periodontitis Reduced alveolar bone loss and increased periodontal epithelial thickness Suppression of proinflammatory monocyte infiltration and macrophage polarization changes [7]
Vascular Neointima Formation Rat carotid artery balloon angioplasty; apoE−/− mice 39-47% reduction in neointima formation; reduced VSMC proliferation and migration Inhibition of MCP-1 production and macrophage accumulation [1]
Subarachnoid Hemorrhage Mouse model of SAH Attenuated neuroinflammation and improved neurological function Regulation of CCL2/CCR2/NF-κB pathway; microglia polarization [8]
Prostate and Breast Cancer PC-3M-Luc2 xenograft; 4T1-Luc syngeneic mice Impaired metastatic disease and primary tumor growth; reduced TAM and MDSC infiltration Modulation of TGF-β and AKT signaling; enhanced IκB-α expression [3]
Acute Kidney Injury LPS-induced AKI in mice Anti-inflammatory and renoprotective effects when administered post-injury Reduction of CCL2 expression in splenic macrophages [9]

The pharmacokinetic properties of this compound make it particularly suitable for research applications. Studies in rodents demonstrate that this compound is well-absorbed following oral administration, with a mean half-life of approximately 9 hours [1]. At standard research dose regimens (100-200 mg/kg/day), this compound achieves plasma levels in the range of 150-450 μM, effectively covering the IC₅₀ values observed in various experimental systems [1]. The compound has shown an favorable safety profile in phase II clinical trials for diabetic nephropathy and lupus nephritis, with researchers tolerating doses up to 2400 mg per day for periods up to 6 months [7] [4].

Table 2: Effective Concentrations and Dosages of this compound Across Experimental Systems

Experimental System Concentration/Dosage Treatment Duration Outcome Measures Citation
In vitro (cell cultures) 10-300 μM (IC₅₀ ~250 μM) 4-48 hours (depending on assay) CCL2 reduction: 50-70%; Cell proliferation/migration: 30-60% inhibition [1] [2]
In vivo (rodent models) 70-200 mg/kg/day (oral) 2 days to 4 weeks (depending on model) Disease severity: 40-60% reduction; Inflammatory markers: 50-70% reduction [5] [6] [7]
Clinical trials (human) 1200-2400 mg/day (oral) Up to 6 months Well-tolerated; significant reduction in urinary MCP-1 and albumin excretion [1] [4]

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Effects on Monocyte Migration

Protocol 1: this compound Treatment of Human Monocytic Cells

This protocol details the methodology for evaluating this compound's effects on monocyte chemotactic protein expression and migration potential using human monocytic cell lines (e.g., MonoMac-6, THP-1, or U937 cells).

  • Cell Culture and Maintenance:

    • Maintain monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
    • Passage cells every 2-3 days to maintain logarithmic growth, keeping cell density between 2×10⁵ and 1×10⁶ cells/mL.
  • This compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C.
    • Generate working concentrations (typically 50-500 μM) by diluting the stock solution in complete culture medium. Ensure that the final DMSO concentration does not exceed 0.5% (v/v). Include vehicle control (0.5% DMSO) in all experiments.
    • For MCP-1 inhibition studies, pretreat cells with this compound for 1 hour prior to inflammatory stimulation (e.g., with 100 ng/mL LPS).
  • Assessment of Inflammatory Mediators:

    • Collect cell culture supernatants by centrifugation (500 × g, 5 minutes) at various time points (e.g., 6, 12, 24 hours post-stimulation).
    • Quantify CCL2/MCP-1, CCL7/MCP-3, CCL8/MCP-2, and other chemokines/cytokines using commercial ELISA kits according to manufacturers' protocols.
    • For gene expression analysis, extract total RNA using appropriate isolation kits and perform quantitative RT-PCR with primers specific for target chemokines.
  • Migration Assay (Modified Boyden Chamber):

    • Place this compound-treated and control cells (5×10⁴ cells in 150 μL serum-free medium) in the upper chamber of transwell inserts (8.0 μm pore size).
    • Add 600 μL of medium containing the chemoattractant (e.g., 10% FBS or 100 ng/mL CCL2) to the lower chamber.
    • After 4-6 hours incubation at 37°C, carefully remove non-migrated cells from the upper membrane surface with a cotton swab.
    • Fix migrated cells on the lower membrane surface with 4% paraformaldehyde for 10 minutes and stain with 0.1% crystal violet for 20 minutes.
    • Count migrated cells in eight randomly selected fields per insert under a light microscope (100× magnification).
In Vivo Evaluation of this compound in Disease Models

Protocol 2: this compound Administration in Rodent Inflammation Models

This protocol describes the systematic evaluation of this compound in rodent models of inflammatory diseases, with specific reference to experimental autoimmune encephalomyelitis (EAE) and viral arthritis models.

  • This compound Formulation for Animal Studies:

    • Prepare this compound as a suspension in 0.5% methylcellulose (MTC) aqueous solution at a concentration of 20 mg/mL [5].
    • Administer this compound orally via gastric gavage at doses ranging from 70-200 mg/kg/day, typically divided into two daily doses (12-hour intervals) [1].
    • For preventive protocols, initiate this compound treatment 2 days before disease induction; for therapeutic protocols, begin treatment after disease manifestation.
  • EAE Induction and Assessment:

    • Immunize C57BL/6 mice (8-10 weeks old) subcutaneously with 200 μg MOG₃₅‑₅₅ peptide emulsified in complete Freund's adjuvant containing 500 μg heat-killed Mycobacterium tuberculosis.
    • Administer 200 ng pertussis toxin intravenously on days 0 and 2 post-immunization.
    • Monitor mice daily for clinical signs using the following scoring system: 0, no disease; 1, limp tail; 2, hindlimb weakness; 3, hindlimb paralysis; 4, forelimb paralysis; 5, moribund or death.
    • Treat animals with this compound (200 mg/kg/day) or vehicle control from day -2 through the experimental endpoint.
    • For histopathological analysis, perfuse mice with cold PBS followed by 4% paraformaldehyde, then collect and process spinal cord and brain tissues for immunohistochemical staining of inflammatory markers (CD45, CD11b) and demyelination (Luxol fast blue).
  • CHIKV-Induced Arthritis Model:

    • Infect 25-day-old C57BL/6 mice subcutaneously in the ventral side of the foot with 10⁵ PFU of CHIKV (e.g., CHIKV-mCherry strain) diluted in PBS to a volume of 20 μL [6].
    • Administer this compound (70 mg/kg/day) or vehicle control from day 1 post-infection.
    • Monitor joint swelling daily using caliper measurements of the footpad.
    • Assess bone loss by microcomputed tomography (μCT) analysis of the proximal tibial epiphysis and ankle joints at the experimental endpoint.
    • Quantify osteoclast activity by tartrate-resistant acid phosphatase (TRAP) staining of joint sections and evaluate cellular infiltration in bone marrow by histomorphometric analysis.
  • Tissue Collection and Analysis:

    • At sacrifice, collect blood, spleen, lymph nodes, and target organs (e.g., brain, spinal cord, joints, etc.) for subsequent analysis.
    • Process tissues for flow cytometry to characterize immune cell populations using antibodies against CD11b, Ly6C, Ly6G, F4/80, CD3, and CD45.
    • For cytokine/chemokine measurement, homogenize tissue samples in appropriate buffer containing protease inhibitors and analyze supernatants using multiplex immunoassays or ELISA.
    • Extract RNA from tissue samples for gene expression analysis of inflammatory markers by qRT-PCR.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound are mediated through multiple interconnected signaling pathways that regulate inflammatory responses, particularly those involved in monocyte recruitment and activation. The diagram below illustrates the key molecular mechanisms of this compound action:

G cluster_primary Primary Anti-inflammatory Mechanisms cluster_secondary Secondary Immunomodulatory Mechanisms This compound This compound NFkB_pathway NF-κB Pathway Activation This compound->NFkB_pathway Inhibits FABP4 FABP4 Modulation This compound->FABP4 Binds & Modulates MCP1_synthesis MCP-1/CCL2 Synthesis NFkB_pathway->MCP1_synthesis Monocyte_recruitment Monocyte Recruitment MCP1_synthesis->Monocyte_recruitment VSMC_proliferation VSMC Proliferation & Migration Monocyte_recruitment->VSMC_proliferation Macrophage_accumulation Macrophage Accumulation Monocyte_recruitment->Macrophage_accumulation PPARg PPARγ Activity FABP4->PPARg IL8_expression IL-8 Expression FABP4->IL8_expression Inflammation_resolution Inflammation Resolution PPARg->Inflammation_resolution Macrophage_accumulation->VSMC_proliferation Disease_amelioration Disease Amelioration Inflammation_resolution->Disease_amelioration

Diagram 1: Molecular Mechanisms of this compound Action in Inflammatory Pathways

The primary anti-inflammatory mechanism of this compound involves direct inhibition of the NF-κB signaling pathway, resulting in reduced transcription of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2 [5] [2] [4]. This inhibition subsequently leads to decreased monocyte recruitment and macrophage accumulation at inflammatory sites. Additionally, this compound directly affects vascular smooth muscle cell (VSMC) proliferation and migration, which contributes to its beneficial effects in vascular injury models [1].

The secondary immunomodulatory mechanisms involve this compound's interaction with fatty acid-binding protein 4 (FABP4), where it directly binds to this lipid chaperone and promotes its nuclear localization [2]. This interaction modulates PPARγ activity and influences IL-8 expression, creating a more complex immunoregulatory profile that contributes to inflammation resolution and overall disease amelioration [2].

Technical Considerations and Limitations

While this compound represents a valuable research tool for studying monocyte-related inflammatory processes, several technical considerations should be noted:

  • Specificity of Action: Although this compound preferentially inhibits the MCP subfamily of chemokines (CCL2, CCL7, CCL8), researchers should verify target specificity in their experimental systems through comprehensive cytokine profiling.
  • Dosing Considerations: Effective this compound concentrations vary considerably between in vitro (typically 100-500 μM) and in vivo (70-200 mg/kg/day) applications. Pilot dose-response studies are recommended for new experimental systems.
  • Model-Specific Efficacy: this compound has shown limited efficacy in certain disease models, such as influenza H7N9 infection, where treatment did not improve survival and potentially exacerbated weight loss and viral titers [4].
  • Temporal Considerations: The timing of this compound administration significantly influences therapeutic outcomes, with both preventive and therapeutic protocols demonstrating efficacy in different disease contexts [5] [9].

Conclusion

This compound serves as a potent and specific inhibitor of monocyte recruitment with demonstrated efficacy across diverse experimental models of inflammatory disease, autoimmunity, cancer, and vascular pathology. Its well-characterized safety profile in human trials [7] [4] and dual mechanisms of action—both through direct CCL2 suppression and FABP4 modulation—make it a valuable research tool for investigating monocyte-driven disease processes and a promising candidate for therapeutic development. The protocols outlined in this document provide comprehensive methodologies for utilizing this compound in both basic and translational research settings.

References

Application Notes: Bindarit-Loaded PLGA Nanoparticles for Vascular Restenosis

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the formulation, characterization, and in vivo application of Bindarit-encapsulated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (BN NP) embedded in a thermosensitive Pluronic F127 hydrogel. The system is designed for the local, sustained delivery of this compound, a selective inhibitor of MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7, to prevent venous neointimal hyperplasia (VNH) and venous stenosis (VS) following percutaneous transluminal angioplasty (PTA) [1].

Therapeutic Rationale and Mechanism of Action

VNH, a major cause of vascular access failure in hemodialysis patients, is driven by inflammatory monocyte and macrophage recruitment to the injured vessel wall. This process is primarily mediated by the monocyte chemoattractant protein (MCP) family of chemokines [1]. This compound acts as an oral anti-inflammatory agent that selectively inhibits the production of MCP-1, MCP-2, and MCP-3, thereby reducing the recruitment of monocytes and macrophages without broad immunosuppression [1] [2]. Local adventitial delivery via nanoparticles and hydrogel provides sustained drug release at the injury site, maximizing therapeutic efficacy and minimizing systemic exposure [1].

The following diagram illustrates the multi-step mechanism from vascular injury to the therapeutic action of BN NPs.

G Mechanism of BN NP Action (760px max) Injury Vascular Injury (PTA) Inflammation Upregulation of MCP-1, MCP-2, MCP-3 Injury->Inflammation Recruitment Monocyte/Macrophage Recruitment Inflammation->Recruitment ReducedRecruitment Reduced Monocyte/Macrophage Abundance Inflammation->ReducedRecruitment Pathway Inhibited VNH Venous Neointimal Hyperplasia (VNH) Recruitment->VNH PositiveRemodeling Positive Vascular Remodeling Improved Patency VNH->PositiveRemodeling Leads to Reduction BN_NP Adventitial Delivery of BN NP in Hydrogel BindaritRelease Sustained Release of this compound BN_NP->BindaritRelease MCP_Inhibition Inhibition of MCP Production BindaritRelease->MCP_Inhibition MCP_Inhibition->ReducedRecruitment Blocks ReducedRecruitment->PositiveRemodeling

Quantitative Formulation and Characterization Data

The table below summarizes the key characteristics of the prepared BN NP formulation as reported in the literature [1].

Table 1: Characterization of this compound-Loaded PLGA Nanoparticles (BN NP)

Parameter Method Result/Value
Polymer Material PLGA
Encapsulated Drug Material This compound
Delivery Matrix Material Pluronic F127 Thermogel
Nanoparticle Morphology Scanning Electron Microscopy (SEM) Spherical particles
Mean Particle Size Dynamic Light Scattering (DLS) Comparable to control (NP C)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) Not specified, but no significant difference from NP C
Zeta Potential Dynamic Light Scattering (DLS) Not specified, but no significant difference from NP C
Storage Modulus (G') Rheometry Comparable to control (NP C)
Drug Release Kinetics LC-MS/MS Significantly increased sustained release from BN NP vs. control over 21 days
*In Vivo* Dosage (Mouse) Method 30-μM this compound equivalent in 20% Pluronic F127

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (BN NP)

This protocol describes the encapsulation of this compound into PLGA nanoparticles using an interfacial deposition method [1].

  • I. Materials

    • This compound (e.g., Advanced Chemical Block, Inc. Cat#10234)
    • PLGA (Resomer series, e.g., Sigma-Aldrich)
    • Polyvinyl Alcohol (PVA), MW 30,000-70,000, 0.25% (w/v)
    • Acetone (HPLC grade)
    • Dimethylformamide (DMF, HPLC grade)
    • Deionized Water
  • II. Equipment

    • Magnetic Stirrer with Hot Plate
    • Sonicator (Probe or Bath)
    • Centrifuge with Ultracentrifuge Rotor (capable of 100,000 g)
    • Lyophilizer (Freeze Dryer)
    • Syringe (10 mL) with Needle (G21)
  • III. Step-by-Step Procedure

    • Organic Phase Preparation: Dissolve 1 gram of PLGA in 9 mL of acetone. In a separate vial, dissolve 100 mg of this compound in 1 mL of DMF. Combine the two solutions and mix thoroughly.
    • Aqueous Phase Preparation: Add 1000 mL of deionized water containing 0.25% (w/v) PVA into a large beaker. Place the beaker on a magnetic stirrer and begin stirring at a constant, moderate speed.
    • Nanoparticle Formation: Using a syringe, add the organic phase solution to the aqueous phase in a dropwise manner over several minutes. Continue stirring for 2 hours at room temperature to allow for solvent evaporation and nanoparticle hardening.
    • Maturation: Transfer the suspension to a refrigerator and stir gently overnight at 4°C.
    • Concentration & Washing: Concentrate the nanoparticles by centrifugation at 100,000 g overnight at 4°C. Carefully decant the supernatant. Resuspend the nanoparticle pellet in a small volume of deionized water and repeat the centrifugation step to wash.
    • Lyophilization: After the final wash, resuspend the pellet in a suitable lyoprotectant solution (e.g., sucrose or trehalose). Flash-freeze the suspension using liquid nitrogen and lyophilize for 48 hours to obtain a dry, free-flowing powder of BN NP. Store at -20°C.
Protocol 2: Formulation of BN NP-Loaded Thermosensitive Hydrogel

This protocol details the incorporation of the lyophilized BN NP into a Pluronic F127 hydrogel for application [1].

  • I. Materials

    • Lyophilized BN NP (from Protocol 1)
    • Pluronic F127 (e.g., Sigma-Aldrich)
    • Phosphate Buffered Saline (PBS) or Deionized Water, cold (4°C)
  • II. Equipment

    • Refrigerator (4°C)
    • Vortex Mixer
    • Microcentrifuge Tubes
  • III. Step-by-Step Procedure

    • Prepare Cold Liquid: Pre-cool PBS or deionized water to 4°C.
    • Dissolve Pluronic F127: Slowly add Pluronic F127 powder to the cold liquid to achieve a 20-30% (w/v) concentration. Gently stir or agitate at 4°C until the polymer is completely dissolved and the solution is clear. This may take several hours.
    • Load Nanoparticles: Weigh the lyophilized BN NP powder to achieve the desired final concentration (e.g., 30-μM this compound equivalent). Add the powder to the cold Pluronic F127 solution.
    • Suspension: Gently vortex or pipette the mixture to create a homogeneous suspension. Avoid introducing air bubbles.
    • Storage: Keep the final BN NP-hydrogel suspension at 4°C until the moment of use. At this temperature, the formulation remains a liquid, which facilitates handling and administration.
Protocol 3: In Vivo Administration in a Murine AVF Stenosis Model

This protocol covers the application of the BN NP formulation in a preclinical model of vascular injury [1].

  • I. Animal Model

    • Murine model of arteriovenous fistula (AVF) stenosis with induced percutaneous transluminal angioplasty (PTA).
  • II. Administration Procedure

    • Surgery: Perform the PTA procedure on the outflow vein according to established surgical protocols.
    • Immediate Application: Immediately following PTA, administer the BN NP-hydrogel suspension (kept at 4°C) directly to the adventitia (the outer layer) of the injured outflow vein.
    • Gelation: Upon contact with the body temperature (~37°C) of the tissue, the Pluronic F127 hydrogel will undergo a sol-gel transition, forming a solid gel that adheres to the vessel and provides a depot for sustained drug release.
  • III. Post-Treatment Analysis (Typical Endpoints)

    • Doppler Ultrasound: Perform weekly to monitor hemodynamics and patency.
    • Sacrifice & Tissue Collection: Sacrifice animals at pre-defined endpoints (e.g., 3 and 21 days post-PTA).
    • Gene Expression: Analyze outflow vein tissue for MCP-1, MCP-2, and MCP-3 mRNA levels using qPCR.
    • Protein Analysis: Perform immunohistochemistry or Western blot to assess MCP protein levels and macrophage infiltration (e.g., using F4/80 or CD68 markers).
    • Histomorphometry: Analyze tissue sections with staining (e.g., H&E, EVG) to quantify the cross-sectional area of venous neointimal hyperplasia.

The experimental workflow for the synthesis, application, and analysis is outlined in the following diagram.

G BN NP Experimental Workflow (760px max) cluster_prep Formulation Preparation cluster_invivo In Vivo Application cluster_analysis Analysis & Evaluation Formulation Prepare BN NP in Thermosensitive Hydrogel Storage Store at 4°C (Liquid State) Formulation->Storage Application Adventitial Application of BN NP Hydrogel Storage->Application PTA Perform PTA (Vascular Injury) PTA->Application Gelation Gelation at Body Temp (Drug Depot Formed) Application->Gelation InVivoMonitor Longitudinal Monitoring (Doppler Ultrasound) Gelation->InVivoMonitor Endpoint Endpoint Tissue Collection InVivoMonitor->Endpoint Molecular Molecular Analysis (qPCR, IHC) Endpoint->Molecular Morphological Histomorphometric Analysis (VNH Quantification) Endpoint->Morphological

Discussion and Future Perspectives

The adventitial delivery of BN NP represents a promising, targeted approach to mitigate VNH. Its efficacy is linked to the significant reduction of key chemokines and subsequent macrophage-driven inflammation [1]. The PLGA-based nanoparticle system is a well-established platform for drug delivery, and its application here highlights its versatility beyond oncology, extending to cardiovascular disease and fibrosis [3] [2] [4]. Future work may focus on further optimizing the release profile, exploring additional targeting moieties, and assessing the system's efficacy in larger animal models as a step toward clinical translation. The platform's potential could also be explored in other inflammatory and fibrotic conditions where MCP proteins play a critical role [2] [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bindarit and Its Therapeutic Potential in Obesity-Related Diseases

Obesity and its related metabolic complications represent a global health challenge characterized by chronic low-grade inflammation that contributes to the pathogenesis of conditions such as insulin resistance, fatty liver disease, and atherosclerosis [1] [2]. This compound (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is an indazolic derivative with recognized anti-inflammatory properties that have shown promise in addressing the inflammatory components of obesity-related diseases [3] [4]. Unlike conventional anti-obesity medications that primarily suppress appetite or inhibit fat absorption, this compound targets the inflammatory cascade at the molecular level, offering a novel approach to managing obesity-related conditions [1] [2].

The therapeutic potential of this compound stems from its ability to selectively inhibit the synthesis of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 [5] [4]. MCP-1/CCL2 plays a pivotal role in recruiting monocytes to sites of inflammation, including adipose tissue, liver, and vascular walls—key tissues affected in obesity-related diseases [1] [6]. Additionally, recent research has revealed that this compound can modulate fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [7]. This dual mechanism of action positions this compound as a promising candidate for addressing multiple pathological aspects of obesity-related diseases.

Mechanism of Action and Key Molecular Targets

Primary Anti-inflammatory Mechanisms
  • Chemokine Inhibition: this compound selectively suppresses the transcription and synthesis of a subfamily of CC chemokines, primarily MCP-1/CCL2, without affecting other chemokines or cytokines [5] [4]. This specific inhibition disrupts the monocyte recruitment cascade that drives chronic inflammation in obese adipose tissue.

  • NF-κB Pathway Modulation: this compound specifically inhibits p65 and p65/p50-mediated MCP-1 promoter activation through interference with the NF-κB signaling pathway, a key regulator of inflammatory gene expression [7].

Additional Molecular Targets
  • FABP4 Interaction: this compound physically interacts with fatty acid-binding protein 4 (FABP4), displacing fatty acids with Kᵢ values of 19 ± 3 μM for oleic acid and 60 ± 17 μM for arachidonic acid [7]. This interaction promotes nuclear translocation of FABP4 and impacts PPARγ signaling, contributing to its immunomodulatory effects.

  • Kinase Signaling Effects: In LPS-stimulated monocytic cells, this compound increases activation of p38α MAPK while having minimal effects on other kinases such as AKT-2, suggesting involvement in specific inflammatory signaling pathways [7].

Table 1: Key Molecular Targets of this compound in Obesity-Related Diseases

Target Effect of this compound Functional Consequence Experimental Evidence
MCP-1/CCL2 Selective inhibition of synthesis Reduced monocyte infiltration into adipose tissue, liver, and vessels In vitro and in vivo models of obesity, diabetes [1] [4]
MCP-3/CCL7 Selective inhibition of synthesis Impaired monocyte recruitment to inflammatory sites Experimental models of nephritis and inflammation [5] [4]
FABP4 Direct binding and nuclear translocation Altered lipid mediator signaling and PPARγ modulation Competitive binding assays, docking studies [7]
NF-κB signaling Inhibition of p65/p50-mediated transcription Reduced expression of pro-inflammatory genes Luciferase reporter assays [7]

Efficacy of this compound in Preclinical Models of Obesity-Related Diseases

Therapeutic Effects in Animal Models

The efficacy of this compound has been evaluated in various preclinical models of obesity-related diseases. In high-fat-diet-induced obese mice, oral administration of laminarin-modified this compound nanoparticles (LApBIN) at a dose of 100 mg/kg once every 3 days successfully prevented weight gain, insulin resistance, fatty liver development, and atherosclerosis [1] [8]. This targeted delivery approach enhanced this compound's bioavailability and enabled specific delivery to multiple obesity-related lesions via monocyte-mediated transportation, resulting in significant suppression of local inflammation in adipose tissue, liver, and atherosclerotic plaques [1].

In studies examining vascular complications, this compound administration (100 mg/kg twice daily) significantly reduced neointima formation by 39% in rat carotid artery balloon angioplasty models and by 47% in hypercholesterolemic apoE⁻/⁻ mice following carotid injury [5]. These effects were associated with reduced numbers of proliferating cells in both medial (54% reduction) and neointimal (30% reduction) areas at day 7 post-injury, demonstrating potent anti-proliferative effects in vascular tissues [5].

Impact on Metabolic Parameters

Research has demonstrated this compound's favorable effects on key metabolic parameters. The drug has been shown to actively reduce triglyceride levels, cholesterol, and glucose in experimental models, addressing multiple components of metabolic syndrome [1] [8]. In renal complications relevant to obesity, this compound treatment significantly reduced urinary albumin excretion and MCP-1 levels in patients with type 2 diabetes and lupus nephritis during phase II clinical trials, highlighting its potential for managing obesity-related renal dysfunction [4].

Table 2: Efficacy of this compound in Preclinical Models of Obesity-Related Diseases

Disease Model Dose Regimen Treatment Duration Key Outcomes Reference
High-fat-diet-induced obesity (mice) 100 mg/kg LApBIN once every 3 days Not specified Prevention of weight gain, insulin resistance, fatty liver, atherosclerosis [1] [8]
Carotid artery balloon angioplasty (rat) 100 mg/kg twice daily (200 mg/kg/day) 14 days 39% reduction in neointima formation; 54% and 30% reduction in medial and neointimal proliferating cells [5]
Wire-induced carotid injury (apoE⁻/⁻ mice) 100 mg/kg twice daily 28 days 47% inhibition of neointima formation; 66% reduction in macrophage content [5]
Diabetic nephropathy (clinical trial) Not specified Phase II completed Significant reduction in urinary MCP-1 and albumin excretion [4]
LPS-stimulated human monocytic cells (in vitro) 300 μM 20 hours 3-fold inhibition of MCP-1 production; 1.5-fold increase in IL-8 [7]

Detailed Experimental Protocols

Protocol 1: Formulation of Laminarin-Modified this compound-Loaded Nanoparticles (LApBIN)
4.1.1 Materials and Equipment
  • Materials: this compound (MW 324.38), polyethyleneimine (PEI, MW = 25 KDa), laminarin (LAM), dialysis tubing (MWCO 12-14 kDa), Tween 20, methylcellulose, distilled water
  • Equipment: Dialysis apparatus, transmission electron microscope, dynamic light scattering instrument, Fourier transform infrared spectrometer, isothermal titration calorimeter
4.1.2 Preparation of this compound-Loaded Nanoparticles (pBIN)
  • Computational Design: Perform computer simulation from atomic to mesoscale using Materials Studio 2017 software to calculate interaction between this compound and PEI [1] [8].
  • Complex Formation: Dissolve this compound and PEI in appropriate solvent system based on computational guidance.
  • Dialysis Procedure: Transfer the this compound-PEI complex solution to dialysis tubing and dialyze against distilled water for 24 hours to form nanoparticles [1].
  • Characterization:
    • Analyze hydrodynamic radius using dynamic light scattering (expected size: 10.4 ± 3.7 nm) [1] [8].
    • Examine morphology by transmission electron microscopy.
    • Confirm molecular interactions by FT-IR spectroscopy.
4.1.3 Preparation of Laminarin-Modified Nanoparticles (LApBIN)
  • Adsorption Confirmation: Validate LAM adsorption to pBIN using computational simulation (adsorption energy: -912.77 ± 1.93 Kcal/mol) [1].
  • Coating Process: Add laminarin solution to pBIN suspension under gentle stirring.
  • Quality Control:
    • Measure particle size increase compared to pBIN (indicating successful coating).
    • Confirm zeta-potential decrease (signifying altered surface properties).
    • Determine drug loading and entrapment efficiency.
    • Assess in vitro release profile in simulated physiological conditions [1].
Protocol 2: In Vivo Evaluation of this compound in High-Fat-Diet-Induced Obesity Model
4.2.1 Animal Model Preparation
  • Animal Selection: Use C57BL/6 mice (8-10 weeks old) or other appropriate rodent models.
  • Dietary Induction: Feed animals high-fat diet (typically 45-60% kcal from fat) for 8-12 weeks to induce obesity and metabolic disturbances.
  • Group Allocation: Randomize animals into experimental groups (n=8-10/group):
    • Normal diet control
    • High-fat diet control
    • High-fat diet + this compound treatment
    • High-fat diet + LApBIN treatment
4.2.2 Treatment Administration
  • Dose Preparation:
    • For plain this compound: Suspend in 0.5% methylcellulose aqueous solution [5].
    • For LApBIN: Prepare fresh nanoparticle suspension in appropriate vehicle.
  • Dosing Regimen:
    • Plain this compound: 100 mg/kg twice daily (200 mg/kg/day) [5].
    • LApBIN: 100 mg/kg once every 3 days [1].
  • Administration Route: Oral gavage with appropriate volume (0.1 mL/10 g for mice; 0.5 mL/100 g for rats).
  • Treatment Duration: 6-12 weeks, depending on experimental endpoints.
4.2.3 Metabolic Assessments
  • Body Weight Monitoring: Measure weekly throughout study.
  • Glucose Tolerance Test: Perform after 4-6 weeks of treatment:
    • Fast animals for 6 hours
    • Administer glucose intraperitoneally (1-2 g/kg)
    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes
  • Insulin Sensitivity Test:
    • Fast animals for 6 hours
    • Administer insulin intraperitoneally (0.5-1.0 U/kg)
    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes
  • Tissue Collection: At endpoint, collect blood, adipose tissue, liver, and aorta for analysis.
Protocol 3: In Vitro Assessment of this compound Effects on Monocytic Cells
4.3.1 Cell Culture and Treatment
  • Cell Line Selection: Use human monocytic cell lines (e.g., MonoMac-6, Raw 264.7) or primary human monocytes.
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics at 37°C in 5% CO₂.
  • This compound Preparation:
    • Prepare 100 mM stock solution in NaOH 1N, then neutralize with buffer at pH 7.4 [4].
    • Dilute to working concentrations (typically 10-300 μM) in culture medium.
  • Stimulation: Pre-treat cells with this compound for 2 hours, then stimulate with LPS (100 ng/mL) or other inflammatory inducers.
4.3.2 Analytical Measurements
  • MCP-1 Quantification:
    • Collect cell culture supernatants at 6, 12, 24, and 48 hours.
    • Measure MCP-1 levels by ELISA (IC₅₀ typically 250 ± 60 μM) [7].
  • FABP4 Analysis:
    • Detect FABP4 expression by Western blotting or immunofluorescence.
    • Assess nuclear translocation by immunofluorescence microscopy.
  • Cell Proliferation Assay:
    • Use MTT assay to assess cell viability and proliferation.
    • Plate cells at density of 1.5 × 10⁴ cells/well in 24-well plates.
    • Treat with this compound (10-300 μM) for 48 hours.
    • Measure absorbance at 630 nm [5].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Obesity-Related Inflammation

G This compound This compound MCP1 MCP-1/CCL2 Synthesis This compound->MCP1 Inhibits FABP4 FABP4 Binding This compound->FABP4 Binds to NFkB NF-κB Pathway This compound->NFkB Suppresses MonocyteRecruit Monocyte Recruitment MCP1->MonocyteRecruit Stimulates AdiposeInflammation Adipose Tissue Inflammation MonocyteRecruit->AdiposeInflammation Drives InsulinResistance Insulin Resistance AdiposeInflammation->InsulinResistance Promotes FattyLiver Fatty Liver Disease AdiposeInflammation->FattyLiver Contributes to Atherosclerosis Atherosclerosis AdiposeInflammation->Atherosclerosis Accelerates FABP4Nuclear FABP4 Nuclear Translocation FABP4->FABP4Nuclear Promotes PPARg PPARγ Signaling FABP4Nuclear->PPARg Modulates

Diagram 1: this compound's molecular mechanisms in obesity-related inflammation. This compound targets multiple pathways including MCP-1 synthesis inhibition, FABP4 binding and modulation, and NF-κB pathway suppression, collectively reducing chronic inflammation that drives metabolic diseases.

Experimental Workflow for LApBIN Formulation and Evaluation

G CompDesign Computational Design (Atomic to Mesoscale) pBINPrep pBIN Preparation (Dialysis Method) CompDesign->pBINPrep Guides pBINChar pBIN Characterization (DLS, TEM, FT-IR) pBINPrep->pBINChar Yields LAMCoating Laminarin Coating pBINChar->LAMCoating Confirms LApBINChar LApBIN Characterization (Size, Zeta Potential, Drug Load) LAMCoating->LApBINChar Produces InVitroAssess In Vitro Assessment (Cellular Uptake, MCP-1 Inhibition) LApBINChar->InVitroAssess Validates InVivoEval In Vivo Evaluation (HFD Model, Metabolic Parameters) InVitroAssess->InVivoEval Informs

Diagram 2: Experimental workflow for developing and evaluating laminarin-modified this compound nanoparticles (LApBIN). The process begins with computational design, proceeds through nanoparticle formulation and characterization, and culminates in comprehensive in vitro and in vivo biological assessment.

Research Applications and Translational Considerations

Potential Research Applications

This compound presents several promising research applications in the context of obesity-related diseases:

  • Mechanistic Studies of Adipose Tissue Inflammation: this compound serves as a valuable tool compound for investigating the role of MCP-1/CCL2 in the crosstalk between adipocytes and immune cells within the obese adipose tissue microenvironment [6]. Its specific mechanism allows researchers to dissect this particular inflammatory pathway from other contributing factors.

  • Combination Therapy Development: Given its unique anti-inflammatory profile, this compound represents an attractive candidate for combination regimens with existing metabolic agents such as GLP-1 receptor agonists or insulin sensitizers [2]. Research can explore potential synergistic effects between inflammation-targeted and metabolism-focused therapies.

  • Targeted Drug Delivery Systems: The successful development of laminarin-modified this compound nanoparticles demonstrates the potential for advanced formulation strategies to enhance therapeutic efficacy while reducing dosing frequency and potential side effects [1]. This approach can be extended to other inflammatory conditions beyond obesity-related diseases.

Translational Considerations and Limitations

While this compound shows considerable promise in preclinical studies, several considerations should be addressed in research planning:

  • Bioavailability Challenges: Plain this compound suffers from low solubility and poor oral bioavailability, necessitating high doses (around 200 mg/kg) for efficacy in non-formulated approaches [1]. This limitation underscores the importance of developing advanced delivery systems like LApBIN to improve its pharmacokinetic profile.

  • Species-Specific Responses: Researchers should note that this compound's IC₅₀ for MCP-1 inhibition in human monocytic cells (250 ± 60 μM) [7] may differ from responses in animal models, requiring careful dose calibration when translating findings across species.

  • Off-Target Effects: Although this compound is considered selective for the MCP subfamily of chemokines, studies have reported its ability to differentially regulate various cytokines—inhibiting MCP-1 while enhancing IL-8 production in certain experimental conditions [7]. These nuanced effects should be considered in experimental design and data interpretation.

Conclusion

This compound represents a promising therapeutic approach for addressing the inflammatory underpinnings of obesity-related diseases. Its dual mechanisms of action—selective inhibition of MCP synthesis and modulation of FABP4 signaling—position it uniquely in the landscape of metabolic disease research. The development of advanced delivery systems such as laminarin-modified nanoparticles further enhances its potential by improving targeting capability to multiple disease sites and reducing dosing requirements.

These application notes and detailed protocols provide researchers with comprehensive methodological guidance for investigating this compound in various experimental models of obesity-related diseases. The structured data presentation, standardized protocols, and visual workflow representations aim to facilitate rigorous and reproducible research in this emerging field, potentially accelerating the translation of these findings into novel therapeutic strategies for managing obesity and its metabolic complications.

References

Bindarit Application in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type Concentration Range Common Working Concentration Primary Assay/Effect Incubation Time Citations
Vascular Smooth Muscle Cells (Rat, Human) 10 - 300 µM 100 µM, 300 µM Inhibition of proliferation & migration; Phenotypic modulation 48 hours [1] [2]
Human Monocytic Cells (MonoMac-6) 100 - 500 µM 300 µM Inhibition of MCP-1 release; Modulation of IL-8 and FABP4 20 hours [3]
Endothelial Cells (C166 mouse line) Information redacted Information redacted Protection from ER stress-induced apoptosis Information redacted [4]
ATDC5 Chondrocytes (Mouse) 40 µM 40 µM Inhibition of MCPs; Reduction of hyperglycemia-induced catabolic effects 5 days [5]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving bindarit treatment in vascular and monocytic cell models.

Protocol 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration [1] [2]

This protocol is widely used to study this compound's effects on neointima formation, a key process in vascular restenosis.

  • Cell Culture:

    • Isolate and culture primary Vascular Smooth Muscle Cells (VSMCs) from rat aorta or use human Coronary Artery Smooth Muscle Cells (CASMCs).
    • Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) or Smooth Muscle Basal Medium (SmBM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
    • Culture cells in a humidified incubator at 37°C with 5% CO₂.
  • Cell Quiescence:

    • Before the assay, switch cells to a low-serum medium (DMEM with 1% FBS or SmBM with 0.1% FBS) for 48 hours to induce growth arrest.
  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
    • Pre-treat quiescent cells with this compound (typically at 100 µM or 300 µM) for 2 hours.
    • Stimulate the cells with Platelet-Derived Growth Factor-BB (PDGF-BB, 10 ng/mL) or 5% FBS to induce proliferation and migration, while maintaining the this compound concentration.
  • Proliferation Assay (MTT Method):

    • After 48 hours of stimulation, add MTT reagent (0.5 mg/mL) to the cells.
    • Incubate for 3 hours to allow formazan crystal formation.
    • Solubilize the crystals with a solution of 50% N,N'-dimethylformamide and 20% SDS (pH 4.8).
    • Measure the absorbance at 570 nm, using 630 nm as a reference wavelength.
  • Migration Assay (Boyden Chamber):

    • Use a modified Boyden chamber with an 8.0 µm pore polycarbonate membrane insert coated with collagen I.
    • Pre-treat cells with this compound for 2 hours, then seed them in the upper chamber in low-serum medium.
    • Place a chemoattractant (PDGF-BB or TNF-α in low-serum medium) in the lower chamber.
    • Incubate for 6-24 hours.
    • After incubation, fix and stain the cells that have migrated to the lower side of the membrane.
    • Count the migrated cells in eight randomly selected fields per insert.
Protocol 2: Modulation of Chemokine Release in Human Monocytic Cells [3]

This protocol outlines how this compound differentially regulates chemokine production in immune cells.

  • Cell Culture:

    • Culture human monocytic MonoMac-6 (MM-6) cells in their recommended growth medium.
  • This compound Treatment and Stimulation:

    • Pre-treat cells with a 300 µM concentration of this compound for 1 hour.
    • Stimulate the cells with bacterial Lipopolysaccharide (LPS, 100 ng/mL) for 20 hours in the continued presence of this compound.
  • Analysis of Effects:

    • Chemokine Measurement: Collect cell culture supernatants. Use ELISA to quantify the levels of MCP-1/CCL2 and IL-8, observing MCP-1 inhibition and IL-8 enhancement.
    • Protein Expression Analysis: Harvest cells and prepare lysates. Use Western blotting to detect changes in protein expression, such as the upregulation of Fatty Acid-Binding Protein 4 (FABP4).
    • Immunofluorescence: Fix and permeabilize cells. Use an antibody against FABP4 and a fluorescent secondary antibody to visualize this compound-induced nuclear translocation of FABP4 via confocal microscopy.

This compound's Mechanisms of Action in Cell Experiments

This compound exerts its effects through multiple pathways, and its mechanism can vary by cell type. The diagram below illustrates the key signaling pathways involved.

G cluster_path1 Primary Anti-inflammatory Pathway cluster_path2 Novel Pathway in Myocardial Repair cluster_path3 Pathway in Monocytic Cells This compound This compound NFkB NF-κB Pathway This compound->NFkB PRMT7 Induction of PRMT7 (Protein Arginine Methyltransferase 7) This compound->PRMT7 Recent Finding FABP4 Interaction with & Upregulation of FABP4 This compound->FABP4 MCPs Inhibition of MCP Synthesis (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8) NFkB->MCPs Monocyte Reduced Monocyte Recruitment & Activation MCPs->Monocyte Outcome1 Reduced Inflammation Monocyte->Outcome1 ER_Stress Suppression of Excessive ER Stress PRMT7->ER_Stress EC_Survival Enhanced Endothelial Cell Survival & Function ER_Stress->EC_Survival Outcome2 Improved Angiogenesis & Cardiac Repair EC_Survival->Outcome2 PPARg Altered PPARγ Signaling & p38α Activation FABP4->PPARg IL8 Enhanced IL-8 Production PPARg->IL8 Outcome3 Differential Immune Modulation IL8->Outcome3

The experimental workflow for treating cells with this compound generally follows a standardized sequence, as shown below.

G Start Cell Seeding and Attachment A Serum-Starvation for Quiescence (48 hours) Start->A B Pre-treatment with This compound (e.g., 2 hours) A->B C Co-stimulation with Inducer (e.g., PDGF, LPS) + this compound (e.g., 48 hours) B->C D Sample Collection and Analysis C->D End Data Interpretation D->End

Critical Considerations for Experimental Design

  • Solvent and Stock Solution: this compound is typically dissolved in DMSO for in vitro studies [6]. A common stock concentration is 100 mM, which should be aliquoted and stored at -20°C. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid cytotoxicity.
  • Cell-Type Specificity: The effective concentration and functional outcome of this compound are highly dependent on the cell type. For instance, while it inhibits MCP-1 in most contexts, it can unexpectedly enhance IL-8 production in monocytic cells [3].
  • Combination with Stimuli: this compound's effects are most evident when cells are co-treated with an activating stimulus (like LPS, PDGF, or TNF-α). Its impact on basal, unstimulated levels may be minimal.

I hope these detailed application notes and protocols assist in your research. The field continues to evolve, particularly with the recent discovery of its role in inducing PRMT7 [4], which may open up new avenues of investigation.

References

Why is Bindarit Solubility a Problem?

Author: Smolecule Technical Support Team. Date: February 2026

Bindarit is a poorly water-soluble drug, with a predicted solubility of 0.0144 mg/mL [1]. This low solubility and related poor oral bioavailability lead to nonspecific distribution in vivo and require high doses to achieve therapeutic effects, which increases the risk of side effects [2]. Overcoming this limitation is crucial for effective drug development.

Formulation Strategies to Enhance Solubility

Researchers have developed advanced formulation strategies to improve this compound's solubility and targeting. The table below summarizes a proven nanoparticle-based approach.

Strategy Formulation Composition Key Findings & Outcomes Performance & Quantitative Data

| Nanoparticle Delivery System [2] | this compound-loaded nanoparticles coated with Laminarin (LApBIN). | Laminarin enables targeted delivery to monocytes, which transport the drug to inflamed tissues associated with obesity-related diseases. | Drug Loading: ~30% (w/w) in LApBIN [2]. Therapeutic Efficacy: Effective prevention of high-fat-diet-induced obesity, insulin resistance, fatty liver, and atherosclerosis at a low dose (100 mg/kg once every 3 days) [2]. | | Eutectic Mixtures (Conceptual) [3] | A co-crystal or eutectic mixture with a coformer (e.g., Adenine Phosphate). | While studied for other insoluble drugs, this strategy has been shown to significantly enhance solubility and dissolution performance and represents a viable approach for this compound [3]. | For other tumor-associated enzyme inhibitors, eutectic mixtures demonstrated enhanced solubility and superior dissolution performance compared to the pure drug [3]. |

Experimental Protocol: Preparing Laminarin-Modified Nanoparticles

Here is a detailed methodology for preparing the targeted this compound nanoparticles (LApBIN) as described in the literature [2].

Materials
  • Active Pharmaceutical Ingredient (API): this compound
  • Polymer: Polyethyleneimine (PEI), MW = 25 KDa
  • Coating Agent: Laminarin (LAM)
  • Equipment: Dialysis tubing, magnetic stirrer, transmission electron microscope (TEM), dynamic light scattering (DLS) instrument for particle size and zeta-potential analysis.
Procedure
  • Computer-Aided Design (Optional): The interaction between this compound and PEI can be simulated using software like Materials Studio to calculate adsorption energy and guide formulation.
  • Preparation of this compound-Loaded Nanoparticles (pBIN):
    • Dissolve this compound and PEI in a suitable organic solvent.
    • Use a dialysis method against water to facilitate the self-assembly of this compound and PEI into nanoparticles.
    • Purify the resulting nanoparticle suspension (pBIN) by centrifugation or filtration.
  • Preparation of Laminarin-Modified Nanoparticles (LApBIN):
    • Add an aqueous solution of Laminarin directly into the purified pBIN suspension.
    • Stir the mixture to allow the Laminarin to adsorb onto the surface of the pBIN nanoparticles via electrostatic and other non-covalent interactions.
  • Characterization:
    • Particle Size & Distribution: Use DLS to measure the hydrodynamic radius. pBIN is typically ~10 nm, which increases upon LAM coating [2].
    • Surface Charge: Use DLS to measure zeta-potential. The positive surface charge of pBIN will become significantly less positive after LAM coating [2].
    • Morphology: Use TEM to confirm the spherical morphology of the nanoparticles.
    • Drug Loading: Determine the actual amount of this compound encapsulated in the nanoparticles using a method like HPLC [2].

The following diagram illustrates the preparation workflow and mechanism of the targeted delivery system:

G BIN This compound (BIN) pBIN pBIN Nanoparticles BIN->pBIN Dialysis PEI Polyethyleneimine (PEI) PEI->pBIN LApBIN LApBIN Nanoparticles pBIN->LApBIN Adsorption LAM Laminarin (LAM) LAM->LApBIN Mono Monocyte Uptake LApBIN->Mono Oral Administration Target Delivery to: - Inflamed Tissue - Fatty Liver - Atherosclerotic Plaques Mono->Target

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective inhibitor of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) synthesis [4] [1]. It also interacts with Fatty Acid-Binding Protein 4 (FABP4), a lipid chaperone that modulates inflammatory pathways in monocytic cells [5].

Q2: Besides solubility, what other pharmacokinetic challenges does this compound present? A2: In addition to low solubility, this compound suffers from poor oral bioavailability and nonspecific distribution in vivo [2]. The nanoparticle strategy described above simultaneously addresses all three issues by improving solubility, enhancing absorption, and enabling targeted delivery.

Q3: Are there computational methods to support formulation development? A3: Yes. Computer simulation (from atomic to mesoscale) can be applied to design nanoparticles by calculating interaction energies between drugs and polymers. Machine learning models are also emerging as powerful tools for predicting and optimizing drug solubility in various solvents [6].

References

Bindarit Nanoparticle Systems: Overview & Applications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two key Bindarit nanoparticle delivery systems documented in recent literature, highlighting their distinct designs and applications.

System Name Nanoparticle Core Coating/ Matrix Administration Route Primary Application & Target Key Experimental Findings

| LApBIN (Laminarin-modified this compound nanoparticles) [1] [2] | this compound + Polyethyleneimine (PEI) [1] | Laminarin (LAM) [1] | Oral [1] [2] | Multiple Obesity-Related Diseases: Inflamed adipose tissue, fatty liver, atherosclerotic plaques via monocyte-mediated delivery [1] [2] | • Hydrodynamic radius: ~10.4 nm (pBIN), increased after LAM coating (LApBIN) [1]. • Prevented HFD-induced obesity, insulin resistance, fatty liver, and atherosclerosis in mice with low-dose BIN (100 mg/kg once every 3 days) [1]. | | BN NP (this compound-encapsulated nanoparticles) [3] [4] [5] | this compound + Poly(lactic-co-glycolic acid) (PLGA) [3] | Pluronic F127 Thermogel [3] | Adventitial (Local) [3] | Venous Neointimal Hyperplasia (VNH) and Stenosis (VS) post-angioplasty in a murine model [3] | • Particle size: ~939-1012 nm [3] [5]. • Sustained drug release over 21 days in vitro [3]. • Reduced MCP-1, -2, -3 gene/protein levels, venous fibrosis, and improved vessel patency [3]. |

Experimental Protocols & Characterization Data

Here are the detailed methodologies and key quantitative data for preparing and characterizing these nanoparticle systems.

Protocol 1: Preparation of LApBIN (Oral Delivery System)

This protocol describes a computer-simulation-guided method for creating targeted, oral this compound nanoparticles [1] [2].

  • Computational Design: Interaction energies between this compound and PEI were calculated using adsorption modules (e.g., Materials Studio 2017) and dissipative particle dynamics (DPD) simulation to guide nanoparticle design [1].
  • Preparation of pBIN (this compound/PEI core):
    • This compound and PEI (MW = 25 KDa) are self-assembled in water through a dialysis procedure [1].
    • The assembly is driven by multiple non-covalent forces, including electrostatic interactions, H-bonding, and hydrophobic interactions [1].
  • Formation of LApBIN:
    • Laminarin (LAM), a ligand for the Dectin-1 receptor on monocytes/macrophages, is adsorbed onto the surface of the pre-formed pBIN nanoparticles to create LApBIN [1].
Protocol 2: Preparation of BN NP (Local Delivery System)

This protocol is for creating larger, locally delivered PLGA nanoparticles embedded in a thermosensitive hydrogel [3].

  • Encapsulation of this compound in PLGA:
    • A solution of 1g PLGA in 9 mL acetone is mixed with 100 mg this compound in 1 mL Dimethylformamide (DMF) [3].
    • This mixture is added dropwise to 1000 mL of deionized water containing 0.25% (w/v) polyvinyl alcohol (PVA) under constant stirring [3].
    • The solution is stirred for 2 hours at room temperature and then left at 4°C overnight [3].
    • The formed nanoparticles are concentrated by centrifugation, washed, and lyophilized (freeze-dried) to obtain a dry powder [3].
  • Loading into Hydrogel:
    • The dried PLGA nanoparticles are dispersed in 20% Pluronic F127 hydrogel at a concentration equivalent to 30 µM this compound for in vivo experiments [3]. This liquid suspension solidifies into a gel at body temperature (37°C) [3].
Characterization Data Summary

The table below presents key characterization data for the two systems, which should be used as benchmarks.

Parameter LApBIN System [1] BN NP (PLGA) System [3] [5]
Particle Size ~10.4 nm (pBIN core); increases with LAM coating [1] ~939 - 1012 nm [3] [5]
Zeta Potential Significantly lowered after LAM coating [1] Not explicitly stated
Drug Release Profile Not significantly affected by LAM adsorption [1] Sustained release demonstrated over 21 days in vitro [3]
Key Characterization Techniques TEM, DLS, FT-IR, ITC [1] Scanning Electron Microscopy (SEM), DLS, Rheology, LC-MS/MS [3]

Experimental Workflow & Mechanism of Action

The following diagrams illustrate the preparation workflow and the mechanism of action for the LApBIN system, which involves a more complex targeting strategy.

lapbin_workflow Start Start: System Design CompSim Computational Simulation (Interaction BIN/PEI) Start->CompSim PrepCore Prepare pBIN Core (BIN + PEI self-assembly via dialysis) CompSim->PrepCore Coat Coat with Laminarin (Form LApBIN) PrepCore->Coat Char Characterization (DLS, TEM, Zeta Potential) Coat->Char InVitro In Vitro Assays (Cell uptake, release) Char->InVitro InVivo In Vivo Testing (Oral administration, efficacy) InVitro->InVivo

Diagram 1: LApBIN Preparation and Experimental Workflow

lapbin_mechanism OralAdmin Oral Administration of LApBIN GITransit GI Tract Transit OralAdmin->GITransit AbsorbUptake Absorption and Uptake by Monocytes GITransit->AbsorbUptake Recruit Monocyte Recruitment to Inflammation Sites AbsorbUptake->Recruit Deliver Targeted Drug Delivery to: - Inflamed Adipose Tissue - Fatty Liver - Atherosclerotic Plaques Recruit->Deliver Effect Therapeutic Effect: Inhibit MCP-1, Suppress Inflammation Deliver->Effect

Diagram 2: LApBIN Monocyte-Mediated Targeting Mechanism

Frequently Asked Questions & Troubleshooting

Q1: My nanoparticles are aggregating or have an inconsistent size. What could be wrong?

  • Check the assembly conditions: For the LApBIN system, ensure the dialysis process is controlled and that ionic strength is low, as high NaCl concentrations can dissociate the pBIN core [1].
  • Verify solvent removal: For the PLGA system, ensure the organic solvents (acetone, DMF) are adequately removed during the stirring and concentration steps [3].
  • Characterize thoroughly: Always use Dynamic Light Scattering (DLS) to monitor particle size distribution and polydispersity index (PDI) during optimization. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can visually confirm size and shape [1] [3].

Q2: I am not observing the expected therapeutic effect in my animal model. How can I troubleshoot this?

  • Confirm targeting efficiency: For the oral LApBIN system, verify that the laminarin coating is successful by tracking nanoparticles in vivo to see if they co-localize with target cells (monocytes/macrophages) and lesions [1].
  • Check drug release kinetics: For the local BN NP system, perform an in vitro drug release assay (e.g., using LC-MS/MS) to confirm that this compound is being released from the PLGA hydrogel over the intended duration [3].
  • Validate biomarker suppression: Ensure the drug is pharmacologically active by measuring levels of target biomarkers (e.g., MCP-1, MCP-3) in the target tissue after treatment [3].

Q3: What are the critical formulation factors for achieving monocyte-mediated targeting with the oral system?

  • The Laminarin coat is essential. Laminarin is a ligand for the Dectin-1 receptor, which is highly expressed on monocytes and macrophages. This coating is what allows the nanoparticles to be absorbed and "hitch a ride" on monocytes to reach distant inflammatory sites [1].
  • Particle size matters. The initial pBIN core is very small (~10 nm), which is likely favorable for initial absorption. The size increase after LAM coating should be monitored for consistency [1].

Q4: How can I ensure sustained release from the PLGA thermogel system?

  • Characterize the hydrogel transition. Use rheology to measure the storage modulus of the Pluronic F127 hydrogel. It should have a low-viscosity liquid state at low temperatures (4°C) for easy handling and transition to a solid gel state at 37°C to provide a depot for sustained release [3].
  • Optimize nanoparticle loading. The concentration of nanoparticles within the hydrogel and the ratio of PLGA to drug can significantly impact the release profile [3].

References

Bindarit dosing frequency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Bindarit Dosing Regimens at a Glance

The table below summarizes effective this compound dosing parameters from various animal studies. This data can serve as a starting point for your experiments.

Experimental Model Dosage Frequency Route Duration Key Findings & Context
Neonatal Hydrocephalus (Mouse) [1] 100 mg/kg Once daily Subcutaneous P4 through P7 (4 days) Improved cortical development, myelination; reduced neuroinflammation.
Myocardial Infarction (Mouse) [2] 20 mg/kg Twice daily Intraperitoneal 3 days pre-MI to 7 days post-MI (10 days total) Enhanced cardiac repair, suppressed ER stress. Dosing started pre-conditioning.
Lupus Nephritis (Mouse) [3] 50 mg/kg Once daily Oral administration 4, 6, or 8 months Delayed proteinuria onset, protected renal function. Long-term maintenance dosing.
EAE & LPS-induced Neuroinflammation (Mouse) [4] 100 mg/kg Twice daily Oral administration (via gastric gavage) Up to 26 days (EAE) or single LPS challenge Prevented and reversed EAE clinical signs; suppressed CCL2 in vivo.

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies for preparing and administering this compound based on the cited studies.

Subcutaneous Administration for Neurodevelopmental Studies

This protocol is adapted from the neonatal hydrocephalus study [1].

  • Drug Formulation:
    • Prepare a stock solution of this compound at 100 mg/ml in DMSO.
    • On the day of administration, dilute the stock solution in corn oil to a final concentration of 20 mg/ml. The final vehicle composition is 10% DMSO and 90% corn oil.
  • Dosing Procedure:
    • Administer at 100 mg/kg body weight.
    • Use a subcutaneous injection (e.g., into the loose skin over the scapulae or along the dorsal side in neonates).
    • Inject once daily for the desired duration (e.g., 4 days in the cited study).
  • Troubleshooting Tip: The study noted that DMSO was preferred over ethanol due to concerns of ethanol-related dermatitis. Monitor injection sites for adverse reactions.
Intraperitoneal Administration for Cardiac Injury Models

This protocol is based on the myocardial infarction (MI) study [2].

  • Drug Formulation:
    • Prepare this compound as a suspension in 0.5% methylcellulose (MTC) at a concentration of 20 mg/ml.
  • Dosing Procedure:
    • Administer at 20 mg/kg body weight via intraperitoneal (IP) injection.
    • The established frequency is twice daily.
    • The regimen can be designed to start pre-conditioning (e.g., 3 days before MI surgery) and continue post-injury (e.g., 7 days after).
Oral Administration for Chronic Disease Models

This protocol is common in chronic studies like lupus nephritis and EAE [4] [3].

  • Drug Formulation:
    • For the lupus nephritis model, the specific vehicle was not detailed, but this compound was administered orally [3].
    • For the EAE model, this compound was suspended in 0.5% methylcellulose for oral gavage [4].
  • Dosing Procedure:
    • Dosages range from 50 mg/kg to 100 mg/kg.
    • Frequency can be once daily for long-term maintenance (e.g., 50 mg/kg for months) or twice daily for more intensive intervention (e.g., 100 mg/kg for EAE).

Experimental Workflow for Dosing Optimization

The following diagram outlines a logical workflow to guide your process of optimizing a this compound dosing regimen, from literature review to in vivo testing.

workflow Start Start: Define Experimental Model & Objective LitReview Literature Review (Refer to Dosing Table) Start->LitReview PK_PD Key PK/PD Factor: Is the goal continuous suppression of CCL2 or pulse inhibition? LitReview->PK_PD RegimenDev Develop Preliminary Dosing Regimen PK_PD->RegimenDev  e.g., Twice daily for  continuous suppression InVivoTest Conduct In Vivo Efficacy Study RegimenDev->InVivoTest Analyze Efficacy & Toxicity Meets Goal? InVivoTest->Analyze Optimize Optimize Dose/Frequency Based on Biomarkers Analyze->Optimize No Final Finalized Dosing Protocol Analyze->Final Yes Optimize->InVivoTest Refine and re-test

Mechanism of Action and Key Pathways

Understanding this compound's multifaceted mechanisms is crucial for interpreting dosing outcomes. It primarily acts as a selective inhibitor of the monocyte chemoattractant protein (MCP) family, including CCL2, CCL7, and CCL8 [3]. The following diagram illustrates its core molecular pathways.

pathways cluster_primary Primary Anti-inflammatory Action cluster_secondary Other Molecular Interactions NFkB Inhibits NF-κB Activation CCL2 Suppresses Transcription of MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8 NFkB->CCL2 Monocyte Reduced Monocyte Recruitment & Activation CCL2->Monocyte Outcome Improved Outcomes in Neuroinflammation, Cardiac Injury & Autoimmunity Monocyte->Outcome FABP4 Binds to FABP4 Promotes Nuclear Import PPARg Modulates PPARγ Signaling FABP4->PPARg IL8 Differentially Regulates Cytokines (e.g., ↑ IL-8) FABP4->IL8 PRMT7 Induces PRMT7 Expression (Potential Mechanism) ER_Stress Attenuates ER Stress & Apoptosis PRMT7->ER_Stress This compound This compound This compound->NFkB This compound->FABP4 This compound->PRMT7 ER_Stress->Outcome

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when moving from an in vitro to an in vivo dosing regimen? The half-life of the drug in vivo. While high concentrations (e.g., 300 µM) are used in cell cultures with prolonged exposure [4] [5], this must be translated into a dosing frequency in animals that maintains effective plasma and tissue levels. The use of twice-daily dosing in several studies [4] [2] suggests that a single daily dose may not provide continuous 24-hour coverage of the intended molecular target.

Q2: My experimental model involves chronic disease progression. Should I use a preventative or therapeutic dosing schedule? This depends entirely on your research question. Both approaches are validated. For instance, this compound was effective when administered before disease induction in the MI model (preventative) [2] and after symptom onset in the EAE model (therapeutic) [4]. Define whether you are testing prophylaxis or treatment.

Q3: The chosen vehicle (e.g., DMSO) is causing side effects in my animals. What should I do? This is a common issue. As noted in the neonatal hydrocephalus study, you can switch vehicles. They successfully changed from an ethanol-based vehicle to 10% DMSO in corn oil to avoid dermatitis [1]. Always test the tolerability of your vehicle control group independently.

References

Bindarit Vehicle Formulations and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes standardized vehicle formulations for Bindarit administration from recent studies.

Administration Route Vehicle Composition Final Concentration / Dosage Study Context / Model

| Subcutaneous Injection [1] | • 100 mg/mL this compound in DMSO, then diluted in 90% corn oil. • Alternative: 20 mg/mL in ethanol, then diluted in 5% Tween 80 + 5% PEG 400. | 100 mg/kg (daily) | Neonatal hydrocephalus mouse model | | Oral Administration [2] [3] | Suspension in 0.5% Carboxymethylcellulose (CMC) | 50 - 100 mg/kg (daily) | Diabetes-associated periodontitis; TNBS-induced colitis mouse models | | Adventitial Delivery [4] | Encapsulated in PLGA nanoparticles, then embedded in 20% Pluronic F127 thermosensitive hydrogel. | 30 μM this compound equivalent (single dose) | Murine model of venous stenosis following angioplasty | | In Vitro (Cell Culture) [5] [6] | Dissolved in culture medium (pre-treatment) | 30 - 500 μM (common range: 250-300 μM) | Human monocytic cells; primary mixed neural cultures |

Experimental Protocol: Preparing a Standard Oral Formulation

For a typical oral administration protocol in mice, as used in the periodontitis study [2], you would follow these steps:

  • Weighing: Accurately weigh the required mass of this compound powder.
  • Suspension: Prepare a vehicle of 0.5% (weight/volume) carboxymethylcellulose (CMC) in purified water. Slowly add the this compound powder to the vehicle while vortexing or continuously stirring to create a homogeneous suspension.
  • Dosage Calculation: Calculate the administration volume based on the animal's body weight and the desired dosage (e.g., 50 mg/kg).
  • Administration: Administer the prepared suspension to the animals orally using a suitable gavage needle. The study administered treatment daily for 28 days [2].
  • Control Group: Animals in the vehicle control group should receive the same volume of 0.5% CMC solution without this compound.

Troubleshooting Common Issues

  • Poor Solubility & Precipitation: this compound has limited aqueous solubility. For oral administration, it is used as a suspension, not a true solution, in 0.5% CMC [2]. Homogenize well immediately before dosing to ensure consistent delivery. For in vitro work, prepare a stock solution in DMSO first, then dilute into the culture medium, ensuring the final DMSO concentration is non-cytotoxic (typically <0.5%) [5].
  • In Vivo Toxicity & Stress: The choice of vehicle is critical for animal welfare. Researchers noted that a DMSO/corn oil vehicle was preferred over an ethanol-based one due to concerns of ethanol-related dermatitis in mouse pups [1].
  • Variable Efficacy: The IC50 for this compound's inhibition of MCP-1 in human monocytic cells was reported to be 250 ± 60 μM [5]. It is crucial to conduct dose-response experiments in your specific model system to establish the optimal effective concentration.

Key Experimental Design Considerations

  • Confirm Target Engagement: Whenever possible, include mechanistic readouts to confirm this compound is working in your model. Measure the downregulation of its primary targets, MCP-1/CCL2 at the protein (ELISA) or gene (qPCR) level, in your samples [2] [1].
  • Explore Advanced Formulations: For localized, sustained drug delivery, consider advanced strategies like PLGA nanoparticles in Pluronic F127 hydrogel, which has been shown to provide prolonged release at the injury site [4].

The following diagram illustrates the decision-making workflow for selecting and troubleshooting a this compound vehicle, based on the application data.

G Start Start: Selecting a this compound Vehicle Route What is the administration route? Start->Route InVivo In Vivo Administration Oral Oral Gavage InVivo->Oral SubQ Subcutaneous Injection InVivo->SubQ Local Local/Sustained Release InVivo->Local InVitro In Vitro Administration Issue Experiencing Issues? InVitro->Issue Vehicle: DMSO in medium Dose: 30-500 µM Route->InVivo Route->InVitro Oral->Issue Vehicle: 0.5% CMC Dose: 50-100 mg/kg SubQ->Issue Vehicle: DMSO + Corn Oil Dose: 100 mg/kg Local->Issue Vehicle: PLGA NPs in PF-127 Hydrogel P1 Suspension precipitating or not homogeneous? Issue->P1 P2 Signs of animal stress or toxicity? Issue->P2 P3 Lack of expected efficacy in model? Issue->P3 T1 Vortex/sonicate suspension thoroughly before each use. For in vitro, ensure final DMSO concentration is <0.5%. P1->T1 Yes End Proceed with Experiment P1->End No T2 Consider switching vehicle. A DMSO/Corn Oil mix was preferred over ethanol to avoid dermatitis. P2->T2 Yes P2->End No T3 Verify target engagement (e.g., measure MCP-1 reduction). Perform a dose-response curve in your specific system. P3->T3 Yes P3->End No T1->End T2->End T3->End

References

Bindarit tissue-specific delivery

Author: Smolecule Technical Support Team. Date: February 2026

Bindarit Fact Sheet

The table below summarizes key information about this compound based on the gathered research.

Attribute Description
Chemical Description 2-methyl-2-[(1-[phenylmethyl]-1H-indazol-3yl)methoxy]propanoic acid; an indazolic derivative [1] [2]
Primary Known Mechanism Selective inhibition of the classical NF-κB pathway, reducing IκBα and p65 phosphorylation, nuclear translocation, and DNA binding of specific NF-κB dimers [1]
Key Molecular Targets Selective inhibition of monocyte chemoattractant proteins (MCPs): MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8; and IL-12β/p40 [1] [2]
Reported In Vivo Dosing 200 mg/kg/day (oral administration in rat and mouse models) [2]
Reported In Vitro Concentrations 10 - 300 µM (effective at inhibiting MCP-1 synthesis in human monocytes and endothelial cells) [2]
Solubility & Vehicle Suspended in 0.5% methylcellulose aqueous solution for in vivo studies [2]

Experimental Protocols for In Vitro Analysis

Here are detailed methodologies for key cell-based experiments to study this compound's effects, as cited in the literature.

Protocol 1: Assessing Cytokine mRNA Expression (qRT-PCR)

This protocol is used to evaluate this compound's specific effect on the mRNA expression of inflammatory cytokines like MCP-1 and IL-12β/p40 [1].

  • 1. Cell Culture & Pre-treatment: Use a mouse leukemic monocyte-macrophage cell line (e.g., Raw 264.7) or Bone Marrow-Derived Macrophages (BMDM). Pre-treat cells with 300 µM this compound for 1 hour.
  • 2. Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 1 µg/ml. Include controls (untreated and LPS-only).
  • 3. Time-Course Sampling: Collect cell samples at various time points post-stimulation (e.g., 1, 2, 4, 8, 24 hours) to capture peak expression.
  • 4. mRNA Measurement: Extract total RNA and perform quantitative RT-PCR to measure the mRNA levels of target cytokines (MCP-1, IL-12β/p40, IL-6, IL-8/KC).
  • 5. Critical Note: The study found that the persistent presence of this compound in the culture medium is crucial for its inhibitory effect. Washing the cells after pre-treatment but before LPS stimulation abolished the effect [1].
Protocol 2: Vascular Smooth Muscle Cell (VSMC) Functional Assays

This suite of assays is used to investigate this compound's direct effects on VSMC proliferation and migration, processes relevant to vascular disease [2].

  • Proliferation Assay (MTT)

    • Plate rat or mouse aortic VSMCs in 24-well plates.
    • Induce quiescence by switching to low-serum medium (e.g., 1% FBS) for 48 hours.
    • Stimulate proliferation with PDGF-BB (10 ng/mL) in the presence or absence of this compound (10-300 µM) for 48 hours.
    • Measure cell proliferation using an MTT assay.
  • Chemotactic Migration Assay (Modified Boyden Chamber)

    • Use a transwell system with 8.0 µm pore membranes coated with collagen I.
    • Pre-treat starved VSMCs with this compound (10-300 µM) for 2 hours.
    • Plate cells in the upper chamber in low-serum medium. Fill the lower chamber with low-serum medium containing PDGF-BB (10 ng/mL) as a chemoattractant.
    • After 6 hours, fix, stain, and count the migrated cells on the membrane.
  • Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 Protein

    • Plate and starve VSMCs as in the proliferation assay.
    • Stimulate cells with PDGF-BB (10 ng/mL) with or without this compound.
    • Collect cell culture supernatants at various time points (e.g., 6, 12, 24, 48 hours).
    • Use a commercial ELISA kit to quantify MCP-1 protein secretion.

Troubleshooting Common Experimental Issues

  • Problem: Lack of inhibitory effect in cell culture experiments.
    • Solution: Ensure this compound is present in the culture medium throughout the entire stimulation period. Do not remove it after pre-treatment [1].
  • Problem: Low solubility of this compound in aqueous solutions.
    • Solution: The cited research used 0.5% methylcellulose as a vehicle for in vivo administration [2]. For in vitro work, you may need to explore other biocompatible solvents like DMSO, ensuring the final concentration does not affect cell viability.
  • Problem: Need to confirm the on-target effect of this compound in a specific cell type.
    • Solution: Use the provided protocols to measure the downstream outputs: reduction in MCP-1/CCL2 production (via ELISA) and inhibition of the classical NF-κB pathway (via western blot for p-IκBα and p-p65) [1] [2].

This compound's Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound as described in the research.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkBPathway Classical NF-κB Pathway (IκB phosphorylation/degradation, p65/p50 nuclear translocation) TLR4->NFkBPathway GeneTranscription Gene Transcription NFkBPathway->GeneTranscription MCPs MCP-1/CCL2, MCP-3/CCL7 IL-12β/p40 Production GeneTranscription->MCPs Inflammation Chronic Inflammation & Tissue Damage MCPs->Inflammation This compound This compound Inhibit Inhibits This compound->Inhibit Inhibit->NFkBPathway

Current Knowledge Gaps and Research Directions

The search results indicate that while this compound's mechanism is well-studied, its tissue-specific delivery remains a nascent field. Advancing this area is crucial for improving therapeutic efficacy and reducing systemic side effects.

  • Potential Strategy: The field of nanomedicine offers promising avenues. Biomimetic nanomedicines (bNMs), such as those using macrophage or platelet membranes, are being developed for inflammatory diseases like atherosclerosis. These systems can improve drug accumulation at diseased sites by leveraging natural tropism and evading immune clearance [3].
  • Research Path: To develop a targeted delivery system for this compound, you could investigate the conjugation of this compound or its carrier to ligands that recognize receptors upregulated in your tissue of interest (e.g., vascular cell adhesion molecules in inflamed endothelium).

References

Understanding Bindarit's PK Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the main pharmacokinetic limitations of Bindarit? this compound is a small, synthetic indazole derivative with low molecular weight. Its main pharmacokinetic (PK) challenges include:

  • Poor Aqueous Solubility: This can limit its absorption and bioavailability after administration [1].
  • Rapid Metabolism: Studies on early derivatives noted a short biological half-life of less than one hour due to rapid metabolism by the CYP450 enzyme system [2].
  • Suboptimal Dosing Regimens: Conventional administration often requires high or frequent dosing to maintain therapeutic levels, as seen in preclinical models where daily injections were needed [1].

FAQ 2: What are the primary formulation strategies to improve this compound's pharmacokinetics? The most advanced strategy is its encapsulation into nanocarriers, which enhances its delivery and release profile. The table below summarizes a successfully developed nanoparticle formulation.

Table 1: Characteristics of this compound-Loaded PLGA Nanoparticles (BN NP)

Parameter Description Significance / Outcome
Formulation Composition Poly (lactic-co-glycolic acid) (PLGA) nanoparticles embedded in thermosensitive Pluronic F127 hydrogel [3]. Provides a biocompatible, controlled-release depot system for localized or sustained delivery.
Particle Size & Morphology Spherical nanoparticles; precise size can be characterized by Dynamic Light Scattering (DLS) and Scanning Electron Microscope (SEM) [3]. The small, uniform size is crucial for effective drug delivery and distribution.
Drug Release Kinetics Sustained release profile demonstrated via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) over 21 days [3]. Addresses the rapid metabolism issue by maintaining therapeutic drug levels over an extended period.
In Vivo Efficacy Adventitial administration in a murine model showed reduced venous neointimal hyperplasia and improved vessel patency [3]. Confirms the formulation's biological activity and therapeutic potential in a disease-relevant model.

FAQ 3: What are the standard in vivo administration protocols for this compound in preclinical research? For basic research, this compound is often administered systemically. The following table outlines a common protocol used in rodent studies.

Table 2: Example of a Standard Preclinical Dosing Protocol for this compound

Parameter Details
Dosage 100 mg/kg of body weight [1] [4].
Route of Administration Subcutaneous (s.c.) injection [1] or oral gavage [4].
Dosing Vehicle Ethanol or DMSO, further diluted in a solution like 5% Tween 80/5% polyethylene glycol 400, or in corn oil [1].
Dosing Schedule Typically administered daily over several days (e.g., from postnatal day 4 to 7 in a neonatal mouse model) [1].

FAQ 4: What is this compound's primary mechanism of action? this compound is a selective inhibitor of the synthesis of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 [5] [4] [6]. It achieves this by blocking the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation [1] [5]. The diagram below illustrates this signaling pathway and where this compound intervenes.

G ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS) NFkBPathway NF-κB Pathway Activation ProInflammatoryStimuli->NFkBPathway MCPGeneExpression MCP-1/CCL2 Gene Expression NFkBPathway->MCPGeneExpression MonocyteRecruitment Monocyte/Macrophage Recruitment MCPGeneExpression->MonocyteRecruitment TissueInflammation Tissue Inflammation & Damage MonocyteRecruitment->TissueInflammation This compound This compound Inhibition Inhibits NF-κB Activation (Reduces IκBα and p65 phosphorylation) This compound->Inhibition Inhibition->NFkBPathway

Diagram: this compound inhibits the NF-κB pathway, reducing MCP-1 synthesis and subsequent inflammatory cascade.

Experimental Protocols & Troubleshooting

FAQ 5: What is a detailed protocol for preparing and testing this compound-loaded nanoparticles? The following protocol is adapted from a study on preventing venous stenosis [3].

  • Objective: To prepare and characterize this compound-encapsulated PLGA nanoparticles (BN NP) for sustained drug release.
  • Materials:
    • This compound, PLGA polymer, Polyvinyl Alcohol (PVA), Dimethylformamide (DMF), Acetone, Pluronic F127 hydrogel.
    • Equipment: Magnetic stirrer, Centrifuge, Lyophilizer, Dynamic Light Scattering (DLS) instrument, Scanning Electron Microscope (SEM), LC-MS/MS system.
  • Methodology:
    • Nanoparticle Synthesis (Interfacial Deposition):
      • Dissolve 1g of PLGA in 9 mL of acetone.
      • Dissolve 100 mg of this compound in 1 mL of DMF.
      • Mix the two solutions and add them dropwise to 1000 mL of deionized water containing 0.25% (w/v) PVA, under constant stirring.
      • Stir the mixture for 2 hours at room temperature, then leave at 4°C overnight.
      • Concentrate the nanoparticles by centrifugation at 100,000 x g overnight at 4°C.
      • Wash the pellet and dry by lyophilization to obtain a free-flowing powder.
    • Hydrogel Loading:
      • Disperse the dried BN NP in a 20% (w/v) solution of Pluronic F127 hydrogel at 4°C to achieve the desired drug concentration (e.g., 30 μM this compound equivalent).
    • Characterization:
      • Particle Size & Zeta Potential: Use DLS to measure the hydrodynamic diameter and surface charge.
      • Morphology: Use SEM to confirm spherical shape and uniform size.
      • Drug Release Kinetics (In Vitro):
        • Place aliquots of the BN NP hydrogel in tubes and allow to solidify at 37°C.
        • Add a release medium (e.g., saline) on top and incubate at 37°C.
        • Collect the supernatant at predetermined time points (e.g., 1 hour to 21 days).
        • Analyze this compound concentration in the samples using LC-MS/MS to generate a release profile.

FAQ 6: What are common issues when working with this compound in cell culture?

  • Problem: Low efficacy or solubility in vitro.
    • Solution: this compound is typically dissolved in DMSO to create a stock solution (e.g., 100 mM) [6]. Ensure the final DMSO concentration in culture media is non-cytotoxic (usually ≤0.5%). Based on binding assays, effective concentrations for targeting FABP4 can be in the low micromolar range (Kᵢ ~19-60 μM) [5], while for CCL2 inhibition in monocytic cells, higher concentrations (e.g., 250-300 μM) are often used [5] [6]. Perform a dose-response curve for your specific cell type.
  • Problem: Inconsistent in vivo results.
    • Solution: Ensure proper preparation of the dosing suspension. For oral or systemic administration in mice, this compound is often suspended in 0.5% methylcellulose [6] or other suitable vehicles like corn oil [1]. Homogenize the suspension thoroughly before each administration to ensure consistent dosing.

Key Takeaways for Your Research

  • Lead Strategy: The most promising approach to overcome PK limitations is nanoparticle encapsulation, specifically using PLGA-based carriers, which provide a proven controlled-release system [3].
  • Mechanistic Insight: this compound's anti-inflammatory effect is primarily via inhibition of the NF-κB pathway and subsequent reduction of MCP-1/CCL2 [1] [4]. It may also have an off-target effect on FABP4, influencing its immunomodulatory activity [5].
  • Clinical Translation: this compound has been evaluated in Phase II clinical trials for diabetic nephropathy and lupus nephritis, where it was well-tolerated, supporting its potential for repurposing [2] [4].

References

Experimental Protocol: LApBIN Preparation and In Vivo Testing

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to replicate or build upon this strategy, here is a detailed methodology based on the study.

1. Preparation of Bindarit-Loaded Nanoparticles (pBIN)

  • Materials: this compound (BIN) and Polyethyleneimine (PEI, MW = 25 kDa).
  • Method: Use a dialysis procedure to prepare the nanoparticles.
  • Principle: The assembly is driven by multiple noncovalent forces, including electrostatic interactions, H-bonding, and hydrophobic interactions [1]. This can be confirmed by Fourier transform infrared spectroscopy (FT-IR).

2. Preparation of Laminarin-Modified Nanoparticles (LApBIN)

  • Materials: Laminarin (LAM), a natural water-soluble β-1,3 glucan that acts as a ligand for the Dectin-1 receptor on monocytes and macrophages [1].
  • Method: Add LAM into the suspension of pBIN. The preparation is guided by electrostatic force-mediated spontaneous deposition [1].

3. In Vivo Administration and Evaluation

  • Animal Model: Use a high-fat-diet-induced mouse model of obesity and related metabolic diseases [1].
  • Dosing: Administer LApBIN orally. The study used a dose of 100 mg/kg of this compound once every three days [1].
  • Evaluation:
    • Targeting Capability: Trace the distribution of labeled nanoparticles to confirm oral adsorption, translocation to monocytes, and subsequent delivery to target lesions (inflamed adipose tissue, fatty liver, atherosclerotic plaques) [1].
    • Efficacy Assessment: Measure the suppression of key inflammatory markers (e.g., MCP-1) in the lesions and evaluate the preventive effects on disease development (e.g., weight gain, insulin resistance, plaque formation) [1].

FAQs and Troubleshooting Guide

Based on the scientific principles of this delivery system, here are some anticipated challenges and potential solutions.

Question / Issue Possible Cause Troubleshooting Guide / Solution
Poor nanoparticle stability or aggregation Incorrect PEI:BIN ratio; insufficient laminarin coating. Optimize the self-assembly conditions via dialysis; characterize particle size and zeta potential to confirm successful LAM coating which reduces surface charge [1].
Low cellular uptake by monocytes/macrophages Ineffective laminarin coating; low Dectin-1 receptor expression on cell model. Validate LAM functionality with competitive binding assays; confirm Dectin-1 receptor expression on your chosen monocytic cell line (e.g., Raw 264.7 cells) [1].
Inefficient targeted delivery in vivo Instability in the GI tract; insufficient monocyte-mediated transport. Use in vivo imaging to track nanoparticle fate; consider the yeast-derived microcapsule system as an alternative oral delivery platform [2].
Inadequate therapeutic outcomes Low drug loading; premature drug release; off-target effects. Analyze drug loading and entrapment efficiency; perform in vitro drug release studies; the LApBIN system showed sustained release and altered biodistribution for targeted efficacy [1].

Mechanism and Workflow Visualizations

To better understand the mechanism and experimental workflow, I have created the following diagrams.

Signaling Pathways and Mechanisms of Action

G cluster_nfkb This compound modulates the NF-κB pathway cluster_fabp4 This compound interacts with FABP4 LPS LPS Stimulus NFkB_Activation IκBα/p65 Phosphorylation & NF-κB Activation LPS->NFkB_Activation MCP1_Transcription MCP-1/CCL2 Gene Transcription NFkB_Activation->MCP1_Transcription MonocyteRecruit Monocyte Recruitment MCP1_Transcription->MonocyteRecruit Bindarit_NFkB This compound Bindarit_NFkB->NFkB_Activation Inhibits Bindarit_FABP4 This compound FABP4_Binding Binds to FABP4 Bindarit_FABP4->FABP4_Binding FABP4_Nuclear Promotes FABP4 Nuclear Import FABP4_Binding->FABP4_Nuclear PPARg_Signaling Alters PPARγ and Kinase Signaling FABP4_Nuclear->PPARg_Signaling IL8_Expression Enhances IL-8 Expression PPARg_Signaling->IL8_Expression Start Inflammatory Stimulus Start->LPS Start->Bindarit_FABP4

Experimental Workflow for LApBIN Delivery System

G Comp_Design 1. Computational Design NP_Prep 2. Nanoparticle Preparation (BIN + PEI → pBIN) Comp_Design->NP_Prep Guided by simulation Surface_Mod 3. Surface Modification (pBIN + Laminarin → LApBIN) NP_Prep->Surface_Mod Electrostatic deposition Oral_Admin 4. Oral Administration Surface_Mod->Oral_Admin Uptake 5. Monocyte Uptake Oral_Admin->Uptake GI tract absorption Transport 6. Monocyte-Mediated Transport Uptake->Transport 'Trojan horse' strategy Delivery 7. Targeted Drug Release in Lesions Transport->Delivery Recruitment to inflamed sites Effect 8. Therapeutic Effect (Reduced Inflammation) Delivery->Effect MCP-1 inhibition

Alternative Delivery Platform

A newer platform called GEMINI (Genetically Encoded Multifunctional Integrated Nanovesicles) uses synthetic biology to engineer extracellular vesicles (EVs) for targeted drug delivery [3]. This approach genetically engineers "producer" cells to create EVs with specific surface targeting features and pre-loaded cargo. While not yet reported for this compound, it represents a potential future alternative to the laminarin-based system for targeted delivery to difficult-to-transfect cells like T cells [3].

References

Bindarit vs AR-C155858 MCT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison

Feature AR-C155858 Bindarit
Primary Target(s) MCT1, MCT2 [1] [2] MCT4 [3] [4]
Inhibition Potency MCT1 Ki = ~2.3 nM; MCT2 Ki = <10 nM [2] Information on precise inhibition constants (Ki/IC50) for MCT4 is not fully established in the available literature [3].
Mechanism of Action Potent, specific inhibition of transporter activity [5] [1] Reported to be a non-competitive inhibitor of MCT4 [4]
Selectivity Does not inhibit MCT4 [1] [2] Selective for MCT4 over MCT1 [3] [4]
Known Other Activities Originally identified for immunosuppressive effects [1] Known inhibitor of monocyte chemotactic proteins (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8) [6] [7]
Key Research Applications Probing roles of MCT1/MCT2 in metabolism; cancer research (e.g., lymphoma models); tool compound for AZD3965 development [1] [2] [8] Studying MCT4 role in highly glycolytic tissues (e.g., muscle, cancer); investigating lactate efflux in metastasis and tumor microenvironment [3] [4]

Experimental Evidence & Protocols

The differing actions of these inhibitors are demonstrated through distinct experimental approaches.

Validating MCT1 Inhibition by AR-C155858

A classic method to demonstrate AR-C155858's potency involves measuring lactate uptake in rat erythrocytes, which natively express MCT1.

  • Experimental System: Rat erythrocytes (red blood cells) or Xenopus laevis oocytes expressing rat MCT1 [5] [1].
  • Protocol Overview: Transport activity is measured by monitoring the change in extracellular pH associated with the co-transport of lactate and a proton (H⁺) using a pH-sensitive electrode. Cells are suspended in a lightly buffered saline medium, and a known concentration of L-lactate is added. The initial rate of extracellular acidification reflects MCT1 activity [1].
  • Inhibitor Application: AR-C155858 is added to the cell suspension at varying concentrations (e.g., 1 nM to 100 nM) to generate an inhibition curve. A Ki value of approximately 2.3 nM can be determined for MCT1 in erythrocytes through this method [1] [2].
Investigating MCT4 Inhibition by this compound

Evidence for this compound's action on MCT4 comes from in vivo exercise physiology studies in mice, where MCT4 is critical for lactate efflux from glycolytic muscle.

  • Experimental System: Live mice (e.g., male ICR mice) [3].
  • Protocol Overview: Mice receive an intraperitoneal injection of either this compound (e.g., 50 mg/kg body weight) or a vehicle control. After 15 minutes, they undergo a treadmill running test at a high speed (40 m/min) until exhaustion [3].
  • Outcome Measurements:
    • Exercise Capacity: this compound-administered mice show a significant reduction in running duration compared to controls [3].
    • Muscle Lactate: Immediately after exercise, muscle lactate concentration is significantly higher in the this compound group, consistent with the inhibition of lactate export from muscle fibers via MCT4 [3].
    • Blood Lactate: Unlike MCT1 inhibition, blood lactate levels may not be altered, highlighting the tissue-specific role of MCT4 [3].

The following diagram illustrates the logical flow of this key experiment:

G Start Mouse Treadmill Model A Administer this compound or Vehicle (Control) Start->A B High-Intensity Treadmill Run to Exhaustion A->B C Measure Key Outcomes B->C C1 Running Duration (Exercise Capacity) C->C1 C2 Muscle Lactate Concentration C->C2 C3 Blood Lactate Concentration C->C3 D Analyze Data C1->D C2->D C3->D

Key Considerations for Researchers

  • Specificity vs. Multi-Targeting: AR-C155858 is a highly specific tool for dissecting MCT1/MCT2 function. This compound's known anti-inflammatory effects via MCP inhibition mean researchers must design careful controls to confirm that observed phenotypes are due to MCT4 inhibition and not its other activities [4] [6].
  • Research Stage: AR-C155858 is a well-established reference compound in basic research. Its derivative, AZD3965, has advanced to human clinical trials for cancer, validating MCT1 as a drug target [4] [8]. Evidence for this compound as an MCT4 inhibitor is more recent and primarily from pre-clinical models [3].
  • Functional Outcome: Choose based on your biological question. To block high-affinity lactate uptake in oxidative tissues, AR-C155858 is appropriate. To block lactate efflux from glycolytic cells (like hypoxic tumor cells or white muscle fibers), this compound is the relevant tool [3] [4].

References

Bindarit's Investigational Role in Lupus Nephritis

Author: Smolecule Technical Support Team. Date: February 2026

Bindarit is an inhibitor of monocyte chemoattractant protein-1 (MCP-1/CCL2), a chemokine that plays a key role in recruiting inflammatory cells to sites of injury [1] [2]. The table below summarizes the available preclinical evidence for this compound in a mouse model of lupus.

Aspect Findings in NZB/W Mice (Preclinical Model)
Mechanism of Action Selective inhibitor of MCP-1/CCL2 synthesis, reducing mononuclear cell infiltration [1].
Effect on Proteinuria Delayed onset and reduced severity (e.g., 53% vs. 80% proteinuric mice at 10 months vs. vehicle) [1].
Effect on Renal Function Significant protection from impairment (e.g., serum BUN 53 +/-5 vs. 140 +/- 37 mg/dl at 10 months) [1].
Effect on Survival Significantly prolonged survival (e.g., 87% vs. 40% at 10 months) [1].
Key Experimental Finding Complete prevention of the up-regulation of renal MCP-1 mRNA that occurs during disease progression [1].

Established Treatments for Lupus Nephritis

In contrast to the investigational status of this compound, several therapies are well-established in clinical practice and guidelines for LN. The following table summarizes key approved and recommended options.

Treatment Category Example Agents Key Efficacy Data (vs. Standard of Care) Clinical Status
Mycophenolic Acid Analogs (MPAAs) Mycophenolate mofetil (MMF) Often used as a baseline comparator in trials [3]. Standard of care [4] [3].
Biologics (anti-BLyS) Belimumab Increased complete renal response (CRR); RD: 145.02 more/1000 patients (High-certainty evidence) [3]. FDA-approved for LN [4] [5].
Calcineurin Inhibitors Voclosporin Increased CRR; RD: 281.38 more/1000 patients (High-certainty evidence) [3]. FDA-approved for LN [4] [3].
Anti-CD20 Monoclonal Antibodies Obinutuzumab Increased CRR; RD: 134.23 more/1000 patients (Moderate-certainty evidence) [3]. Recommended in guidelines [3].

Current treatment strategies for lupus nephritis focus on combination regimens. For proliferative LN (Class III/IV), initial (induction) therapy often combines corticosteroids with an immunosuppressive agent like mycophenolate mofetil or cyclophosphamide [4]. For maintenance therapy, mycophenolate mofetil or azathioprine are used [4]. There is also a strong trend toward using glucocorticoid-sparing regimens, leveraging combinations of immunosuppressives and biologics to minimize the significant side effects of long-term steroid use [6].

Preclinical Experimental Workflow for this compound

The foundational evidence for this compound in lupus comes from a specific animal study. The diagram below outlines the key methodological steps from this experiment.

Start Start: NZB/W Lupus-Prone Mouse Model Group Randomization into Groups: 1. This compound Treatment (50 mg/kg/day, orally) 2. Vehicle Control Start->Group Timeline Long-Term Study Timeline: • Treatment from 2 months of age • Subgroups sacrificed at 2, 6, 8, 10 months • Separate survival study Group->Timeline Assess Outcome Assessment Timeline->Assess Param Primary Parameters: • Proteinuria (Urine) • Renal Function (BUN) • Anti-dsDNA Antibodies (Serum) • Survival Rate Assess->Param Histo Histopathological Analysis: • Glomerular Hypercellularity • Interstitial Inflammation • Tubular Damage Param->Histo Mech Mechanistic Investigation: • Renal MCP-1 mRNA Expression (Northern Blot Analysis) Histo->Mech End Data Analysis: This compound vs. Vehicle Control Mech->End

Interpretation and Research Gap

The data indicates that this compound and approved LN therapies work through fundamentally different mechanisms. While current biologics like Belimumab target B-cell pathways, and calcineurin inhibitors like Voclosporin target T-cell activation, this compound aims to modulate the innate immune response by inhibiting monocyte/macrophage recruitment via MCP-1/CCL2 [4] [1].

The critical distinction is that This compound's potential efficacy data comes solely from a 1998 animal study [1], whereas other treatments have robust human clinical trial data supporting their use. There appears to be no published clinical trial evidence for this compound in human lupus nephritis, which is a significant gap in its development pathway. Its investigation in other conditions, like coronary stent restenosis, confirms its activity in humans but does not directly translate to LN efficacy [2].

References

Quick Comparison: Bindarit vs. Traditional NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Feature Bindarit (Targeted Agent) Traditional NSAIDs (e.g., Etoricoxib, Diclofenac)
Primary Mechanism Inhibits synthesis of MCP-1/CCL2 and related chemokines; modulates NF-κB pathway & FABP4 protein [1] [2] [3] Broad inhibition of Cyclooxygenase (COX-1 & COX-2) enzymes [4]

| Key Molecular Targets | - NF-κB (p65/p50)

  • MCP-1/CCL2 promoter
  • Fatty Acid-Binding Protein 4 (FABP4) [2] [5] [3] | COX-1 (constitutive) COX-2 (inducible) [4] | | Main Indications (Research Focus) | - Lupus nephritis, diabetic nephropathy
  • Neuroinflammatory diseases (e.g., MS, neonatal hydrocephalus)
  • Atherosclerosis, obesity-related inflammation [1] [6] [7] | Symptomatic relief in osteoarthritis, rheumatoid arthritis; general pain and inflammation [4] | | Key Efficacy Metrics | - Reduced urinary CCL2 & albumin in nephritis (Phase II trials)
  • Improved myelination & synaptic function in hydrocephalus models [7] [5] | - Improved WOMAC pain scores (e.g., Etoricoxib MD: -0.44)
  • Reduced WOMAC stiffness (e.g., Diclofenac MD: -0.40) [4] | | Safety Profile | Well-tolerated in clinical trials for nephritis; no widespread suppression of prostaglandins [5] | Class-associated risks: GI ulcers, increased cardiovascular adverse events (e.g., Etoricoxib), kidney injury [4] |

Detailed Mechanisms of Action

The fundamental difference lies in how these compounds interact with the body's inflammatory pathways.

This compound's Targeted Approach

This compound employs a multi-faceted mechanism that is more selective than that of traditional NSAIDs.

  • Inhibition of MCP-1/CCL2 Synthesis: This is this compound's most recognized action. By selectively suppressing the production of Monocyte Chemoattractant Protein-1, it reduces the recruitment of monocytes to inflammation sites without broadly shutting down the immune response [1] [2].
  • Modulation of the NF-κB Pathway: this compound downregulates the classical NF-κB activation pathway. It reduces the phosphorylation of IκBα and p65, leading to decreased activation and nuclear translocation of NF-κB dimers. This results in a selective inhibition of a subset of NF-κB-dependent inflammatory genes, including MCP-1 and IL-12β/p40 [2].
  • Interaction with FABP4: Recent research shows that this compound physically binds to Fatty Acid-Binding Protein 4 (FABP4), a lipid chaperone. This interaction promotes the nuclear translocation of FABP4 and impacts PPARγ signaling and kinase pathways, contributing to its unique immunomodulatory effects [3].

The following diagram illustrates this compound's primary mechanisms of action.

G cluster_this compound This compound Inhibition cluster_FABP4 FABP4 Modulation by this compound LPS LPS IKK IKK Complex LPS->IKK NFkB_Inactive NF-κB (Inactive complex with IκB) NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active IκB degradation & NF-κB release MCP1_Gene MCP-1/CCL2 Gene NFkB_Active->MCP1_Gene Transcription activation IKK->NFkB_Inactive Phosphorylates IκB MCP1_Protein MCP-1 Protein (Secreted) MCP1_Gene->MCP1_Protein Expression MonocyteRecruit Monocyte Recruitment MCP1_Protein->MonocyteRecruit FABP4_Cyto FABP4 (Cytosol) FABP4_Nuclear FABP4 (Nucleus) FABP4_Cyto->FABP4_Nuclear Promotes nuclear import PPARg PPARγ Signaling FABP4_Nuclear->PPARg IL8_Secretion IL-8 Secretion PPARg->IL8_Secretion B1 This compound B1->NFkB_Active Reduces nuclear translocation & DNA binding B1->IKK Inhibits B2 This compound B2->MCP1_Gene Selectively inhibits promoter activation B3 This compound B3->FABP4_Cyto Binds to

Traditional NSAIDs' Broad Inhibition

In contrast, traditional NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of pain, fever, and inflammation.

  • COX-1 Inhibition: Blocking this constitutive enzyme leads to reduced production of protective prostaglandins in the stomach, resulting in common side effects like gastric ulcers and bleeding [4].
  • COX-2 Inhibition: Blocking this inducible enzyme, prevalent at inflammation sites, provides the primary therapeutic effect of reducing pain and swelling. Selective COX-2 inhibitors (like Etoricoxib) were developed to minimize GI side effects, but are associated with an increased risk of cardiovascular adverse events [4].

Efficacy and Safety Data

The different mechanisms of action translate into distinct efficacy and safety profiles.

This compound's Profile
  • Efficacy: In a phase II clinical trial for lupus nephritis and diabetic nephropathy, this compound was well-tolerated and significantly reduced urinary levels of CCL2 and albumin excretion, indicating a direct impact on the disease process [5]. In a model of neonatal hydrocephalus, treatment significantly improved myelination in the corpus callosum, attenuated cortical thinning, and supported normal synapse formation, primarily by suppressing harmful microglial activation [7].
  • Safety: Its targeted mechanism avoids the broad suppression of prostaglandins, which is the source of typical NSAID side effects. Clinical trials have reported it to be well-tolerated [5].
Traditional NSAIDs' Profile
  • Efficacy: A 2025 Bayesian network meta-analysis of 31 studies in knee osteoarthritis provides robust, comparative efficacy data [4]:
    • Etoricoxib was most effective for improving the WOMAC pain subscale score (Mean Difference MD = -0.44).
    • Naproxen significantly improved WOMAC function scores (MD = -0.43).
    • Diclofenac significantly reduced WOMAC stiffness scores (MD = -0.40).
  • Safety: The same analysis highlighted class-specific risks [4]:
    • Etoricoxib significantly increased the incidence of cardiovascular adverse events compared to placebo (Odds Ratio OR = 0.56).
    • Ketoprofen had fewer gastrointestinal adverse events (OR = 0.09).

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Assessing this compound's Effect on NF-κB Pathway & Cytokines [2]
  • Cell Model: Mouse leukemic monocyte-macrophage cell line (Raw 264.7) or bone marrow-derived macrophages (BMDM).
  • Stimulation: Lipopolysaccharide (LPS) at 1 µg/ml.
  • Treatment: Pre-treatment with this compound (300 µM) for 1 hour before LPS stimulation.
  • Analysis:
    • mRNA Quantification: MCP-1, IL-12β/p40, IL-6, and IL-8/KC levels measured by RT-PCR at time points (1, 2, 4, 8, 24 h).
    • Protein Analysis: Western blot for IκBα and p65 phosphorylation; EMSA for NF-κB DNA binding activity.
  • Key Outcome: this compound significantly reduced LPS-induced MCP-1 and IL-12β/p40 mRNA, but not IL-6 or IL-8. This was mediated via reduced IκBα and p65 phosphorylation.
Protocol 2: In Vivo Efficacy in Neonatal Hydrocephalus [7]
  • Animal Model: Ccdc39 (prh) mutant mice, a genetic model of neonatal hydrocephalus.
  • Treatment: this compound administered subcutaneously at 100 mg/kg body weight daily from postnatal day (P)4 through P7.
  • Control: Vehicle-only injected mutants and wild-type littermates.
  • Analysis:
    • Histology & Morphometry: Ventricular volume, corpus callosum myelination (LFB staining), cortical thickness, and synapse analysis.
    • Immunofluorescence: Assessment of microglial activation (Iba1, CD68) and myeloid cell death.
    • Molecular Biology: qRT-PCR for proinflammatory cytokines (MCP-1, TNF-α, IL-1β) from brain tissue.
  • Key Outcome: this compound treatment significantly improved white matter integrity, cortical structure, and synaptic maturation, correlating with reduced microglial activation.
Protocol 3: Network Meta-Analysis of NSAIDs in Osteoarthritis [4]
  • Search Strategy: Systematic search of PubMed, Web of Science, Embase, and Cochrane Library up to June 1, 2024.
  • Inclusion Criteria: Randomized Controlled Trials (RCTs) on OA patients comparing NSAIDs against placebo or other active comparators.
  • Outcomes: WOMAC total and subscale scores (pain, stiffness, function), VAS pain score, and adverse events (cardiovascular, gastrointestinal).
  • Statistical Analysis: Bayesian network meta-analysis (NMA) using random-effects models. Calculated Mean Differences (MD) for continuous outcomes and Odds Ratios (OR) for dichotomous outcomes, with 95% confidence intervals (CI).

Conclusion for Research and Development

  • For chronic, immune-driven diseases like nephritis, neuroinflammatory conditions, and metabolic inflammation, this compound's targeted mechanism offers a promising therapeutic strategy.
  • For symptomatic relief of pain and inflammation as in osteoarthritis, traditional NSAIDs remain a primary and effective option, despite their known safety concerns.

References

Mechanisms of Chemokine Binding Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemokine binding selectivity is determined by distinct interaction sites and mechanisms across different binding proteins and receptors. The table below summarizes key systems and their selectivity determinants:

System / Protein Origin / Type Key Selectivity Determinants Binding Spectrum / Key Chemokines Bound
Interleukin-8 Receptor B (IL-8RB) [1] Human GPCR Overlapping but distinct sites for different chemokines; determinants located on N-terminal segment and region between TMD4-e2 loop [1]. Selective for IL-8, GROα, NAP-2 [1].
Viral CBP (vCCI) [2] Poxvirus Acidic binding loops that interact with basic clusters on chemokines; targets chemokine's receptor-binding residues and/or GAG-binding region [2]. Broad spectrum of CC chemokines [2].
Atypical Chemokine Receptor 5 (ACKR5/GPR182) [3] Human Atypical Receptor Binds a wide range with varying affinity; high-affinity binding (Ki ≤ 10 nM) for CXCL12, CXCL13; intermediate (Ki=10-100 nM) for CXCL10, CCL1, CCL11, others [3]. Very broad spectrum; CXCL10, CXCL12, CXCL13, CCL1, CCL11, CCL19, CCL25, CCL26, XCL1, and more [3].
Class A3 Evasins (e.g., EVA-A) [4] Tick Salivary Protein A deep hydrophobic pocket that interacts with the residue immediately following the CC motif of the chemokine; less dependent on N- and C-terminal regions than A1 evasins [4]. Binds to 20 CC chemokines (Kd ≤ 250 nM); inhibits CCL3, CCL5, CCL7, CCL8, CCL13, CCL14, CCL15, CCL23 [4].

The following diagram illustrates the general multi-step mechanism and key interaction sites for chemokine binding, integrating concepts from several of these systems [1] [5]:

G Start Chemokine Binding Process Mech1 Initial Engagement (Alternative model for ACKR3: Chemokine N-term engages offosteric pocket first) Start->Mech1 CRS0_5 CRS0.5 Receptor N-term (res 2-7) interacts with chemokine β1-strand Mech2 Docking & Stabilization (Receptor N-term wraps around chemokine core) CRS0_5->Mech2 CRS1 CRS1 Chemokine core (N-loop, 40s-loop) interacts with Receptor N-term Mech3 Receptor Activation (Induces signaling or scavenging) CRS1->Mech3 CRS1_5 CRS1.5 Continuous interaction interface CRS1_5->Mech3 CRS2 CRS2 Chemokine N-term inserts into Receptor transmembrane pocket CRS2->Mech2 Mech1->CRS0_5  Involves Mech1->CRS2  Involves Mech2->CRS1  Involves Mech2->CRS1_5  Involves

Key Experimental Methods for Profiling Selectivity

Researchers use several robust methodologies to characterize chemokine-binding interactions. Here are detailed protocols for two common techniques:

1. Competitive Binding Assay using Flow Cytometry [3] This method is ideal for efficiently determining the binding affinity and specificity of numerous chemokines to a receptor or binding protein.

  • Cell Preparation: Generate a cell line (e.g., HEK-293) stably expressing the target receptor (e.g., GPR182). Use parental cells as a negative control.
  • Ligand Incubation: Resuspend cells in a cold binding buffer (e.g., 125 mM NaCl, 5.9 mM KCl, 1 mM MgCl₂, 2.56 mM CaCl₂, 25 mM Hepes pH 7.4) to prevent receptor internalization.
  • Competition: Incubate cells with a range of concentrations of an unlabeled competitor chemokine. Shortly after, add a fixed, low concentration (e.g., 50 nM) of a fluorescently labeled reference chemokine (e.g., AlexaFluor-647-labeled CXCL10).
  • Binding and Analysis: Incubate the mixture for 1 hour at 4°C with gentle shaking. Wash cells twice with binding buffer to remove unbound chemokine.
  • Detection and Quantification: Fix cells and analyze fluorescence via flow cytometry. The level of fluorescent signal inversely correlates with the competitor's binding affinity. Calculate inhibition constants (Ki values) from the competition data.

2. Surface Plasmon Resonance (SPR) [4] SPR is a powerful label-free technique for obtaining real-time kinetic data (association and dissociation rates) and equilibrium affinity constants (Kd).

  • Immobilization: Purify and biotinylate the binding protein (e.g., an evasin with a C-terminal Avi-tag). Immobilize it on a streptavidin-coated SPR chip surface.
  • Screening and Kinetics: Create a series of running buffer solutions. For screening, inject various chemokines over the immobilized protein surface. For detailed kinetics, inject a range of concentrations of a specific chemokine.
  • Data Acquisition: The SPR instrument measures changes in the refractive index at the chip surface (response units, RU) as chemokines bind and dissociate in real-time.
  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model. This analysis yields the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).

Implications for Drug Development

Understanding these selectivity mechanisms opens up several strategic avenues for therapeutic development:

  • Engineering Broad-Spectrum Inhibitors: The discovery of tick evasins that naturally bind multiple chemokines provides a template for engineering anti-inflammatory proteins. As shown with Class A3 evasins, modifying the hydrophobic binding pocket can alter the chemokine selectivity profile, allowing for the creation of tailored inhibitors for specific inflammatory diseases [4].
  • Targeting Multiple Inflammatory Pathways: Since inflammatory diseases often involve numerous chemokines, a single broad-spectrum inhibitor could be more effective than blocking a single chemokine-receptor pair [2] [4]. Viral chemokine-binding proteins (vCCI) and atypical receptors like ACKR5 are being explored for this purpose [2] [3].
  • Exploiting Distinct Functional Determinants: The finding that determinants for high-affinity binding and receptor activation can be distinct is crucial. It suggests that narrow or broad-spectrum antagonists could be developed to block chemokine function without unintended signaling effects [1].

References

Bindarat anti-inflammatory effect comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Data

The following table details the specific mechanism and experimental evidence for Bindarit's anti-inflammatory action, primarily based on a 2025 study investigating its effect after a subarachnoid hemorrhage (SAH).

Feature Description for this compound
Primary Target Chemokine CC motif ligand 2 (CCL2/MCP-1) [1].
Mechanism of Action Inhibitor of CCL2 synthesis. Attenuates neuroinflammation by regulating the CCL2/CCR2/NF-κB pathway [1].
Key Experimental Model In vivo model of subarachnoid hemorrhage (SAH) in rodents [1].
Key Findings Attenuated neuroinflammation, reduced apoptosis, and modulated microglia polarization [1].
Primary Cell Type/Process Studied Microglia (central nervous system immune cells) and the resulting neuroinflammation [1].

To visualize this pathway, the following diagram illustrates the core mechanism of action for this compound as identified in the research.

G SAH Subarachnoid Hemorrhage (SAH) CCL2Production Upregulation of CCL2 Synthesis SAH->CCL2Production CCR2Binding CCL2 Binds to CCR2 Receptor CCL2Production->CCR2Binding NFkBActivation NF-κB Pathway Activation CCR2Binding->NFkBActivation Neuroinflammation Neuroinflammation (Microglia Activation, Apoptosis) NFkBActivation->Neuroinflammation This compound This compound Intervention This compound->CCL2Production Inhibits

This compound's Mechanism in the CCL2/CCR2/NF-κB Pathway

Comparison with Other Anti-Inflammatory Agents

The table below places this compound within the broader context of other anti-inflammatory drug classes, highlighting its unique target.

Drug/Drug Class Primary Molecular Target(s) Key Mechanism of Action Therapeutic Contexts
This compound CCL2 (MCP-1) synthesis [1] Inhibits production of the CCL2 chemokine, blocking monocyte recruitment [1] Neuroinflammation (e.g., post-SAH) [1]
NSAIDs (e.g., Ibuprofen) COX-1 & COX-2 enzymes [2] Inhibits prostaglandin (PGE2) synthesis [2] General pain, fever, arthritis [3] [2]
Glucocorticoids (e.g., Prednisone) Glucocorticoid receptor [2] Suppresses multiple cytokine-induced genes (e.g., for IL-1, TNF-α, COX-2) [2] Broad-range autoimmune and inflammatory diseases [2]
Anti-Cytokine Biologicals (e.g., Infliximab) Specific cytokines (e.g., TNF-α) or their receptors [2] Neutralizes extracellular cytokine activity [2] Rheumatoid arthritis, Crohn's disease, psoriasis [2]
Farfarae Flos (PR) Multiple (IL-6, NO, TNF-α) [4] Herbal extract; modulates multiple inflammatory factors via flavonoids/sesquiterpenes [4] Traditional medicine for airway inflammation [4]

Experimental Protocol for this compound

The key study on this compound used the following experimental methodology [1]:

  • In Vivo Model: The research was conducted using a rodent model of subarachnoid hemorrhage (SAH).
  • Intervention: this compound was administered following the induction of SAH.
  • Pathway Analysis: Gene Set Enrichment Analysis (GSEA) and other techniques were used to identify the CCL2/CCR2/NF-κB pathway as central to the process.
  • Key Outcome Measures: The study evaluated the attenuation of neuroinflammation, levels of apoptosis (programmed cell death), and the polarization state of microglia (the immune cells of the brain).

Research Implications and Comparisons

  • This compound's Niche: The experimental data positions this compound as a specialized agent targeting the CCL2/CCR2 axis. This makes it a candidate for conditions where monocyte/macrophage infiltration is a key driver of pathology, such as in specific neuroinflammatory diseases [1].
  • Contrast with Other Agents: Its mechanism is distinct from NSAIDs (which target prostaglandins), glucocorticoids (which have a broad immunosuppressive effect), and biologicals (which neutralize specific cytokines like TNF-α already in circulation) [2]. This compound acts earlier in the inflammation cascade by preventing the production of a key chemokine.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.14739250 Da

Monoisotopic Mass

324.14739250 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JQ11LH711M

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Chemokines
CCL2 [HSA:6347] [KO:K14624]

Other CAS

130641-38-2

Wikipedia

Bindarit

Dates

Last modified: 08-15-2023
1: Colombo A, Basavarajaiah S, Limbruno U, Picchi A, Lettieri C, Valgimigli M, Sciahbasi A, Prati F, Calabresi M, Pierucci D, Guglielmotti A. A double-blind randomised study to evaluate the efficacy and safety of bindarit in preventing coronary stent restenosis. EuroIntervention. 2015 Dec 23;11(8). pii: 20140918-01. doi: 10.4244/EIJY15M12_03. [Epub ahead of print] PubMed PMID: 26690313.
2: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Correction for Chen et al., Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection. J Virol. 2015 Dec 1;89(23):12232. doi: 10.1128/JVI.02114-15. PubMed PMID: 26543092; PubMed Central PMCID: PMC4645307.
3: Zoja C, Corna D, Locatelli M, Rottoli D, Pezzotta A, Morigi M, Zanchi C, Buelli S, Guglielmotti A, Perico N, Remuzzi A, Remuzzi G. Effects of MCP-1 inhibition by bindarit therapy in a rat model of polycystic kidney disease. Nephron. 2015;129(1):52-61. doi: 10.1159/000369149. Epub 2014 Dec 17. PubMed PMID: 25531096.
4: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Bindarit, an inhibitor of monocyte chemotactic protein synthesis, protects against bone loss induced by chikungunya virus infection. J Virol. 2015 Jan;89(1):581-93. doi: 10.1128/JVI.02034-14. Epub 2014 Oct 22. Erratum in: J Virol. 2015 Dec 1;89(23):12232. PubMed PMID: 25339772; PubMed Central PMCID: PMC4301140.
5: Steiner JL, Davis JM, McClellan JL, Guglielmotti A, Murphy EA. Effects of the MCP-1 synthesis inhibitor bindarit on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer. Cytokine. 2014 Mar;66(1):60-8. doi: 10.1016/j.cyto.2013.12.011. Epub 2014 Jan 20. PubMed PMID: 24548426; PubMed Central PMCID: PMC4419732.
6: Severini C, Passeri PP, Ciotti M, Florenzano F, Possenti R, Zona C, Di Matteo A, Guglielmotti A, Calissano P, Pachter J, Mercanti D. Bindarit, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity. J Alzheimers Dis. 2014;38(2):281-93. doi: 10.3233/JAD-131070. PubMed PMID: 23948942.
7: Maddaluno M, Grassia G, Di Lauro MV, Parisi A, Maione F, Cicala C, De Filippis D, Iuvone T, Guglielmotti A, Maffia P, Mascolo N, Ialenti A. Bindarit inhibits human coronary artery smooth muscle cell proliferation, migration and phenotypic switching. PLoS One. 2012;7(10):e47464. doi: 10.1371/journal.pone.0047464. Epub 2012 Oct 15. PubMed PMID: 23077623; PubMed Central PMCID: PMC3471825.
8: Paccosi S, Musilli C, Mangano G, Guglielmotti A, Parenti A. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling. Pharmacol Res. 2012 Dec;66(6):526-35. doi: 10.1016/j.phrs.2012.09.006. Epub 2012 Sep 14. PubMed PMID: 22982961.
9: Ge S, Shrestha B, Paul D, Keating C, Cone R, Guglielmotti A, Pachter JS. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis. J Neuroinflammation. 2012 Jul 12;9:171. doi: 10.1186/1742-2094-9-171. PubMed PMID: 22788993; PubMed Central PMCID: PMC3488971.
10: Zollo M, Di Dato V, Spano D, De Martino D, Liguori L, Marino N, Vastolo V, Navas L, Garrone B, Mangano G, Biondi G, Guglielmotti A. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models. Clin Exp Metastasis. 2012 Aug;29(6):585-601. doi: 10.1007/s10585-012-9473-5. Epub 2012 Apr 7. PubMed PMID: 22484917.
11: Mora E, Guglielmotti A, Biondi G, Sassone-Corsi P. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway. Cell Cycle. 2012 Jan 1;11(1):159-69. doi: 10.4161/cc.11.1.18559. Epub 2012 Jan 1. PubMed PMID: 22189654; PubMed Central PMCID: PMC3356824.
12: Rulli NE, Rolph MS, Srikiatkhachorn A, Anantapreecha S, Guglielmotti A, Mahalingam S. Protection from arthritis and myositis in a mouse model of acute chikungunya virus disease by bindarit, an inhibitor of monocyte chemotactic protein-1 synthesis. J Infect Dis. 2011 Oct 1;204(7):1026-30. doi: 10.1093/infdis/jir470. PubMed PMID: 21881117.
13: Ialenti A, Grassia G, Gordon P, Maddaluno M, Di Lauro MV, Baker AH, Guglielmotti A, Colombo A, Biondi G, Kennedy S, Maffia P. Inhibition of in-stent stenosis by oral administration of bindarit in porcine coronary arteries. Arterioscler Thromb Vasc Biol. 2011 Nov;31(11):2448-54. doi: 10.1161/ATVBAHA.111.230078. PubMed PMID: 21852559.
14: Rulli NE, Guglielmotti A, Mangano G, Rolph MS, Apicella C, Zaid A, Suhrbier A, Mahalingam S. Amelioration of alphavirus-induced arthritis and myositis in a mouse model by treatment with bindarit, an inhibitor of monocyte chemotactic proteins. Arthritis Rheum. 2009 Aug;60(8):2513-23. doi: 10.1002/art.24682. PubMed PMID: 19644852.
15: Grassia G, Maddaluno M, Guglielmotti A, Mangano G, Biondi G, Maffia P, Ialenti A. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice. Cardiovasc Res. 2009 Dec 1;84(3):485-93. doi: 10.1093/cvr/cvp238. Epub 2009 Jul 10. PubMed PMID: 19592568; PubMed Central PMCID: PMC2777949.
16: Bhatia M, Landolfi C, Basta F, Bovi G, Ramnath RD, de Joannon AC, Guglielmotti A. Treatment with bindarit, an inhibitor of MCP-1 synthesis, protects mice against trinitrobenzene sulfonic acid-induced colitis. Inflamm Res. 2008 Oct;57(10):464-71. doi: 10.1007/s00011-008-7210-y. PubMed PMID: 18827968.
17: Mirolo M, Fabbri M, Sironi M, Vecchi A, Guglielmotti A, Mangano G, Biondi G, Locati M, Mantovani A. Impact of the anti-inflammatory agent bindarit on the chemokinome: selective inhibition of the monocyte chemotactic proteins. Eur Cytokine Netw. 2008 Sep;19(3):119-22. doi: 10.1684/ecn.2008.0133. Epub 2008 Sep 8. PubMed PMID: 18775807.
18: Bhatia M, Ramnath RD, Chevali L, Guglielmotti A. Treatment with bindarit, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis. Am J Physiol Gastrointest Liver Physiol. 2005 Jun;288(6):G1259-65. Epub 2005 Feb 3. PubMed PMID: 15691869.
19: Guglielmotti A, D'Onofrio E, Coletta I, Aquilini L, Milanese C, Pinza M. Amelioration of rat adjuvant arthritis by therapeutic treatment with bindarit, an inhibitor of MCP-1 and TNF-alpha production. Inflamm Res. 2002 May;51(5):252-8. PubMed PMID: 12056513.
20: Guglielmotti A, Aquilini L, D'Onofrio E, Rosignoli MT, Milanese C, Pinza M. Bindarit prolongs survival and reduces renal damage in NZB/W lupus mice. Clin Exp Rheumatol. 1998 Mar-Apr;16(2):149-54. PubMed PMID: 9536390.

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